molecular formula C10H13BrN2 B3166342 2-(2-Bromophenyl)piperazine CAS No. 910444-36-9

2-(2-Bromophenyl)piperazine

Cat. No.: B3166342
CAS No.: 910444-36-9
M. Wt: 241.13 g/mol
InChI Key: ZDTWPFQUEVKTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)piperazine is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.02621 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-bromophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTWPFQUEVKTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661514
Record name 2-(2-Bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910444-36-9
Record name 2-(2-Bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(2-Bromophenyl)piperazine, a key intermediate in the pharmaceutical industry, most notably in the synthesis of antipsychotic agents like Aripiprazole.[1][2] This document is intended for an audience of researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings, procedural details, and comparative analysis of the most prevalent synthetic strategies, with a focus on the Buchwald-Hartwig amination and classical nucleophilic substitution approaches. Each method is presented with a self-validating protocol, explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a critical heterocyclic building block in medicinal chemistry.[3] Its structure is a recurring motif in a variety of pharmacologically active compounds. The piperazine ring, in particular, is known to modulate the pharmacokinetic properties of drug substances, often enhancing their solubility and ability to cross biological membranes.[4] The primary driver for the extensive study of its synthesis is its role as a precursor to several high-value active pharmaceutical ingredients (APIs). The bromo-substitution on the phenyl ring provides a reactive handle for further molecular elaboration, typically through cross-coupling reactions to build more complex molecular architectures.

This guide will explore the most reliable and scalable methods for its synthesis, providing the technical depth necessary for practical application and process optimization.

Primary Synthetic Pathways

The synthesis of N-arylpiperazines can be broadly achieved through several established methods, including palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and classical nucleophilic aromatic substitution (SNAr).[5] This guide will focus on the most industrially relevant and mechanistically distinct pathways.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding route to aryl amines under relatively mild conditions.[6][7] This reaction is widely employed for the synthesis of this compound due to its high selectivity and functional group tolerance.[7]

Reaction Overview:

The core of this pathway is the palladium-catalyzed cross-coupling of an aryl halide (2-bromoaniline or a related derivative) with piperazine. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and minimizing side reactions.

Detailed Experimental Protocol:

  • Reagents:

    • 2-Bromoaniline (1.0 equiv)

    • Piperazine (1.5 - 2.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 - 0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • To a dry, nitrogen-purged reaction vessel, add Pd(OAc)₂, BINAP, and anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) catalyst complex.

    • Add sodium tert-butoxide, followed by piperazine and 2-bromoaniline.

    • Degas the reaction mixture by bubbling nitrogen through the solution for 10-15 minutes.

    • Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or HPLC.[8] The reaction is typically complete within 8-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

    • The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality and Mechanistic Insights:

The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][9]

  • Catalyst Activation: Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) complex undergoes oxidative addition with the 2-bromoaniline to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center, and the strong base (NaOtBu) facilitates the deprotonation of the piperazine nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired this compound, regenerating the Pd(0) catalyst.[9]

The use of bulky, electron-rich phosphine ligands like BINAP is crucial as they promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[6]

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Pd_OAc2 Pd(OAc)₂ Active_Catalyst Active Pd(0) Complex Pd_OAc2->Active_Catalyst BINAP BINAP Ligand BINAP->Active_Catalyst Toluene_prep Anhydrous Toluene Toluene_prep->Active_Catalyst Reaction_Vessel Reaction at Reflux (100-110°C) Active_Catalyst->Reaction_Vessel Reactants 2-Bromoaniline + Piperazine + NaOtBu Reactants->Reaction_Vessel Add to Catalyst Filtration Filter through Celite Reaction_Vessel->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Buchwald-Hartwig synthesis.

Pathway 2: Synthesis via Ring Formation from an Aniline Precursor

An alternative and widely used method involves the construction of the piperazine ring from an aniline derivative. This is a robust approach, particularly on an industrial scale.

Reaction Overview:

This pathway typically involves the reaction of an aniline with bis(2-chloroethyl)amine or a similar difunctional electrophile.

Detailed Experimental Protocol:

  • Reagents:

    • 2-Bromoaniline (1.0 equiv)

    • Bis(2-chloroethyl)amine hydrochloride (1.0 - 1.2 equiv)

    • A high-boiling point solvent (e.g., diethylene glycol monomethyl ether, n-butanol)

    • A base (e.g., sodium carbonate, potassium carbonate)

  • Procedure:

    • A mixture of 2-bromoaniline, bis(2-chloroethyl)amine hydrochloride, and the chosen base is suspended in the high-boiling point solvent.[10]

    • The mixture is heated to a high temperature (typically 120-150 °C) and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Causality and Mechanistic Insights:

This reaction proceeds via a double N-alkylation mechanism. The aniline nitrogen first acts as a nucleophile, displacing one of the chloride leaving groups on the bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the remaining chloroethyl group to form the six-membered piperazine ring. The high temperature is necessary to overcome the activation energy for both the intermolecular and intramolecular nucleophilic substitution steps. The base is required to neutralize the HCl generated during the reaction.

Diagram of the Ring Formation Pathway:

Ring_Formation Aniline 2-Bromoaniline Reaction Reaction at High Temp (120-150°C) Aniline->Reaction BisChloro Bis(2-chloroethyl)amine Hydrochloride BisChloro->Reaction Solvent_Base High-Boiling Solvent + Base (e.g., K₂CO₃) Solvent_Base->Reaction Intermediate N-(2-Bromo-phenyl)-N- (2-chloro-ethyl)-ethane-1,2-diamine (Intermediate) Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Sources

2-(2-Bromophenyl)piperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Bromophenyl)piperazine: Properties, Structure, Synthesis, and Applications

Introduction

1-(2-Bromophenyl)piperazine is a versatile heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. Structurally, it consists of a piperazine ring N-substituted with a 2-bromophenyl group. This arrangement makes it a valuable pharmacophore and a highly adaptable synthetic intermediate. The presence of two distinct reactive centers—the secondary amine of the piperazine moiety and the carbon-bromine bond on the aromatic ring—provides a gateway to a diverse range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, structural features, synthesis, reactivity, and applications, with a particular focus on its pivotal role in the development of central nervous system (CNS) therapeutics.

Physicochemical and Structural Properties

1-(2-Bromophenyl)piperazine is typically encountered as a white to off-white solid at room temperature.[1] It exhibits good solubility in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water.[1] The bromine substituent increases the lipophilicity of the molecule compared to its non-halogenated phenylpiperazine counterpart, a property often leveraged in drug design to enhance membrane permeability and biological activity.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 1011-13-8[2][3]
Molecular Formula C₁₀H₁₃BrN₂[2][3]
Molecular Weight 241.13 g/mol [2][3]
Appearance White to off-white solid[1]
SMILES BrC1=CC=CC=C1N2CCNCC2[3]
InChI Key JVTRURBMYILQDA-UHFFFAOYSA-N[3]
Molecular Structure and Conformation

The structure of 1-(2-Bromophenyl)piperazine is fundamental to its reactivity and function as a pharmacophore.

Caption: Chemical structure of 1-(2-Bromophenyl)piperazine.

Computational and experimental studies on analogous N-arylpiperazines and substituted piperidines consistently show that the six-membered piperazine ring predominantly adopts a chair conformation .[4][5] This conformation minimizes torsional and steric strain, placing the substituents on the ring in either axial or equatorial positions. For 1-(2-Bromophenyl)piperazine, the bulky 2-bromophenyl group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are energetically unfavorable. This conformational preference is critical as it dictates the three-dimensional orientation of the pharmacophoric elements, influencing how the molecule interacts with biological targets such as G-protein coupled receptors (GPCRs).[6]

Spectroscopic Characterization

Unambiguous characterization of 1-(2-Bromophenyl)piperazine relies on a combination of standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily found, the expected spectral features can be reliably predicted based on data from closely related analogues.[7][8]

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic Protons (4H): ~6.9-7.6 ppm, complex multiplet pattern characteristic of an ortho-disubstituted benzene ring. Piperazine Protons (4H, N-CH₂): ~3.1-3.3 ppm, triplet or multiplet. Piperazine Protons (4H, N-CH₂): ~3.0-3.2 ppm, triplet or multiplet. Piperazine N-H (1H): ~1.5-2.5 ppm, broad singlet (exchangeable with D₂O).
¹³C NMR Aromatic C-Br: ~115-120 ppm. Aromatic C-N: ~150-155 ppm. Other Aromatic Carbons: ~120-135 ppm (4 signals). Piperazine C-N (Aryl): ~50-55 ppm. Piperazine C-N (H): ~45-50 ppm.
FT-IR (cm⁻¹) N-H Stretch: ~3250-3350 (broad). Aromatic C-H Stretch: ~3000-3100. Aliphatic C-H Stretch: ~2800-3000. Aromatic C=C Bending: ~1580-1600. C-N Stretch: ~1200-1350. C-Br Stretch: ~600-700.
Mass Spec. (EI) Molecular Ion (M⁺): m/z 240/242 in an ~1:1 ratio, characteristic of a single bromine atom. Key Fragments: Loss of piperazine fragments, loss of Br.

The two sets of piperazine methylene protons (adjacent to the aryl group vs. adjacent to the N-H) are diastereotopic and will exhibit distinct chemical shifts, often appearing as coupled triplets or more complex multiplets. The presence of the bromine atom is most definitively confirmed by mass spectrometry, where the characteristic isotopic pattern of bromine ([⁷⁹Br]/[⁸¹Br] ≈ 1:1) results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

Synthesis and Purification

The most robust and widely adopted method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination .[9][10] This palladium-catalyzed cross-coupling reaction provides a highly efficient means of forming the crucial C-N bond between an aryl halide and an amine. The synthesis of 1-(2-Bromophenyl)piperazine typically involves the coupling of piperazine (or a protected version) with a 1,2-dihalobenzene.

start 1,2-Dibromobenzene + Piperazine coupling Buchwald-Hartwig Cross-Coupling start->coupling Pd Catalyst Ligand, Base workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product 1-(2-Bromophenyl)piperazine purification->product

Caption: General workflow for the synthesis of 1-(2-Bromophenyl)piperazine.

Detailed Experimental Protocol (Representative)

This protocol describes a two-step process: initial mono-Boc protection of piperazine followed by Buchwald-Hartwig coupling and subsequent deprotection. This strategy is often employed to prevent undesired double arylation of the piperazine.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (Boc-piperazine)

  • Dissolve piperazine (5.0 equiv.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.

Step 2: Buchwald-Hartwig Coupling and Deprotection

  • To an oven-dried Schlenk tube, add 1,2-dibromobenzene (1.0 equiv.), Boc-piperazine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).[11]

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., BINAP or XantPhos, 4 mol%).[9][11] The choice of ligand is critical; bulky, electron-rich phosphines are known to facilitate the reductive elimination step and improve reaction efficiency.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane as the solvent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate. The crude product is tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate.[12][13][14]

  • Dissolve the crude material in a suitable solvent (e.g., DCM or methanol) and add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature for 2-4 hours to effect deprotection.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel to obtain pure 1-(2-Bromophenyl)piperazine.

Chemical Reactivity and Synthetic Utility

1-(2-Bromophenyl)piperazine is a bifunctional molecule, offering two primary sites for chemical modification.

core 1-(2-Bromophenyl)piperazine alkylation N-Alkylation / Reductive Amination core->alkylation R-X, Base or RCHO, NaBH(OAc)₃ acylation N-Acylation core->acylation RCOCl, Base mannich Mannich Reaction core->mannich CH₂O, Amine suzuki Suzuki Coupling (C-C bond) core->suzuki Ar-B(OH)₂, Pd cat. buchwald Buchwald-Hartwig (C-N / C-S bond) core->buchwald R-NH₂ / R-SH, Pd cat. lithiation Ortho-Lithiation (then electrophile) core->lithiation n-BuLi, then E⁺ prod_n N-Substituted Products alkylation->prod_n acylation->prod_n mannich->prod_n prod_c Aryl-Substituted Products suzuki->prod_c buchwald->prod_c lithiation->prod_c

Caption: Key reaction pathways for 1-(2-Bromophenyl)piperazine.

  • Reactions at the Piperazine N-H: The secondary amine is nucleophilic and readily undergoes a variety of standard transformations, including alkylation, reductive amination, acylation, sulfonylation, and Mannich reactions.[7] These reactions are fundamental for elaborating the piperazine core to introduce additional pharmacophoric features or to modulate the compound's physicochemical properties.

  • Reactions at the Aryl C-Br Bond: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings), carbon-nitrogen (e.g., Buchwald-Hartwig amination), or carbon-sulfur bonds. This reactivity is famously exploited in the synthesis of vortioxetine, where a C-S bond is formed at this position.[12][15] Furthermore, the bromine atom can facilitate ortho-lithiation, allowing for the introduction of various electrophiles adjacent to the piperazine moiety.[16]

Applications in Medicinal Chemistry and Drug Discovery

The arylpiperazine scaffold is a privileged structure in CNS drug discovery, known to interact with a variety of aminergic GPCRs.[17]

Key Intermediate for Vortioxetine

The most prominent application of 1-(2-Bromophenyl)piperazine is as a late-stage intermediate in the synthesis of the multimodal antidepressant Vortioxetine .[12][13][14] In the final key step, 1-(2-Bromophenyl)piperazine is coupled with 2,4-dimethylthiophenol in a palladium-catalyzed C-S cross-coupling reaction.

Reaction Scheme: Synthesis of Vortioxetine 1-(2-Bromophenyl)piperazine + 2,4-Dimethylthiophenol ---(Pd Catalyst, Ligand, Base)--> Vortioxetine

This transformation highlights the synthetic utility of the C-Br bond, allowing for the efficient construction of the final drug substance.

Pharmacophore for Serotonin Receptors

Beyond its role as a building block, the 1-(2-bromophenyl)piperazine moiety itself is a recognized pharmacophore. It has been incorporated into the design of novel ligands targeting serotonin receptors, particularly as antagonists for the 5-HT₁ₐ subtype.[18] The specific orientation of the aryl ring relative to the basic nitrogen of the piperazine is crucial for receptor binding and functional activity.

Safety and Handling

1-(2-Bromophenyl)piperazine is classified as harmful if swallowed (GHS Hazard H302).[3] Standard laboratory precautions should be taken when handling this compound. These include the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

1-(2-Bromophenyl)piperazine is a compound of high strategic importance in modern organic and medicinal chemistry. Its well-defined structure, predictable reactivity at two distinct sites, and established role as a key pharmacophore and synthetic precursor make it an indispensable tool for researchers. A thorough understanding of its properties and synthetic methodologies, particularly the Buchwald-Hartwig amination, is crucial for its effective application in the laboratory and in the development of next-generation pharmaceuticals, especially those targeting the central nervous system.

References

Sources

Spectroscopic data for 2-(2-Bromophenyl)piperazine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromophenyl)piperazine

Introduction: Elucidating the Structure of a Key Pharmacophore

In the landscape of modern drug development and medicinal chemistry, the piperazine ring stands out as a privileged scaffold.[1] Its presence in a multitude of therapeutic agents, ranging from antipsychotics to anthelmintics, underscores its importance.[1][2] The functionalization of this heterocyclic core allows for the fine-tuning of pharmacological properties. 1-(2-Bromophenyl)piperazine (CAS No: 1011-13-8) is a vital building block in this field, frequently utilized in the synthesis of novel therapeutic candidates, particularly in neuropharmacology.[3][4]

This guide provides a comprehensive analysis of the core spectroscopic techniques used to confirm the identity, purity, and structure of 1-(2-Bromophenyl)piperazine. As Senior Application Scientists, we move beyond mere data reporting. We delve into the causality behind experimental choices and the fundamental principles that transform raw spectral data into unambiguous molecular knowledge. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Note on Nomenclature: While the user topic specified "2-(2-Bromophenyl)piperazine", the preponderance of available data, including the common CAS number 1011-13-8, corresponds to 1-(2-Bromophenyl)piperazine . This guide will therefore focus on this widely documented and commercially available isomer. The analytical principles and many spectral features would be analogous for the 2-substituted isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[5][6] It operates on the principle that atomic nuclei with a non-zero magnetic spin (like ¹H and ¹³C) will resonate at characteristic frequencies when placed in a strong magnetic field and irradiated with radio waves.[7][8] This resonance frequency, or "chemical shift," is exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's atomic framework.[7]

¹H NMR Spectroscopy

Rationale & Experimental Causality: ¹H NMR provides the most direct information on the number, environment, and connectivity of hydrogen atoms. The choice of solvent (typically deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) is critical; it must dissolve the analyte without contributing interfering signals. A high-field spectrometer (e.g., 400 MHz or higher) is chosen to maximize signal dispersion and resolve complex splitting patterns, which is essential for differentiating the closely spaced signals of the aromatic and piperazine protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Bromophenyl)piperazine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

  • Spectrometer Setup: Load the sample into a high-field NMR spectrometer. The instrument is tuned to the ¹H frequency.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to TMS or the solvent peak. Integration of the signals is performed to determine the relative number of protons for each resonance.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire FID (16 Scans) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Analyze Spectrum H->I

Caption: Workflow for obtaining a ¹H NMR spectrum.

Data Interpretation: Expected ¹H NMR Spectrum

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.58Doublet of doublets1HAr-H (H-6)Adjacent to Br, deshielded.
~ 7.30Triplet of doublets1HAr-H (H-4)Standard aromatic proton.
~ 7.05Doublet of doublets1HAr-H (H-3)Adjacent to N-substituted carbon.
~ 6.95Triplet of doublets1HAr-H (H-5)Standard aromatic proton.
~ 3.20Triplet (or multiplet)4H-N-(CH ₂)₂-NH-Protons on piperazine carbons adjacent to the secondary amine.
~ 3.05Triplet (or multiplet)4HAr-N-(CH ₂)₂-Protons on piperazine carbons adjacent to the aromatic ring.
Variable (e.g., 1.5-2.5)Broad Singlet1HNH Exchangeable proton; position and broadness are solvent dependent.
¹³C NMR Spectroscopy

Rationale & Experimental Causality: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Although the ¹³C isotope has a low natural abundance (~1.1%), modern pulse techniques like Broadband Proton Decoupling result in a spectrum where each unique carbon atom appears as a single sharp line. This allows for a direct count of non-equivalent carbons, confirming the molecular formula's carbon count.

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is analogous to ¹H NMR, with the following key differences:

  • Sample Concentration: A slightly higher concentration (20-50 mg) is often preferred to compensate for the low natural abundance of ¹³C.

  • Spectrometer Tuning: The spectrometer is tuned to the ¹³C frequency.

  • Acquisition: A proton-decoupled pulse sequence is used. A significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio. A longer relaxation delay may be necessary for quaternary carbons.

Data Interpretation: Expected ¹³C NMR Spectrum

Chemical Shift (δ, ppm)AssignmentRationale
~ 150.5C -N (Ar)Aromatic carbon directly attached to the electron-withdrawing piperazine nitrogen.
~ 133.8C -H (Ar)Aromatic methine carbon.
~ 128.5C -H (Ar)Aromatic methine carbon.
~ 124.0C -H (Ar)Aromatic methine carbon.
~ 123.0C -Br (Ar)Aromatic carbon attached to bromine; shielding effect of Br.
~ 119.5C -H (Ar)Aromatic methine carbon.
~ 50.5Ar-N-(C H₂)₂-Piperazine carbons adjacent to the aromatic ring.
~ 45.5-N-(C H₂)₂-NH-Piperazine carbons adjacent to the secondary amine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principles and Rationale: Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9][10] It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[11] By plotting absorbance (or transmittance) against wavenumber (cm⁻¹), we obtain a spectrum that serves as a molecular "fingerprint," with specific peaks indicating the presence of functional groups like N-H, C-H, C=C, and C-N bonds.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid 1-(2-Bromophenyl)piperazine powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for FTIR Analysis

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum (32 Scans) D->E F Analyze Characteristic Absorption Bands E->F

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Data Interpretation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3320Medium, SharpN-H StretchSecondary Amine
~ 3060Medium-WeakC-H StretchAromatic C-H
2940 - 2820MediumC-H StretchAliphatic C-H (Piperazine)
~ 1590, 1480Medium-StrongC=C StretchAromatic Ring
~ 1440MediumC-H BendAliphatic CH₂
~ 1240StrongC-N StretchAromatic Amine
Below 800StrongC-Br StretchAryl Halide

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Principles and Rationale: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] For a small molecule like 1-(2-Bromophenyl)piperazine, the primary goal is to determine its molecular weight with high precision. In the first stage, the molecule is ionized (e.g., by electron ionization or electrospray) to form a molecular ion (M⁺ or [M+H]⁺). The mass analyzer then separates these ions based on their m/z. The resulting spectrum provides the molecular weight and, crucially, reveals the isotopic pattern. The presence of bromine (with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) creates a highly characteristic M⁺ and M+2 peak pattern that is a definitive indicator of its presence.[13] Fragmentation of the molecular ion also provides valuable structural clues.[14][15]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase protonated molecules ([M+H]⁺) are formed.

  • Mass Analysis: The ions are guided into the high-vacuum region of the time-of-flight (TOF) mass analyzer. The time it takes for ions to travel a fixed distance is measured, which is proportional to the square root of their m/z.

  • Data Acquisition: The detector records the arrival time of the ions, generating a high-resolution mass spectrum.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_ion Ionization (ESI) cluster_anal Analysis & Detection A Prepare Dilute Solution (~1 mg/mL in MeOH) B Infuse into ESI Source A->B C Generate Gas-Phase [M+H]⁺ Ions B->C D Separate Ions by TOF Analyzer C->D E Detect Ions D->E F Generate Mass Spectrum E->F

Caption: Workflow for ESI-TOF Mass Spectrometry.

Data Interpretation: Expected Mass Spectrum

m/z (Mass/Charge)IonRationale
241.0335 / 243.0315[C₁₀H₁₄⁷⁹BrN₂]⁺ / [C₁₀H₁₄⁸¹BrN₂]⁺Protonated molecular ion peak cluster ([M+H]⁺). The ~1:1 intensity ratio of the two peaks is the characteristic signature of a single bromine atom.
224 / 226[M+H - NH₃]⁺Loss of ammonia from the piperazine ring.[13]
198 / 200[M+H - C₂H₃N]⁺Cleavage of an etheneamine fragment from the piperazine ring.
162[M+H - Br]⁺Homolytic cleavage of the bromine atom.[13]
120[C₈H₁₀N]⁺A common fragment formed by the loss of the C₂H₄N fragment from the piperazine ring and the bromine from the phenyl ring.[13]

Conclusion

The collective application of NMR, IR, and MS provides a robust and unequivocal structural confirmation of 1-(2-Bromophenyl)piperazine. ¹H and ¹³C NMR establish the precise atomic connectivity and carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of key functional groups, such as the secondary amine and the aromatic system. Finally, high-resolution mass spectrometry provides an exact molecular weight and formula, with the characteristic bromine isotope pattern serving as a definitive elemental marker. This multi-technique approach ensures the identity and purity of this important synthetic intermediate, forming a foundation of trustworthiness for its use in research and drug development.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmunHxE4lptJSFYO0btwbBHkh8PSJB5Yg3egpnAfDX03Xu2d0H0jXaOfA_Oc0IlZEtmVZLF21jhCfZIlxjhptQfdp6YR9NjPXvjmPPUxys6l5kA26QlfHa4ecRChqOfEbkqovWKL7N7mCTBxifN6_qHnLBDpeZegl7MwK1NYhecvu-D-qZ1mt6P8a3okqN0Gu07B0cm_LuWhY5eRCsoJstU05HdzvFbuboeQ==]
  • Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from Oregon State University Chemistry website. [https://vertexaisearch.cloud.google.
  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from Vedantu website. [https://vertexaisearch.cloud.google.
  • Rial, L. P. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcKb56aqR1po-tThcAsc8HXnYcXooEydm5XwtdUXnHrpkFk1ZjLGpzJbpUHKZBvVoHfJvCAbMBHR4GJaNVYg3VDYlhAf3Kx4arZt4K-R8kNI42YzauzI11roVYxGdNY-ffCzahSUxuaJSe7ORm9WK58LnJD5IjIL04545mJi8NACqJI8e7g40DebEENyeztFvUHn6LIQXx2wZ0u33MqgTQaEevlLNtSIZKWHYPRbrvkrIoS_8BBVkKehlUwAu66986GMsabxs7KmR0]
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWtwbnx9hYbsiAbj70Wb6y0K4D24D1wS6X4Lw5iEart8qc22KdRbj1YCPh6SHOCqUsgiajXIV_BaZ7TuDMFHZlDpZ4eST_lRNHRd6aN-0sLsomN-XtV94mttwbiSGTLGWfV_RpRYCKm40g0TO2micMlzkH5EkJoA==]
  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEZPxWjnY1awlYjyUOl3A7Tzam19LFtFfFyJ-ucgJ13y1Mr6fQE1UqQCOqcLTSaRzKch3Kc-808M2uuYtf0IvPjhkqUzCy_n7WjC_4b14LsDsHcvnTrqngLooyZV0-Dsn8YE5USjxwGFXRt-jMNyVhDhcvTcfcA2jNcMTE-X-U]
  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7VnlaBmYNXhQ1q5yAh8UlgscpSgM5ANKsic656kkQTpxOiKd5g__odb5vqdXc24zKqnIUEgLdB_lsw6WohAYQSj8ABn-l83v3-MMyL_p4wf6RSUgSDbcEW94_SyVEH8zZRmlA5PuMbMKcPl9XgVQlEzlHiJVyxbLjRdd2mJpyeFMxcNSVkAvpLn2pAjIf-aMAav-ECLIpFZeljtnsAPRer72V20Sh]
  • Wiley. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEcKXydeeTVCddKLKyUjjXSSau-DhcLB8Y9rFdOdpBOJNHBihnHk5QpXKxsSncECKb9X6mKM2H7w4Au_VJTIhphZY__DIVPf0RH9VhFmFJsUjr4u_0d5JjPt_DVhFzGdblqAVK492Q4OJblz11OSvvJPjLXwBet6rejqrjPYtFyI2IeGUixGK6yn5afEKB5OPaWvGQsoZ4RxIt2aroWOMo8Ma7l-75UTDJUrtV00C1Bt_HxrHIfifXhk3AEZd44qsOPtnN]
  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbwJwIYPmNsweUUbOUQ1k9FCVdXYkifivK4Bozman4FI1IJXAd6OXAtNSJDqo8YzvoZofJETEoCu0B6bw0U9MmPq_zcZwgnTU4LtWk-YH8bLTrcleZP6f6ALBjU6SNqy-OSXR4v1BTdeGRlwTOZ31fC32x97RBQdNHH6pX0qFKaaOvoZCUYOJPTkhDZpgMArUeIannMLRooVxoUK0z-87I6KzftnUqRuLscYLRGLAcGg==]
  • Chemistry LibreTexts. (2023, February 11). Identifying Characteristic Functional Groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzcDsuT75vLLkjLZFiCMaBIdwIxu5eMuMIrTpYeKREfQA6yZUtQB0EGL36Ew0Kon2MYZzLHEm2SOBHAby2ehXPMymBZcOzll8YgDnnkq0aY_FFr4YHN_xPay55lap7feeZYretDGZBbzJGMQ0GhOlxA48v20TKgvAWfDoPLeACGdVB2cRN4tSSzQKblcipFwPlikWwHosisLyKHLE4TdsyTSlyR3KnvyjX1GBdkVSr0vuDPTw17yBO-T8HFYrMG5CADYOEDQcahber-FDfMJqChQN-5iftVO7wqKeMklyFBpwV5vQckkI=]
  • Allen, J. P., et al. (2021). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZeonpmptOWkIBO0_0m8YORKinjGhIGvOz4t8tfyuNSYPyvKODMv0V6CxH_tiAYaVPSmkL6-F4wO7Jj_62AmShD6ajT6so0e7EdJtlfumg31DKxpaaNGnhP2vqRo_xbfTrv0c]
  • Allen, J. P., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEATNUCb8GbP02BaX_s5xkopI_SeuT3U_g-gipTCTK0b4kaY_ZM_KOO64kdU8SXvJ-pTJ8q8HEqIkBN7mYnQ09wIINDPfXPBG5iMBXlzdk-m04xdsdGVKNsHKV37P-qMrseAwc=]
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR8f2338mUQ3VcN2hQ0fGsa8t1JXamiHl_oJ_Dr5O9jgFBItJyv0TPFE4aui-rJ95ZFABqHgFSJwEEju1tGVFm7tku4a5HjYnqVsNpTnY0xKEzrBxI-7zZj56u3Zu06y9pSvOU-BZOUwVq3PcXBrK51-b_Sxd4v8-w]
  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbmdnHVd0ZFJr_ch4eE9DPoetIJEgAQ2_4WufchgSuVssctfndshvPZbSGbjzj_Unc4Czq4dlxSLK-cfnXlFvAjCxzEcxlmvt21TdxOwuekZ0IjdfBacyLvhDC0kCNiGgQ3Ch2y7IJ0sfC_Bo4U9wfSd7zJp22PvzvmJyClJLldeNd_zuqfU7S5sqXFN2SWuxLnDM=]
  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi196Xo_fhgkaOUYFz3oZF328TR6ikGTPI1a1wQY_ce6DIai_Lo-UVQCRZ8HnP7FAf57jIWuhEpye2xIKPLjRqfPPcqSL74fboqyVnEeNmNoQjc1JrgmKMIFd8CepmwSgWLb5LUQ==]
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESkf4uBXp4hKOfwNME8DC573zYSwYL35LTQFbqa-sBHXTSIXG4J6s9OssTzBXNGwbLDpv4XUo21IhQY2J5YJVukvs-ROxRPd5nk5UH3bUpqDa7JbLm4yTljSH-UwXdxnk-6NmlJ9nc7qGebtn4wXqwk3ayJU9XPnjlmiFm]
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaL7bltuU7hYbub4qnWXvAuQsAjmBHrnK8BHva3TTz2alvB6miLvmgpse7MdCykS_mUhhkxCJ6Q1qOPEVAV3pj6XrRbAswbz9PE_UAO0vAPw4TllxQ8qmfmuE5vZldMiOcIULg1XhEKDN5XjMpFr0dTsKE239H9HiLvzhlpGHwv8Yc9Vchn7vGhrcZD2FP0ZIdejjALLXFvOp5HHUj1VrX_WcV5XH8duL9_sOVrBx3HQ==]
  • Pharmaffiliates. (n.d.). CAS No : 1011-13-8 | Product Name : 1-(2-Bromophenyl)piperazine. [https://vertexaisearch.cloud.google.
  • CymitQuimica. (n.d.). CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPij90o2nk6NuEZ8sZJU3JHegdDpuQ4Y2qtZo5MrQZ9Hj0zWAIKKiSDQP_kSUFNubn0wO9goRDn8IFp4pj-MS3Zy1yr3PNjWkZYfsPdS8Jguagzt3iCqV3Yh3WqgKUAeww]
  • PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHezgVPijm50xgTnprJN8UNLAL294ySKDNwjyr_l4iRfGLdRlPCX9zTF_85PP6IA-dbZDZ0kyC9icEQZu8u5u2wtfIiuIYiLwregNhoGfhW3n1_Oy7RtiJp_9sPc8vpUkkmBicJNriW52sEWA==]

Sources

2-(2-Bromophenyl)piperazine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 2-(2-Bromophenyl)piperazine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the putative mechanism of action for this compound. As a close structural analog and key intermediate in the synthesis of the multimodal antidepressant Vortioxetine (Lu AA21004), its pharmacological profile can be inferred with a high degree of confidence by analyzing the well-characterized activities of its parent compound and the broader class of phenylpiperazine derivatives. This document synthesizes the available data to propose a multimodal mechanism centered on interactions with the serotonin transporter (SERT) and various serotonin receptors. Furthermore, it furnishes detailed experimental protocols essential for the empirical validation of these hypotheses, providing a robust framework for researchers investigating this and similar compounds.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents.[1][2][3] These compounds are known to interact with a wide array of neurotransmitter systems, most notably the serotonergic and dopaminergic pathways.[3] this compound belongs to this versatile class and is of particular interest due to its role as a precursor to Vortioxetine, an antidepressant with a unique and complex mechanism of action.[4] While direct pharmacological studies on this compound are not extensively published, its structure strongly suggests a profile that mirrors the key activities of Vortioxetine. This guide will, therefore, elucidate its likely mechanism by leveraging the comprehensive data available for Vortioxetine as a highly predictive model.

Inferred Pharmacodynamics: A Multimodal serotonergic Profile

The mechanism of action for Vortioxetine is understood to be a combination of potent serotonin reuptake inhibition and direct modulation of multiple serotonin receptor subtypes.[5][6][7][8] This multimodal activity is believed to be the foundation of its therapeutic effects.[8][9] It is highly probable that this compound shares this complex pharmacodynamic profile.

Primary Target: Inhibition of the Serotonin Transporter (SERT)

The primary and most potent activity of Vortioxetine is the inhibition of the serotonin transporter (SERT), with a high binding affinity (Ki = 1.6 nM).[5][6][10] This action blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and enhancing serotonergic neurotransmission.[7] Given that the core phenylpiperazine structure is essential for this interaction, this compound is hypothesized to be a potent SERT inhibitor.

Secondary Targets: Serotonin (5-HT) Receptor Modulation

Beyond SERT inhibition, Vortioxetine displays a unique "fingerprint" of activities across several 5-HT receptors.[11][12] This receptor modulation profile is key to its classification as a serotonin modulator and stimulator. The table below summarizes the binding affinities of Vortioxetine for these receptors, which represent the most probable targets for this compound.

Target ReceptorBinding Affinity (Ki, nM)Inferred Functional ActivityReference(s)
Serotonin Transporter (SERT) 1.6Inhibitor[5][6][10]
5-HT3 Receptor 3.7Antagonist[5][6][10]
5-HT1A Receptor 15Agonist[5][6][10]
5-HT7 Receptor 19Antagonist[5][6][10]
5-HT1B Receptor 33Partial Agonist[5][10]
5-HT1D Receptor 54Antagonist[5][8]
Downstream Signaling Cascades

The combination of SERT inhibition and multi-receptor modulation leads to a complex downstream signaling effect. By blocking SERT, synaptic serotonin levels rise. The concurrent 5-HT1A agonism may accelerate antidepressant effects, while 5-HT3 antagonism is postulated to mitigate nausea, a common side effect of serotonergic agents, and may contribute to enhanced neurotransmitter release.[6][11][13] This multifaceted action is thought to modulate not only the serotonin system but also, indirectly, other neurotransmitter systems like dopamine, norepinephrine, and acetylcholine.[8][9][14]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound SERT SERT Compound->SERT Inhibits HT1A_pre 5-HT1A Autoreceptor Compound->HT1A_pre Agonism HT1A_post 5-HT1A Compound->HT1A_post Agonism HT3 5-HT3 Compound->HT3 Antagonism HT7 5-HT7 Compound->HT7 Antagonism Synaptic_5HT Synaptic Serotonin (5-HT) Response Therapeutic Response (e.g., Antidepressant Effect) HT1A_post->Response Synaptic_5HT->HT1A_post Synaptic_5HT->HT3 Synaptic_5HT->HT7

Figure 1: Inferred signaling pathway of this compound.

Methodologies for Mechanistic Elucidation

To empirically validate the hypothesized mechanism of action, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for determining both the binding affinity and functional activity of the compound at its putative targets.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for SERT and various 5-HT receptors by measuring its ability to displace a known high-affinity radioligand.

Objective: To quantify the binding affinity of the test compound at specific molecular targets.

Materials:

  • Test Compound: this compound

  • Cell membranes expressing the target of interest (e.g., hSERT, h5-HT1A)

  • Radioligand (e.g., [³H]Citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of a known ligand like Fluoxetine for SERT)

  • 96-well microplates, scintillation vials, liquid scintillation fluid, filter mats, and a cell harvester.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound at various concentrations OR buffer for total binding OR non-specific control.

    • Radioligand at a concentration near its Kd.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Reagents (Compound, Membranes, Radioligand) B 2. Set up Assay Plate (Total, Non-Specific, Test Wells) A->B C 3. Incubate (Allow binding to equilibrate) B->C D 4. Harvest & Wash (Separate bound from unbound) C->D E 5. Scintillation Counting (Quantify radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Figure 2: Experimental workflow for a radioligand binding assay.

Experimental Protocol: cAMP Functional Assay

This protocol determines the functional activity of this compound at G-protein coupled receptors (GPCRs) like 5-HT1A (Gi-coupled) by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.

Materials:

  • CHO or HEK293 cells stably expressing the target receptor (e.g., h5-HT1A).

  • Forskolin (an adenylyl cyclase activator).

  • Test Compound: this compound.

  • Known agonist (e.g., 5-CT for 5-HT1A) and antagonist.

  • Cell culture medium, PBS, and lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Methodology:

  • Cell Culture: Plate the cells in a suitable microplate and grow to near confluency.

  • Pre-incubation: Starve the cells in a serum-free medium for a few hours prior to the assay.

  • Agonist Mode:

    • Add increasing concentrations of the test compound to the cells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C. A decrease in cAMP (relative to forskolin alone) indicates agonist activity at a Gi-coupled receptor.

  • Antagonist Mode:

    • Add increasing concentrations of the test compound.

    • Add a fixed concentration of a known agonist (at its EC80).

    • Add a fixed concentration of forskolin.

    • Incubate for 30 minutes at 37°C. A reversal of the agonist's effect indicates antagonist activity.

  • Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement using the chosen detection kit and a suitable plate reader.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the test compound.

    • For agonist mode, calculate the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, calculate the IC50 and determine the Kb (antagonist dissociation constant).

Conclusion and Future Directions

The structural relationship between this compound and Vortioxetine provides a strong basis for postulating its mechanism of action. The evidence points towards a multimodal profile characterized by potent serotonin transporter inhibition combined with a nuanced pattern of agonism, partial agonism, and antagonism at multiple 5-HT receptor subtypes. This combination is hypothesized to produce a robust and potentially unique modulation of the central serotonergic system.

The immediate and most critical next step is the empirical validation of this inferred profile. The experimental protocols detailed in this guide offer a clear and reliable path to determining the precise binding affinities and functional activities of this compound. Subsequent research should focus on in vivo animal models to correlate these molecular actions with behavioral outcomes, such as antidepressant and anxiolytic-like effects, and to establish a comprehensive pharmacokinetic and safety profile.

References

  • Title: Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) Source: trintellixhcp.com URL: [Link]

  • Title: Vortioxetine - Wikipedia Source: en.wikipedia.org URL: [Link]

  • Title: Vortioxetine (Brintellix): A New Serotonergic Antidepressant Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects Source: The Prescriber's Guide URL: [Link]

  • Title: What is the mechanism of Vortioxetine Hydrobromide? Source: Patsnap Synapse URL: [Link]

  • Title: Safety, tolerability, and efficacy of vortioxetine (Lu AA21004) in major depressive disorder: results of an open-label, flexible-dose, 52-week extension study Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacokinetic Drug Interactions Involving Vortioxetine (Lu AA21004), a Multimodal Antidepressant Source: springermedizin.de URL: [Link]

  • Title: Pharmacological effects of Lu AA21004: a novel multimodal compound for the treatment of major depressive disorder Source: PubMed URL: [Link]

  • Title: Phenylpiperazine - Wikipedia Source: en.wikipedia.org URL: [Link]

  • Title: 1-(2-Bromophenyl)piperazine Source: Pharmaffiliates URL: [Link]

  • Title: Vortioxetine (Lu AA21004), a novel multimodal antidepressant, enhances memory in rats Source: PubMed URL: [Link]

  • Title: List of Phenylpiperazine antidepressants Source: Drugs.com URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Source: MDPI URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: NIH National Center for Biotechnology Information URL: [Link]

Sources

A Senior Application Scientist's Guide to 2-(2-Bromophenyl)piperazine: From Synthetic Keystone to CNS Drug Discovery Engine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The arylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and its versatile biological activity.[1] This guide focuses on a particularly valuable derivative, 2-(2-Bromophenyl)piperazine, a compound that serves not only as a critical intermediate in the synthesis of established therapeutics but also as a powerful and versatile starting point for the discovery of novel agents. We will delve into its fundamental properties, explore its pivotal role in synthetic chemistry, and illuminate its potential applications in developing next-generation therapeutics for central nervous system (CNS) disorders and oncology. This document is intended for researchers and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols to leverage this compound's full potential.

Core Characteristics of this compound

Understanding the fundamental physicochemical properties of a building block is paramount for its effective use in any research and development workflow. This compound is a solid organic compound whose structure marries the versatile piperazine ring with a synthetically potent brominated phenyl group.[2]

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂[3][4]
Molecular Weight 241.13 g/mol [3][4]
CAS Number 1011-13-8[3][5][6]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents (DMSO, ethanol)[2]
InChIKey JVTRURBMYILQDA-UHFFFAOYSA-N[3][4]
Canonical SMILES C1CNCCN1C2=CC=CC=C2Br[3]

The key to its utility lies in its bifunctional nature: the secondary amine of the piperazine ring is available for nucleophilic substitution or acylation, while the bromine atom on the phenyl ring provides a reactive handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8]

Application as a Pivotal Synthetic Intermediate: The Vortioxetine Case Study

One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of Vortioxetine, a multimodal antidepressant.[9] Several patented synthetic routes utilize this building block, highlighting its industrial relevance.[10][11][12][13][14][15] The synthesis typically involves a palladium-catalyzed cross-coupling reaction between this compound and 2,4-dimethylthiophenol.[10][12]

G cluster_reactants Reactants cluster_reaction Reaction Conditions reactant1 This compound conditions Palladium Catalyst (e.g., Pd(dba)₂) Phosphine Ligand (e.g., rac-BINAP) Base (e.g., NaOtBu) Toluene, Reflux reactant1->conditions reactant2 2,4-Dimethylthiophenol reactant2->conditions product Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine) conditions->product Buchwald-Hartwig C-S Cross-Coupling

Caption: Synthesis of Vortioxetine from this compound.

Experimental Protocol: Palladium-Catalyzed Synthesis of Vortioxetine

This protocol outlines a representative Buchwald-Hartwig amination approach for the synthesis of Vortioxetine. The choice of a palladium catalyst and a specific phosphine ligand is critical for achieving high yield and purity by facilitating the reductive elimination and oxidative addition steps of the catalytic cycle.[16] The base is essential for deprotonating the thiol, making it a competent nucleophile.

Materials:

  • This compound

  • 2,4-Dimethylthiophenol

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus and magnetic stirring

Procedure:

  • Inert Atmosphere: Assemble the reflux apparatus, ensuring all glassware is oven-dried. Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: To the reaction flask, add this compound (1.0 eq), 2,4-dimethylthiophenol (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Loading: In a separate vial, quickly weigh and add the palladium catalyst, Pd₂(dba)₃ (0.01-0.03 eq), and the phosphine ligand, Xantphos (0.02-0.06 eq). Add these solids to the main reaction flask.

  • Solvent Addition: Add anhydrous toluene via syringe to the reaction flask to a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Vortioxetine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A Versatile Scaffold for Novel Drug Discovery

Beyond its role as an intermediate, this compound is an ideal starting scaffold for generating libraries of novel chemical entities. The bromine atom acts as a versatile synthetic handle for various palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the aryl moiety. This strategy is central to modern medicinal chemistry for exploring structure-activity relationships (SAR).[17][18]

G start This compound suzuki suzuki start->suzuki sonogashira sonogashira start->sonogashira buchwald buchwald start->buchwald heck heck start->heck prod1 prod1 suzuki->prod1 prod2 prod2 sonogashira->prod2 prod3 prod3 buchwald->prod3 prod4 prod4 heck->prod4

Caption: Diversification of the this compound scaffold.

This diversification allows researchers to systematically modify the steric and electronic properties of the phenyl ring to optimize binding affinity, selectivity, and pharmacokinetic properties for various biological targets.

Potential Therapeutic Applications of Derivatives

The arylpiperazine scaffold is a well-established pharmacophore for a multitude of biological targets, particularly within the CNS.[19][20][21] Derivatives synthesized from this compound are therefore prime candidates for investigation in several therapeutic areas.

A. Central Nervous System (CNS) Disorders

Arylpiperazines are renowned for their interaction with aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D₂) receptors.[1] This makes them highly relevant for treating depression, anxiety, and psychosis.[9][22][23] For instance, many arylpiperazine derivatives exhibit potent activity as 5-HT₁ₐ receptor agonists or 5-HT₂ₐ receptor antagonists.[20][22]

G ligand Arylpiperazine Derivative receptor { 5-HT Receptor |  Extracellular |  Transmembrane |  Intracellular} ligand->receptor:f1 Binding g_protein G-Protein Activation receptor:f3->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger response Cellular Response (Modulation of Neuronal Firing) second_messenger->response

Caption: Simplified GPCR signaling pathway modulated by an arylpiperazine.

By using this compound as a starting point, researchers can design novel ligands with tailored selectivity profiles for specific receptor subtypes, potentially leading to more effective and safer treatments for neurological and psychiatric disorders.[5]

B. Oncology

Emerging research has identified arylpiperazine derivatives as promising scaffolds for the development of anticancer agents.[24][25] These compounds can interact with a variety of molecular targets implicated in cancer, including protein kinases and GPCRs that are overexpressed in tumor cells.[25] For example, derivatives of the α1-adrenergic receptor antagonist Naftopidil, an arylpiperazine, have shown potential in arresting prostate and bladder cancer cell growth.[25] The ability to rapidly generate a library of diverse analogs from this compound makes it an excellent tool for screening and identifying new leads in oncology drug discovery.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate. Its true value lies in its strategic position as a versatile building block for both process chemistry and discovery research. Its demonstrated utility in the synthesis of complex drugs like Vortioxetine underscores its reliability and scalability. More importantly, the reactive bromine handle provides a gateway to immense chemical diversity, empowering medicinal chemists to systematically design and synthesize novel compound libraries targeting a range of diseases. As the demand for novel CNS and oncology therapeutics continues to grow, the strategic application of well-designed scaffolds like this compound will remain a critical component of the drug discovery engine.

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]

  • Representative arylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Google Patents.
  • WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates. Google Patents.
  • VORTIOXETINE - New Drug Approvals. New Drug Approvals. Available at: [Link]

  • A Guide to the Vortioxetine Synthesis Process. Pharmaffiliates. Available at: [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates - European Patent Office. Googleapis. Available at: [Link]

  • 1-(2-Bromophenyl)piperazine | C10H13BrN2. PubChem. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.
  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - European Patent Office. Googleapis. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • CAS No : 1011-13-8 | Product Name : 1-(2-Bromophenyl)piperazine. Pharmaffiliates. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available at: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. Available at: [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. Available at: [Link]

Sources

A Technical Guide to the Synthesis of Vortioxetine: The Role of 2-(2-Bromophenyl)piperazine as a Core Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vortioxetine, a multimodal antidepressant, has garnered significant attention for its unique mechanism of action in treating Major Depressive Disorder (MDD).[1][2] The efficacy of any pharmaceutical agent on an industrial scale is intrinsically linked to the efficiency, scalability, and cost-effectiveness of its chemical synthesis. This guide provides an in-depth technical analysis of a key synthetic pathway to vortioxetine, focusing on the strategic use of 2-(2-bromophenyl)piperazine as a pivotal intermediate. We will explore the synthesis of this precursor and its subsequent conversion to vortioxetine through palladium-catalyzed cross-coupling reactions, offering field-proven insights into the causality behind experimental choices and protocol design.

Introduction: The Synthetic Challenge of Vortioxetine

Vortioxetine, chemically known as 1-[2-(2,4-dimethylphenyl)sulfanyl)phenyl]piperazine, is distinguished by its complex molecular architecture, which features a central piperazine ring linking two distinct aryl moieties.[2] This structure is responsible for its multifaceted interaction with serotonin (5-HT) transporters and various 5-HT receptors.[2] The primary synthetic challenge lies in the precise and efficient construction of the C-N (aryl-piperazine) and C-S (aryl-thioether) bonds.

Early synthetic routes reported low overall yields (around 17%) and relied on complex techniques like solid-phase synthesis and chromatographic purification, which are not ideal for large-scale production.[3][4][5] Consequently, the development of more robust and economically viable synthetic processes has been a major focus of process chemistry research. A highly successful strategy involves a convergent synthesis, wherein the this compound core is first assembled and then coupled with 2,4-dimethylthiophenol. This approach offers greater control and often leads to higher yields and purity.

Synthesis of the Key Precursor: this compound

The formation of the N-aryl bond between a piperazine ring and a brominated benzene ring is the cornerstone of this precursor's synthesis. The most prevalent and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its functional group tolerance and broad substrate scope.[6][7]

The Buchwald-Hartwig Amination Approach

This reaction involves the coupling of an aryl halide (in this case, an activated bromophenyl derivative) with an amine (piperazine).[7] The choice of starting materials is critical. While 1,2-dibromobenzene can be used, 2-bromoiodobenzene is often preferred as the iodine atom is more reactive towards the initial oxidative addition step with the palladium catalyst, leaving the bromine atom available for the subsequent C-S coupling.[4][5]

To prevent undesired side reactions, such as double arylation on both nitrogen atoms of the piperazine, a common strategy is to use a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate).[3][4][8] The bulky Boc group not only ensures mono-arylation but also improves the solubility of the intermediate in organic solvents.

The catalytic cycle of the Buchwald-Hartwig reaction is a well-understood process involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[6][7]

Diagram: Synthesis of N-Boc-4-(2-bromophenyl)piperazine

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product BocPip N-Boc-piperazine Reaction Buchwald-Hartwig Amination BocPip->Reaction BromoIodo 2-Bromoiodobenzene BromoIodo->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product tert-Butyl 4-(2-bromophenyl) piperazine-1-carboxylate Reaction->Product

Caption: Workflow for the palladium-catalyzed synthesis of the protected precursor.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

This protocol is a representative example based on methodologies described in the scientific literature.[3][4][8]

  • Inert Atmosphere: To a dry reaction vessel, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) and a phosphine ligand (e.g., rac-BINAP). The vessel is then purged with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Reagent Addition: Add a strong base (e.g., sodium tert-butoxide, NaOtBu), N-Boc-piperazine, and an anhydrous aprotic solvent such as toluene. Stir the mixture for a designated period (e.g., 30-60 minutes) to allow for catalyst activation.

  • Substrate Addition: Add 2-bromoiodobenzene to the reaction mixture.

  • Reaction Conditions: Heat the resulting suspension to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 3-5 hours), monitoring the reaction progress by a suitable analytical technique like TLC or HPLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography, to yield the pure tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate.

The Final Coupling: Formation of Vortioxetine

With the this compound precursor in hand (often after a deprotection step to remove the Boc group), the final key step is the construction of the thioether bond. This is accomplished via another palladium-catalyzed cross-coupling reaction, this time between the aryl bromide of our precursor and 2,4-dimethylthiophenol.

Mechanism and Rationale

Similar to the C-N bond formation, this C-S coupling reaction proceeds through a palladium catalytic cycle. The choice of catalyst and ligand is crucial for achieving high yields and selectivity. The phosphine ligand plays a vital role in stabilizing the palladium center and facilitating the reductive elimination step that forms the final C-S bond.

A critical decision in the overall synthesis is whether to perform the C-S coupling on the Boc-protected precursor followed by deprotection, or to first deprotect the precursor and then perform the coupling. Performing the coupling on the protected intermediate is a common strategy, as it can prevent potential side reactions involving the free secondary amine of the piperazine.[3][4][9]

Diagram: Final Synthesis of Vortioxetine

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_products Products Precursor tert-Butyl 4-(2-bromophenyl) piperazine-1-carboxylate Coupling C-S Cross-Coupling Precursor->Coupling Thiophenol 2,4-Dimethylthiophenol Thiophenol->Coupling Catalyst Pd Catalyst Catalyst->Coupling Ligand Phosphine Ligand Ligand->Coupling Base Base Base->Coupling BocVortioxetine Boc-protected Vortioxetine Deprotection Deprotection (e.g., HCl) BocVortioxetine->Deprotection Vortioxetine Vortioxetine Coupling->BocVortioxetine Deprotection->Vortioxetine

Caption: The two-stage process of C-S coupling followed by deprotection.

Experimental Protocol: Synthesis and Deprotection
  • C-S Coupling: In an inert atmosphere, combine tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, 2,4-dimethylthiophenol, a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. The mixture is heated until the reaction is complete.

  • Isolation of Protected Intermediate: After work-up and purification similar to the previous step, the Boc-protected vortioxetine is isolated.

  • Deprotection: The protected intermediate is dissolved in a suitable solvent (e.g., isopropanol), and a strong acid, such as hydrochloric acid or hydrobromic acid, is added.[3][5] This cleaves the Boc group.

  • Salt Formation and Final Purification: The final product, vortioxetine, is often isolated as a stable salt, such as the hydrobromide salt.[6] This is achieved by reacting the free base with hydrobromic acid.[6] The resulting salt can be purified by recrystallization from a suitable solvent system, such as 2-butanol, to achieve high pharmaceutical purity.[10]

Comparative Data on Synthetic Routes

The efficiency of vortioxetine synthesis has improved significantly from the initial disclosures. Modern palladium-catalyzed methods offer substantial advantages in terms of yield and scalability.

Synthetic Route Key Precursors Catalyst System Overall Yield Reference
Original Disclosure Polystyrene-supported piperazine, 2,4-dimethylthiophenolNot applicable (solid-phase)~17%[3][4]
Palladium-Catalyzed Route 1 N-Boc-piperazine, 2-bromoiodobenzene, 2,4-dimethylthiophenolPalladium catalyst & phosphine ligandModerate (not specified)[3][4]
'One-Pot' Palladium Route 2-bromobenzenethiol, piperazine, 1-iodo-2,4-dimethylbenzenePd₂(dba)₃ or Pd(OAc)₂ & BINAPGood (over two steps)[11]
Improved Process (from Aniline) 2-((2,4-dimethylphenyl)thio)aniline, bis(2-chloroethyl)amineNot applicable (cyclization)~49-63%[11][12]

Alternative Approaches and Process Integrity

While the pathway via this compound is robust, alternative strategies have been developed to circumvent the use of expensive palladium catalysts or to improve process efficiency further.[4] For instance, some routes build the piperazine ring late in the synthesis. One such method starts with the S-arylation of 2,4-dimethylthiophenol with 1-fluoro-2-nitrobenzene. The resulting nitro compound is reduced to an aniline, which is then cyclized with bis(2-chloroethyl)amine to form the piperazine ring and yield vortioxetine.[12][13][14] This approach avoids palladium catalysis for the C-N bond formation.

Trustworthiness and Self-Validation: A robust synthetic protocol must be self-validating. This is achieved through:

  • In-process Controls: Monitoring reaction progress (e.g., via HPLC) to ensure completion and identify any potential side products.

  • Impurity Profiling: Characterizing the purity of intermediates and the final active pharmaceutical ingredient (API) to meet strict ICH guidelines.[10]

  • Crystallization Control: For the final salt formation, controlling crystallization conditions is paramount to obtaining the desired stable polymorph of vortioxetine hydrobromide.[10][15]

Conclusion

The synthesis of vortioxetine provides a compelling case study in modern pharmaceutical process development. The strategic use of this compound as a core precursor, synthesized and coupled via palladium-catalyzed reactions, represents a highly effective and scalable manufacturing route. The evolution from low-yielding, complex initial syntheses to streamlined, high-yield processes underscores the power of catalytic chemistry in addressing the challenges of producing complex drug molecules. Future research will likely focus on further minimizing the use of heavy metal catalysts and developing even more sustainable and cost-effective pathways to this important antidepressant.

References

  • EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • A Guide to the Vortioxetine Synthesis Process. (2025-12-17). [Link]

  • WO2016079751A2 - A process for preparation of vortioxetine and polymorphs thereof.
  • US10227317B2 - Process for the preparation of vortioxetine.
  • US10227317B2 - Process for the preparation of vortioxetine.
  • Process for preparation and purification of vortioxetine hydrobromide. Justia Patents. (2020-11-17). [Link]

  • VORTIOXETINE - New Drug Approvals. [Link]

  • WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates.
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates. European Patent Office. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Vortioxetine Derivatives with Amino Acid as Promoiety: Synthesis, Activity, Stability and Preliminary Pharmacokinetic Study. PubMed. (2021-04-21). [Link]

  • US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Synthesis of Vortioxetine Hydrobromide. Chinese Journal of Pharmaceuticals. (2014-04-10). [Link]

  • WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • CN104356092A - Preparation method for vortioxetine.
  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. European Patent Office. [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023-01-12). [Link]

  • Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. NIH. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Two‐step synthesis of vortioxetine 16.74. ResearchGate. [Link]

  • Vortioxetine and Early Drug Development Considerations at the Interface of R&D. ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • New route of synthesis to vortioxetine salts. SciSpace. (2019). [Link]

  • Vortioxetine. PubChem. [Link]

  • EP2878596A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates.

Sources

A Technical Guide to the Solubility of 2-(2-Bromophenyl)piperazine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Bromophenyl)piperazine, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in drug development, from synthesis and purification to formulation, this document offers both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, this guide establishes a framework for its systematic determination. We will explore the physicochemical properties of this compound, discuss solvent selection strategies, and provide detailed, self-validating experimental protocols for accurate solubility measurement.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is an organic compound featuring a piperazine ring substituted with a bromophenyl group.[2] The piperazine moiety is a prevalent structural motif in a vast number of biologically active compounds and approved drugs, valued for its ability to influence pharmacokinetic properties and serve as a versatile scaffold for constructing pharmacophoric elements.[1][3][4] This particular derivative is a crucial building block in the synthesis of various therapeutic agents, especially within the realm of neuropharmacology.[2][5]

The solubility of this intermediate is a paramount physical property that dictates its handling, reaction conditions, purification strategies (such as crystallization), and ultimately, its utility in drug discovery and development.[6][7] A thorough understanding of its solubility profile in common organic solvents is therefore not merely academic but a fundamental prerequisite for efficient and scalable pharmaceutical research and manufacturing.

Physicochemical Properties and Predicted Solubility Behavior

This compound typically presents as a white to off-white solid.[2] Its molecular structure, containing both a lipophilic bromophenyl group and a basic piperazine ring, suggests a nuanced solubility profile.

  • Polarity and Hydrogen Bonding: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and the secondary amine is a hydrogen bond donor. This imparts a degree of polarity to the molecule.

  • Lipophilicity: The presence of the bromophenyl group significantly increases the molecule's lipophilicity, suggesting better solubility in non-polar organic solvents compared to aqueous media.[2]

  • General Solubility: It is reported to be soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with limited solubility in water.[2] This is consistent with the structure's characteristics.

Based on these features, a qualitative prediction of solubility in common organic solvents can be made:

Solvent ClassPredicted SolubilityRationale
Protic Solvents (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding with the piperazine nitrogens.
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile)HighCan engage in dipole-dipole interactions. DMSO is a particularly strong solvent for many drug-like molecules.[8]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderate to HighGood general solvents for a wide range of organic compounds.
Ethers (e.g., Tetrahydrofuran, Diethyl Ether)Moderate to LowDiethyl ether is generally a poor solvent for compounds with hydrogen bonding capabilities.[9]
Aromatic Hydrocarbons (e.g., Toluene)ModerateThe bromophenyl group should promote solubility.
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)LowThe polar piperazine ring will likely limit solubility in non-polar aliphatic solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative data, an empirical determination of solubility is essential. The following section provides a robust, step-by-step protocol for determining the equilibrium (thermodynamic) solubility of this compound.

Core Principle: The Shake-Flask Method

The gold-standard for determining equilibrium solubility is the shake-flask method.[8] This technique involves generating a saturated solution of the compound in a specific solvent at a controlled temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent Combine in vial equilibration Agitate at constant temperature (e.g., 24-48h) prep_solvent->equilibration separation Centrifuge or filter (e.g., 0.22 µm PTFE filter) to remove undissolved solid equilibration->separation dilution Dilute supernatant with mobile phase separation->dilution analysis Analyze by HPLC-UV dilution->analysis quantification Calculate concentration using calibration curve analysis->quantification

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[10]

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of glass vials. "Excess" ensures that undissolved solid remains at equilibrium. A starting point would be to add ~20-30 mg of the compound. b. Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure thermodynamic equilibrium.[7]

  • Phase Separation: a. After equilibration, visually confirm the presence of undissolved solid in each vial. b. Separate the solid from the saturated solution. This is a critical step to avoid artificially high results.

    • Method A (Filtration): Draw the supernatant into a syringe and filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. Discard the first few drops to saturate the filter material.
    • Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. Carefully collect the supernatant without disturbing the pellet.[7]
  • Quantification via HPLC-UV: a. Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. Sample Preparation: Accurately dilute a known volume of the clear, saturated supernatant from step 3 into a volumetric flask using the HPLC mobile phase. The dilution factor should be chosen to ensure the final concentration falls within the range of the calibration curve. c. HPLC Analysis:

    • Since the piperazine nucleus lacks a strong chromophore, derivatization may be necessary for high sensitivity, though the bromophenyl group should provide adequate UV absorbance for solubility determination.[10][11] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[11][12] However, for solubility quantification where concentrations are expected to be relatively high, direct UV detection is often sufficient.
    • Inject the prepared standards and diluted samples onto the HPLC system.
    • Example HPLC Conditions:
    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
    • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
    • Flow Rate: 1.0 mL/min[11]
    • Column Temperature: 35 °C[11]
    • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a maximum absorbance identified by a PDA detector). d. Data Analysis:
    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
    • Determine the concentration of the diluted sample from the calibration curve.
    • Calculate the original solubility in the solvent using the following formula:
    • Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

Safety and Handling

When handling this compound and organic solvents, adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[13]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14] The compound is classified as an irritant and may be harmful if swallowed or inhaled.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[15][16]

Conclusion

This guide provides a foundational understanding of the solubility of this compound and, more importantly, a detailed, actionable framework for its experimental determination. By employing the validated shake-flask method coupled with HPLC-UV analysis, researchers can generate the precise, quantitative data necessary to accelerate their drug discovery and development efforts. The principles and protocols outlined herein are designed to ensure scientific integrity and produce trustworthy, reproducible results, empowering scientists to make informed decisions in synthesis, purification, and formulation development.

References

  • Benchchem.
  • Journal of Chemical and Pharmaceutical Research.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate.
  • Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility.
  • NTU Journal of Pure Sciences.
  • PharmaTutor.
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • CymitQuimica. CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE.
  • Sigma-Aldrich. 1-(2-Bromophenyl)piperazine.
  • Fisher Scientific.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubChem. 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153.
  • ChemicalBook. 1-(2-BROMOPHENYL)PIPERAZINE manufacturers and suppliers in india.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • ChemBK. 1-(4-Bromophenyl)piperazine.
  • Guidechem. 1-(2-BROMOPHENYL)PIPERAZINE (cas 1011-13-8) SDS/MSDS download.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • ResearchGate.
  • ChemicalBook. Piperazine compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD..
  • Solubility of Things. Piperazine - Solubility of Things.
  • Wikipedia. Piperazine.
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.

Sources

An In-depth Technical Guide to 2-(2-Bromophenyl)piperazine (CAS 910444-36-9): Properties, Applications in MPO Inhibitor Synthesis, and Supplier Information

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)piperazine, identified by CAS number 910444-36-9, is a substituted piperazine derivative that has garnered significant interest in the field of medicinal chemistry. Its structural motif serves as a valuable building block in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its critical role as a reactant in the synthesis of myeloperoxidase (MPO) inhibitors, detailed experimental protocols, and a list of reputable suppliers. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly those targeting inflammatory and cardiovascular diseases.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis and drug design. This compound is a white to off-white solid with the molecular formula C₁₀H₁₃BrN₂ and a molecular weight of 241.13 g/mol .[1][2] It is characterized by a piperazine ring attached to a bromophenyl group. This compound is generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water.[3]

PropertyValueSource(s)
CAS Number 910444-36-9[1]
Molecular Formula C₁₀H₁₃BrN₂[1][2]
Molecular Weight 241.13 g/mol [1][2]
Appearance White to off-white solid[3]
Solubility Soluble in ethanol and DMSO; limited solubility in water.[3]
Boiling Point 94-96°C at 0.02 mmHgChemicalBook
Storage Temperature 2-8°C, protected from lightChemicalBook

Application in the Synthesis of Myeloperoxidase (MPO) Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of myeloperoxidase (MPO) inhibitors. MPO is a peroxidase enzyme predominantly found in neutrophils, a type of white blood cell.[4][5] While it plays a crucial role in the innate immune system's defense against pathogens, overactivity of MPO is implicated in the pathology of numerous inflammatory diseases, including atherosclerosis, heart failure, and neurodegenerative disorders.[6][7] MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing agent that can cause damage to host tissues when produced in excess.[6] Therefore, the inhibition of MPO is a promising therapeutic strategy for a range of inflammatory conditions.

A recent patent highlights the use of this compound in the synthesis of novel MPO inhibitors. The general synthetic approach involves the reaction of this compound with other chemical moieties to construct the final inhibitor molecule.

Experimental Protocol: Synthesis of a Myeloperoxidase Inhibitor Intermediate

The following is a representative experimental protocol for the synthesis of an MPO inhibitor intermediate using this compound, adapted from patent literature. This protocol is for informational purposes and should be performed by qualified personnel in a properly equipped laboratory.

Reaction: Boc-protection of this compound

Materials:

  • This compound (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

  • Triethylamine (TEA) (1.1 equivalents)

  • Dichloromethane (DCM) (as solvent)

  • Water

  • Phase separator

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • To a solution of this compound in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).

  • Stir the reaction mixture at room temperature for 1 hour.

  • After the reaction is complete, partition the mixture between water and DCM.

  • Separate the organic layer using a phase separator and wash it with water.

  • Dry the organic layer and evaporate the solvent in vacuo.

  • Purify the crude product by flash chromatography to obtain the Boc-protected intermediate.

This Boc-protected intermediate can then be used in subsequent steps, such as palladium-catalyzed cross-coupling reactions, to build the final MPO inhibitor.

Synthesis Workflow Diagram

SynthesisWorkflow reactant1 This compound (CAS: 910444-36-9) reaction Boc-protection reactant1->reaction reactant2 Boc₂O, TEA reactant2->reaction solvent DCM solvent->reaction intermediate Boc-protected Intermediate reaction->intermediate purification Flash Chromatography intermediate->purification final_product Purified Intermediate purification->final_product

Caption: Boc-protection of this compound.

Mechanism of Myeloperoxidase in Inflammatory Disease

Understanding the mechanism of MPO is crucial to appreciating the therapeutic potential of its inhibitors. In response to inflammation, neutrophils are recruited to the site of injury or infection. Within the neutrophils, MPO is released into phagosomes and extracellularly. MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[6]

HOCl is a highly reactive oxidant that, while effective at killing pathogens, can also inflict significant damage on host tissues by oxidizing proteins, lipids, and DNA.[7] This oxidative damage contributes to the chronic inflammation and tissue injury seen in various diseases. MPO inhibitors work by blocking the catalytic activity of the enzyme, thereby reducing the production of harmful HOCl.

MPO-Driven Inflammation Pathway Diagram

MPO_Pathway cluster_neutrophil Neutrophil H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Cl Chloride (Cl⁻) Cl->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis Tissue_Damage Tissue Damage (Oxidation of proteins, lipids, DNA) HOCl->Tissue_Damage Inflammation Chronic Inflammation Tissue_Damage->Inflammation Disease Cardiovascular & Inflammatory Diseases Inflammation->Disease

Caption: MPO-driven inflammation pathway.

Safety and Handling

This compound is intended for laboratory research use only.[8] Appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[9][10]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[8] Keep away from sources of ignition.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]

Suppliers

Several chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is important to consider factors such as purity, availability, and the provision of comprehensive technical documentation, including a Certificate of Analysis (CoA) and an SDS.

Reputable Suppliers Include:

  • SynHet: Offers the compound with purity greater than 99% and provides various analytical data upon request.

  • Combi-Blocks, Inc.: Supplies the compound for laboratory chemicals and scientific research and development.[8]

  • Parchem: A supplier of specialty chemicals, including this compound.

  • ChemicalBook: An online platform listing multiple suppliers from different regions.

Conclusion

This compound (CAS 910444-36-9) is a valuable chemical intermediate with significant potential in the development of novel therapeutics. Its role in the synthesis of myeloperoxidase inhibitors underscores its importance in the pursuit of treatments for a range of inflammatory and cardiovascular diseases. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and the underlying mechanism of its therapeutic target. Researchers and drug development professionals are encouraged to utilize this information to advance their research and development efforts in this promising area of medicinal chemistry.

References

  • van der Veen, B. S., de Winther, M. P. J., & Heeringa, P. (2009). Myeloperoxidase: molecular mechanisms of action and their relevance to human health and disease. Antioxidants & Redox Signaling, 11(11), 2899–2937. [Link]

  • Al-Bayati, Z. M., & Al-Aubaidy, H. A. (2022). Role of myeloperoxidase in inflammation and atherosclerosis (Review). Experimental and Therapeutic Medicine, 24(1), 1-1. [Link]

  • Khan, A. A., Alsahli, M. A., & Rahmani, A. H. (2018). The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. Journal of Inflammation Research, 11, 335–343. [Link]

  • van der Veen, B. S., de Winther, M. P., & Heeringa, P. (2009). Myeloperoxidase: molecular mechanisms of action and their relevance to human health and disease. Antioxidants & redox signaling, 11(11), 2899–2937. [Link]

  • Al-Bayati, Z. M., & Al-Aubaidy, H. A. (2022). Role of myeloperoxidase in inflammation and atherosclerosis (Review). Experimental and Therapeutic Medicine, 24(1), 405. [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 1-(3-Bromophenyl)piperazine. [Link]

  • PubChem. (n.d.). 1-(2-Bromophenyl)piperazine. [Link]

  • Ruggeri, R. B., et al. (2016). Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases. Journal of Medicinal Chemistry, 59(23), 10590-10606. [Link]

  • Hu, C. C., et al. (2021). Small molecule and macrocyclic pyrazole derived inhibitors of myeloperoxidase (MPO). Bioorganic & Medicinal Chemistry Letters, 42, 128010. [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19349. [Link]

  • Pérez-Cruz, C., et al. (2021). Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis. Molecules, 26(11), 3217. [Link]

  • (2024). Novel Myeloperoxidase Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters, 15(3), 333-334. [Link]

Sources

The 2-(2-Bromophenyl)piperazine Fragment: A Versatile Starting Point for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Researchers

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2] This approach, which relies on identifying low-molecular-weight fragments that bind weakly to a biological target, allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3][4] Within the vast armamentarium of fragments, the piperazine scaffold is a privileged motif, frequently appearing in approved drugs due to its favorable influence on properties like aqueous solubility and its ability to act as a versatile linker.[5][6] This guide focuses on a particularly strategic fragment: 2-(2-Bromophenyl)piperazine. We will explore its chemical rationale as a premier starting point, detail the experimental workflows for its use in screening and optimization, and provide field-proven insights into its application in developing potent and selective therapeutic agents.

The Strategic Foundation: Why Fragment-Based Drug Discovery (FBDD)?

Before delving into our specific fragment, it is crucial to understand the causality behind the FBDD approach. Unlike High-Throughput Screening (HTS), which screens millions of larger, more complex "drug-like" molecules for immediate high-affinity hits, FBDD operates on a different philosophy.[1]

  • Higher Hit Probability: Fragments are small and less complex (typically adhering to the "Rule of Three"), meaning they have a higher statistical probability of finding a complementary binding pocket on a protein target.[3][7]

  • Efficient Exploration of Chemical Space: A library of a few thousand fragments can represent a vastly larger chemical space than a million-compound HTS library, as the fragments can be combined or grown in numerous ways.[1]

  • Superior Lead Properties: Leads developed from fragments often have better ligand efficiency (LE) – a measure of binding energy per atom. This translates to final drug candidates that are typically smaller, less lipophilic, and possess better pharmacokinetic profiles.[7]

The overall FBDD workflow is a systematic, structure-guided process that begins with identifying weak-binding but highly efficient fragments and iteratively building them into potent leads.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (~2000 compounds) Screen Biophysical Screening (SPR, NMR, X-ray) Lib->Screen Screening Hits Validated Fragment Hits (Weak Binders, µM-mM Kd) Screen->Hits Hit Validation SBDD Structure-Based Design (X-ray, Cryo-EM) Hits->SBDD Structural Biology Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Design Cycle Chem->SBDD Synthesize & Test Lead Potent Lead Compound (nM Kd, Good ADME) Chem->Lead Optimization

Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

The Privileged Core: this compound

The this compound structure is not merely an arbitrary collection of atoms; it is a carefully selected starting point embodying key principles of FBDD. The piperazine ring itself is a common feature in many CNS-active drugs and other therapeutics, often improving solubility and providing a key interaction point with targets.[5][8][9]

Physicochemical Properties & The "Rule of Three"

For a fragment to be effective, it must possess properties that make it a good starting point for chemical elaboration. The "Rule of Three" provides a useful guideline for these properties.[3] Let's analyze how this compound measures up.

Property"Rule of Three" GuidelineThis compound ValueCompliance
Molecular Weight (MW) < 300 Da~241.13 DaYes
cLogP (Lipophilicity) ≤ 3~2.5 (estimated)Yes
Hydrogen Bond Donors ≤ 32 (two N-H groups)Yes
Hydrogen Bond Acceptors ≤ 32 (two N atoms)Yes
Rotatable Bonds ≤ 31Yes

As shown, the fragment fits perfectly within the desired physicochemical space. Its properties ensure adequate solubility for biophysical screening assays (where high concentrations are often required) and provide an excellent, low-complexity base for optimization.[1]

The Synthetic Handle: The Strategic Importance of Bromine

The true power of this fragment lies in the 2-bromophenyl moiety. The bromine atom is not a passive placeholder; it is a versatile synthetic handle. It provides a specific, reliable vector for chemical elaboration via a wide range of well-established palladium-catalyzed cross-coupling reactions. This is a prime example of designing a fragment library with synthetic feasibility in mind.[10] This allows chemists to "grow" the fragment by adding new chemical groups to probe for additional interactions with the target protein.[11]

Fragment_Growing cluster_core Core Fragment cluster_reactions Synthetic Elaboration (Cross-Coupling) cluster_leads Diversified Lead Compounds Core This compound (Initial Hit) Suzuki Suzuki Coupling (+ Boronic Acid) Core->Suzuki Pd(OAc)2, SPhos Sonogashira Sonogashira Coupling (+ Alkyne) Core->Sonogashira PdCl2(PPh3)2, CuI Buchwald Buchwald-Hartwig (+ Amine/Alcohol) Core->Buchwald Pd2(dba)3, RuPhos Heck Heck Coupling (+ Alkene) Core->Heck Pd(OAc)2, P(o-tol)3 Lead1 Aryl-Aryl Linked Suzuki->Lead1 Lead2 Aryl-Alkynyl Linked Sonogashira->Lead2 Lead3 Aryl-Amino Linked Buchwald->Lead3 Lead4 Aryl-Alkenyl Linked Heck->Lead4

Figure 2: "Fragment Growing" strategy utilizing the bromine atom as a synthetic handle.
Synthesis of the Core Fragment

The this compound fragment is accessible through robust and scalable synthetic methods. A common and highly effective approach is the Buchwald-Hartwig amination, which couples an aryl halide with an amine.[9]

Protocol: Synthesis via Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 1-bromo-2-iodobenzene (1.0 eq), N-Boc-piperazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.05 eq), and a base such as sodium tert-butoxide (NaOtBu, 2.5 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Boc-protected intermediate): Purify the crude residue by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), and stir at room temperature for 2-4 hours.

  • Isolation: Concentrate the mixture under reduced pressure. If the HCl salt is desired, it may precipitate and can be collected by filtration. Otherwise, neutralize with a base (e.g., saturated NaHCO₃ solution), extract with an organic solvent, dry, and concentrate to yield the final this compound product.

Experimental Workflow: From Fragment Screening to Hit Validation

Identifying the weak (millimolar to high micromolar) binding of a fragment like this compound requires highly sensitive biophysical techniques.[12] No single method is foolproof; therefore, a self-validating workflow using orthogonal techniques is critical for trustworthiness.

TechniquePrincipleThroughputProtein Req.Key Output
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[12][13]HighLowKᴅ, kₒₙ, kₒff
NMR Spectroscopy Detects changes in the chemical environment of the ligand (ligand-based) or target (target-based) upon binding.[2][14]MediumHighBinding confirmation, structural info
X-ray Crystallography Provides a high-resolution 3D structure of the fragment bound to the target.[1][12]LowVery HighDefinitive binding mode
Thermal Shift Assay (DSF/TSA) Measures the change in protein melting temperature (Tm) upon ligand binding.[7][13]HighMediumBinding confirmation (ΔTm)
Detailed Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

This protocol describes a standard workflow for screening a fragment library against a target protein immobilized on an SPR sensor chip.

  • Target Immobilization: Covalently immobilize the purified target protein onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry. Create a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Library Preparation: Prepare plates of the fragment library, including this compound, typically at a concentration of 200 µM in a suitable running buffer (e.g., HBS-EP+). Include multiple buffer-only (blank) wells for double referencing.

  • Primary Screen: Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds). A high flow rate (e.g., 30 µL/min) is used to minimize mass transport limitations.

  • Hit Identification: Analyze the resulting sensorgrams. A "hit" is defined as a fragment that produces a dose-dependent binding response significantly above the noise level and the average response of the library.

  • Hit Confirmation & Triage: Re-test the initial hits. True binders should show a reproducible, concentration-dependent response. Fragments that are aggregators or cause sensor surface artifacts are eliminated.

  • Orthogonal Validation (e.g., TSA): Confirm the binding of the most promising hits using a secondary, solution-based assay like a Thermal Shift Assay. A valid hit should induce a measurable thermal shift (ΔTm) in the protein's melting temperature.[7]

  • Affinity Determination: For validated hits, perform a full dose-response experiment, injecting a range of concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (Kᴅ).

Case Study Application: Targeting Serotonin Receptors

The N-arylpiperazine moiety is a classic pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[8][9] Let's consider a hypothetical case where this compound was identified as a hit against the 5-HT₁ₐ receptor, a key target for treating anxiety and depression.

From Hit to Lead

Following its identification as a micromolar binder (e.g., Kᴅ = 150 µM) from the SPR screen, X-ray crystallography reveals that the bromophenyl ring sits in a hydrophobic pocket, with the bromine atom pointing towards the solvent-exposed region—an ideal vector for fragment growing. The piperazine nitrogen forms a key ionic interaction with an aspartate residue (Asp116) in the binding site.

A medicinal chemistry campaign is initiated to improve potency.

Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates Serotonin Serotonin (5-HT) or Antagonist Serotonin->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Firing (Anxiolytic Effect) cAMP->Response Leads to

Figure 3: Simplified signaling pathway for the 5-HT₁ₐ receptor.
Structure-Activity Relationship (SAR) Campaign

A series of analogs are synthesized using Suzuki coupling on the bromine handle to explore the SAR of the hydrophobic pocket.

CompoundR-Group (at Bromine position)5-HT₁ₐ Kᵢ (nM)Ligand Efficiency (LE)
Fragment Hit -Br150,0000.31
Analog 1 -Phenyl2,8000.29
Analog 2 -4-Fluorophenyl9500.30
Analog 3 -3-Methoxyphenyl4500.31
Analog 4 -2-Pyrimidyl850.34
Lead Cmpd -2-Pyrimidyl-5-methoxy 12 0.35

Expertise & Causality:

  • Initial Growth (Analog 1): Adding a simple phenyl group improves potency, confirming the pocket is hydrophobic and can accommodate larger groups. However, LE slightly decreases, suggesting the added atoms are not all contributing optimally to binding.

  • Probing Electronics (Analog 2 & 3): Adding electron-withdrawing (fluoro) or donating (methoxy) groups helps map the electronic preferences of the pocket. The methoxy group's improvement suggests a potential hydrogen bond acceptor might be nearby.

  • Improving Properties (Analog 4): Replacing the phenyl with a pyrimidine ring (a bioisostere) dramatically improves potency. This is often done to increase polarity and improve solubility while introducing a potential hydrogen bond acceptor (the pyrimidine nitrogen), which likely interacts favorably within the pocket. The LE increases significantly, indicating a highly efficient interaction.

  • Final Optimization (Lead Cmpd): Combining the best features—the pyrimidine ring and a methoxy substituent—leads to a potent, nanomolar lead compound with excellent ligand efficiency, ready for further preclinical development.

Conclusion

This compound is more than just a small molecule; it is a strategic tool for modern drug discovery. Its adherence to the "Rule of Three," combined with the synthetically versatile bromine handle, makes it an exemplary starting point for FBDD campaigns. By leveraging sensitive biophysical screening techniques and structure-guided medicinal chemistry, this fragment can be efficiently elaborated into potent and selective lead compounds. The principles and workflows detailed in this guide demonstrate how the thoughtful selection and application of a single, well-designed fragment can unlock novel therapeutic avenues against a wide range of biological targets.

References

  • Title: Fragment-based lead discovery - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Fragment Screening & Fragment-Based Drug Design Source: Jubilant Biosys URL: [Link]

  • Title: Fragment Screening | Drug Discovery Source: Sygnature Discovery URL: [Link]

  • Title: Biophysical screening in fragment-based drug design: a brief overview Source: Oxford Academic (Essays in Biochemistry) URL: [Link]

  • Title: Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Coumarin-piperazine derivatives as biologically active compounds Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors Source: PubMed URL: [Link]

  • Title: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Source: MDPI URL: [Link]

  • Title: New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)
  • Title: NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE Source: European Patent Office URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

  • Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ACG Publications URL: [Link]

  • Title: Fragment-based drug discovery: A graphical review Source: PubMed Central (PMC) URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Fragment Based Drug Discovery: An Organic Synthesis Perspective Source: Astex Pharmaceuticals URL: [Link]

  • Title: Fragment Based Drug Design and Field-Based Technology Source: Pharmacelera URL: [Link]

  • Title: Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece Source: Frontiers in Medicinal Chemistry URL: [Link]

  • Title: Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective Source: Mini-Reviews in Organic Chemistry URL: [Link]

  • Title: Biological Activities of Piperazine Derivatives: A Comprehensive Review Source: Preprints.org URL: [Link]

  • Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ResearchGate URL: [Link]

  • Title: Fragment-Based Drug Discovery - 2023 Archive Source: Cambridge Healthtech Institute URL: [Link]

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Organic and Biomolecular Chemistry URL: [Link]

  • Title: Concepts and Core Principles of Fragment-Based Drug Design Source: MDPI URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-(2-Bromophenyl)piperazine Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for the in silico modeling of the binding of 2-(2-Bromophenyl)piperazine to its putative receptor targets. Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical application of a multi-faceted computational approach. We will explore a synergistic workflow that integrates pharmacophore modeling, molecular docking, and molecular dynamics simulations to elucidate the structural determinants of ligand-receptor recognition and to quantitatively estimate binding affinity. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale behind methodological choices, ensuring a self-validating and robust computational experiment.

Introduction: The Rationale for a Computational Approach

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically successful drugs. The substituted derivative, this compound, presents a compelling case for computational investigation due to its potential for diverse receptor interactions, driven by its structural and electronic features. In silico modeling offers a powerful, cost-effective, and rapid means to explore these interactions, providing insights that can guide further experimental work and accelerate the drug discovery process.[1][2]

The primary objectives of this computational study are:

  • To identify and characterize the key chemical features of this compound that are essential for receptor binding.

  • To predict the binding mode and orientation of the ligand within the active site of its putative receptor(s).

  • To assess the stability of the ligand-receptor complex over time.

  • To quantitatively estimate the binding free energy of the interaction.

To achieve these goals, we will employ a hierarchical and synergistic computational workflow, as depicted below.

Caption: Overall computational workflow for modeling receptor binding.

Pharmacophore Modeling: Defining the Essential Chemical Features

Pharmacophore modeling is a cornerstone of rational drug design, allowing for the identification of the essential geometric arrangement of atoms or functional groups necessary for a specific biological response.[3][4] This approach can be broadly categorized into ligand-based and structure-based methods.[5][6]

Ligand-Based Pharmacophore Modeling

In the absence of a known receptor structure, a pharmacophore model can be generated by aligning a set of known active ligands and extracting their common chemical features.[5] This method is predicated on the assumption that molecules with similar biological activity share a common binding mode and, therefore, a common pharmacophore.

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Ligand Set Preparation:

    • Compile a structurally diverse set of at least 5-10 known active ligands for the target of interest.

    • Generate low-energy 3D conformations for each ligand using a suitable tool like Schrödinger's LigPrep.[7]

  • Feature Definition:

    • Identify key pharmacophoric features for each ligand, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positive/negative ionizable groups.[4]

  • Model Generation and Validation:

    • Utilize software such as Phase or Catalyst to generate pharmacophore hypotheses.

    • Validate the generated models by their ability to discriminate between known active and inactive compounds.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target receptor is available, a pharmacophore model can be derived from the key interactions observed in the ligand-binding site.[8] This approach offers a more direct insight into the molecular recognition process.

Experimental Protocol: Structure-Based Pharmacophore Generation

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB).

    • Prepare the protein by adding hydrogens, assigning bond orders, and minimizing the structure using tools like the Protein Preparation Wizard in Maestro.[7][9]

  • Binding Site Analysis:

    • Identify the ligand-binding pocket.

    • Use software like Schrödinger's Receptor Grid Generation to map the potential interaction sites within the binding pocket.

  • Pharmacophore Hypothesis Generation:

    • Generate pharmacophore features based on the identified interaction sites. This can be done automatically with tools like Phase.

G cluster_ligand Ligand-Based cluster_structure Structure-Based L1 Active Ligand 1 LA Alignment & Feature Extraction L1->LA L2 Active Ligand 2 L2->LA L3 Active Ligand N L3->LA P Pharmacophore Hypothesis LA->P Common Features S1 Receptor 3D Structure SA Binding Site Analysis S1->SA SA->P Interaction Points

Caption: Ligand-based vs. Structure-based pharmacophore modeling.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] It is a critical tool for predicting the binding mode of a ligand and for virtual screening of large compound libraries.[12]

Rationale for Method Selection

For this study, we will utilize AutoDock Vina, a widely used and well-validated open-source docking program known for its accuracy and speed.[13] The scoring function in Vina is a hybrid that combines empirical and knowledge-based terms to estimate the binding affinity.[13]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand and Receptor Preparation:

    • Prepare the this compound ligand by adding hydrogens and assigning Gasteiger charges using AutoDock Tools (ADT).[14]

    • Prepare the receptor protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges in ADT.[15] Save both as PDBQT files.[16]

  • Grid Box Definition:

    • Define a grid box that encompasses the entire binding site of the receptor. The size and center of the grid box are crucial parameters that will influence the docking results.[14]

  • Docking Execution:

    • Run AutoDock Vina from the command line, specifying the prepared ligand and receptor files, the grid box parameters, and an output file for the docked poses.[13]

  • Analysis of Results:

    • Analyze the output file, which contains multiple binding poses ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in a molecular visualization program like PyMOL or Chimera to inspect the protein-ligand interactions.[17]

Table 1: Hypothetical Docking Results for this compound

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5TYR123, PHE256Pi-Pi Stacking
1ASP101Hydrogen Bond
2-8.2LEU252, VAL105Hydrophobic
3-7.9TYR123, TRP301Pi-Pi Stacking

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[18] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

The Importance of a Robust Simulation Protocol

A well-designed MD simulation protocol is essential for obtaining meaningful and reproducible results. This includes proper system setup, equilibration, and a sufficiently long production run. For this study, we will use GROMACS, a versatile and high-performance MD simulation package.[19][20]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Use the top-ranked docked pose of the this compound-receptor complex as the starting structure.

    • Generate the ligand topology and parameters using a server like CGenFF or LigParGen.[21]

    • Choose an appropriate force field for the protein (e.g., CHARMM36m).

    • Solvate the complex in a periodic box of water (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Conduct a two-phase equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[21][22] Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax.[21]

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess their stability.

    • Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the protein-ligand hydrogen bonds and other key interactions over time.

Caption: Molecular Dynamics Simulation Workflow.

Binding Free Energy Calculations: A Quantitative Prediction

The final step in our computational workflow is to estimate the binding free energy of the this compound-receptor complex. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques that provide a good balance between accuracy and computational cost.[23][24]

The Theoretical Framework of MM/PBSA and MM/GBSA

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the polar and non-polar contributions to solvation.[23] The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.

Experimental Protocol: MM/PBSA and MM/GBSA Calculations

  • Trajectory Extraction:

    • Extract snapshots from the stable portion of the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms for the complex, receptor, and ligand:

      • Molecular mechanics energy (van der Waals and electrostatic).

      • Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

      • Non-polar solvation energy (typically estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • Calculate the average binding free energy over all the snapshots.

    • Perform a per-residue decomposition of the binding free energy to identify the key residues contributing to the binding.

Table 2: Hypothetical MM/PBSA Binding Free Energy Decomposition

Energy ComponentContribution (kcal/mol)
Van der Waals-35.2
Electrostatic-15.8
Polar Solvation+28.5
Non-polar Solvation-4.1
Total Binding Free Energy -26.6

Conclusion and Future Directions

This in-depth technical guide has outlined a robust and synergistic in silico workflow for modeling the receptor binding of this compound. By integrating pharmacophore modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a comprehensive understanding of the molecular determinants of ligand-receptor recognition. The insights derived from this computational approach can guide the design of more potent and selective ligands, ultimately accelerating the drug discovery and development pipeline.

Future work could involve the application of more rigorous free energy calculation methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), to further refine the binding affinity predictions. Additionally, the protocols described herein can be adapted for virtual screening campaigns to identify novel chemical scaffolds with desired receptor binding properties.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today, 19(11), 1864-1873. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • GROMACS Protein Ligand Complex Simulations. (n.d.). Retrieved from [Link]

  • Li, Y., Liu, Z., & Wang, J. (2025). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
  • Maestro. (n.d.). Schrödinger. Retrieved from [Link]

  • Scandella, C. (2010). Advances and applications of binding affinity prediction methods in drug discovery. Drug Discovery Today: Technologies, 7(2), e105-e111.
  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences. Retrieved from [Link]

  • Yao, Z., He, Z., & Hu, Y. (2022). Machine learning methods for protein-protein binding affinity prediction in protein design. Frontiers in Molecular Biosciences, 9, 999123.
  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • What are the methods for predicting protein-ligand binding affinity? (n.d.). Consensus. Retrieved from [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.
  • What is the role of pharmacophore in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(4), 339-353.
  • [Literature Review] Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (n.d.). Retrieved from [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). Retrieved from [Link]

  • Pharmacophore Modeling. (n.d.). Creative Biostructure. Retrieved from [Link]

  • “A Review on Pharmacophore Modelling in Drug Design”. (n.d.). International Journal of Research and Pharmaceutical Sciences, 12(3), 1234-1240.
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. (n.d.). Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. Retrieved from [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025, June 15). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube. Retrieved from [Link]

  • In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • The impact of pharmacophore modeling in drug design. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). openfe-gromacs documentation. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved from [Link]

  • Small Molecule Docking. (n.d.). KBbox: Methods. Retrieved from [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. Retrieved from [Link]

  • Characterization of the Ligand Receptor Encounter Complex and Its Potential for in Silico Kinetics-Based Drug Development. (n.d.). CoLab.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • 13.2: How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts. Retrieved from [Link]

  • Computational Platform for Molecular Discovery & Design. (n.d.). Schrödinger. Retrieved from [Link]

  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508.
  • Salmaso, V., & Moro, S. (2018). In silico analysis of the binding of agonists and blockers to the β2-adrenergic receptor. PLoS One, 13(6), e0198429.
  • Pinzi, L., & Rastelli, G. (2022). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. International Journal of Molecular Sciences, 23(19), 11345.
  • Introduction to molecular modeling in drug discovery. (n.d.). Schrödinger. Retrieved from [Link]

  • In Silico Binding Assay: Molecular Dynamics For Binding Mode Prediction. (n.d.). Acellera. Retrieved from [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Retrieved from [Link]

  • MM(PB/GB)SA – a quick start guide. (2022, May 9). Oxford Protein Informatics Group. Retrieved from [Link]

  • Learn Molecular Modeling for Drug Discovery with Schrödinger Online Courses. (2023, March 9). YouTube. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)piperazine is a key building block in medicinal chemistry and pharmacological research, frequently utilized in the synthesis of novel therapeutic agents, particularly within neuropharmacology.[1] Its structural motif, an arylpiperazine, is a recognized pharmacophore that influences the biological activity and lipophilicity of target molecules.[1][2] While its utility in drug discovery is significant, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety protocols and technical data.

Hazard Identification and Analysis

A comprehensive risk assessment begins with a clear identification of the potential hazards associated with a substance. This compound presents several health and safety risks that necessitate careful handling.

GHS Hazard Classification:

Based on available safety data sheets (SDS) for this compound and structurally similar compounds, the following Globally Harmonized System (GHS) classifications are pertinent:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4][7]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[3][4][7]

The primary routes of exposure are inhalation of dust particles, direct skin contact, eye contact, and ingestion.[7][8][9] Chronic exposure to piperazine derivatives may lead to sensitization, with some individuals more prone to developing allergic reactions upon repeated contact.[10]

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous substances.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[7][11][12] A certified chemical fume hood is mandatory when weighing, transferring, or performing reactions with the solid compound to prevent the inhalation of airborne dust particles.[13]

  • Containment: For procedures with a higher risk of generating dust, the use of a glove box or other closed-system handling is recommended.[12]

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.

  • Standard Operating Procedures (SOPs): Laboratories must develop and implement detailed SOPs for the handling, storage, and disposal of this compound.[14] These SOPs should be readily accessible to all personnel.

  • Training: All researchers and technicians who will be handling this compound must receive comprehensive training on its specific hazards, safe handling procedures, and emergency response protocols.[15]

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8] Do not eat, drink, or smoke in areas where chemicals are handled.[9]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.[7][8]Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[7][8]Prevents skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling.
Body Protection A lab coat or chemical-resistant apron.[7][8]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are insufficient to maintain exposure below acceptable limits.[16]Prevents inhalation of harmful dust particles.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the stability of this compound and preventing accidental exposure.

Handling Procedures
  • Preparation: Before handling, ensure that the work area is clean and uncluttered.[17] Have all necessary equipment and safety materials (e.g., spill kit, emergency contact information) readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust generation and inhalation.[16] Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid. Avoid creating dust clouds.[9]

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be set up in a fume hood. Ensure that all glassware is properly secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.[3] Dispose of contaminated materials according to institutional and local regulations.[18]

Storage Conditions

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[9][11][12]

  • Temperature: Store at room temperature in a cool, dry area.[3][8]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[19]

  • Atmosphere: For long-term storage, keeping the compound under an inert gas atmosphere is recommended to protect it from moisture.[12]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical. All personnel should be familiar with the following procedures.

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][12]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7][8][18]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12][18]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12]
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[9]

  • Clean-up: Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[9][11] Place the material into a suitable, labeled container for disposal.[18]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.[3]

Fire-Fighting Measures
  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[8][9]

  • Hazardous Combustion Products: During a fire, hazardous combustion products such as carbon oxides and nitrogen oxides may be formed.[19]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Visualizing Safety Workflows

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key decision-making processes.

Risk Assessment Workflow

RiskAssessment cluster_prep Preparation Phase cluster_planning Procedural Planning cluster_execution Execution & Monitoring A Identify this compound as a reactant B Review Safety Data Sheet (SDS) A->B C Assess Hazards: - Acute Toxicity - Skin/Eye Irritation - Respiratory Irritation B->C D Define Experimental Scale C->D E Select Engineering Controls (Fume Hood, Glove Box) D->E F Determine Required PPE (Goggles, Gloves, Lab Coat) D->F G Develop Standard Operating Procedure (SOP) E->G F->G H Conduct Pre-work Safety Check G->H I Execute Experiment per SOP H->I J Monitor for any deviations or incidents I->J

Caption: A workflow for conducting a risk assessment before handling this compound.

Emergency Response Logic Tree

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Accidental Release cluster_actions Immediate Actions Start Incident Occurs Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion Spill Spill or Leak Start->Spill FirstAid Administer First Aid per SDS Inhalation->FirstAid SkinContact->FirstAid EyeContact->FirstAid Ingestion->FirstAid Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor & Emergency Services FirstAid->Notify Evacuate->Notify Cleanup Follow Spill Cleanup Protocol Notify->Cleanup

Caption: A logic tree outlining immediate actions for different emergency scenarios.

Conclusion

While this compound is an invaluable tool in the arsenal of medicinal chemists, its potential hazards demand a culture of safety and preparedness. By integrating the principles of hazard identification, risk mitigation, and emergency preparedness into all laboratory workflows, researchers can confidently and safely harness the synthetic potential of this important molecule. This guide serves as a foundational document, and it is imperative that it is supplemented by institution-specific training and adherence to all applicable safety regulations.

References

  • Combi-Blocks, Inc. (2023-01-02).
  • TCI Chemicals. (2025-03-28).
  • AK Scientific, Inc. * (S)-2-(2-Bromo-4-fluorophenyl)
  • Sigma-Aldrich. (2025-01-02).
  • ChemScene. (2023-03-23).
  • Angene Chemical. (2021-05-01).
  • Cayman Chemical. (2025-09-26).
  • Guidechem. 1-(2-BROMOPHENYL)PIPERAZINE (cas 1011-13-8) SDS/MSDS download.
  • AK Scientific, Inc. 1-[1-(4-Bromophenyl)
  • Thermo Fisher Scientific. (2018-01-18).
  • Sigma-Aldrich. (2025-05-17).
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. (2010-11-24).
  • Fisher Scientific. (2009-09-22).
  • BLD Pharmatech.
  • University of California, Riverside.
  • CymitQuimica. CAS 1011-13-8: 1-(2-BROMOPHENYL)PIPERAZINE.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
  • Unnamed Source. (2024-11-01).
  • PubChem. 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153.
  • Sigma-Aldrich. 1-(2-Bromophenyl)piperazine.
  • ResearchGate. (2019-12-16).
  • Santa Cruz Biotechnology.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Actylis Lab Solutions.
  • Unnamed Source. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Kalstein EU.
  • PubMed Central. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Arylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Arylpiperazines in Modern Drug Discovery

The 2-arylpiperazine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents. Its prevalence stems from the unique three-dimensional conformation and the ability of the two nitrogen atoms to engage in crucial hydrogen bonding interactions with biological targets. This structural unit is integral to drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics, as well as agents for cardiovascular and infectious diseases. The precise installation of an aryl group at the C2 position of the piperazine ring is a key synthetic challenge, directly influencing the pharmacological profile of the resulting molecule. Consequently, the development of robust and efficient synthetic methodologies for accessing these compounds is of paramount importance to the pharmaceutical industry.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] These methods offer significant advantages over classical approaches, such as nucleophilic aromatic substitution, by providing a broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1][3] This technical guide provides an in-depth exploration of palladium-catalyzed strategies for the synthesis of 2-arylpiperazines, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Mechanistic Cornerstone: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is the cornerstone of modern palladium-catalyzed N-arylation.[1][2][4] Understanding its catalytic cycle is fundamental to troubleshooting and optimizing the synthesis of 2-arylpiperazines. The reaction generally proceeds through a sequence of elementary steps involving a palladium(0) catalyst.

The catalytic cycle can be visualized as follows:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) PdII_complex L_n(Ar)Pd(II)-X OxAdd->PdII_complex Ligand_Exch Amine Coordination PdII_complex->Ligand_Exch Amine Piperazine Derivative Amine_complex [(R₂NH)L_n(Ar)Pd(II)-X] Ligand_Exch->Amine_complex Deprotonation Deprotonation Amine_complex->Deprotonation Base Base Amido_complex L_n(Ar)Pd(II)-NR₂ Deprotonation->Amido_complex Reduct_Elim Reductive Elimination Amido_complex->Reduct_Elim Reduct_Elim->Pd0 Regenerates Catalyst Product 2-Arylpiperazine (Ar-NR₂)

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps in the palladium-catalyzed N-arylation of amines.

The key steps in the catalytic cycle are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[4] This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The piperazine derivative coordinates to the Pd(II) center. A base then removes a proton from the nitrogen atom to form a palladium-amido complex.[4]

  • Reductive Elimination: The aryl group and the nitrogen atom of the piperazine couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4]

Strategic Approaches to 2-Arylpiperazine Synthesis

The palladium-catalyzed synthesis of 2-arylpiperazines can be broadly categorized into two main strategies, each with its own set of advantages and considerations.

Strategy 1: Direct N-Arylation of a Pre-formed Piperazine Ring

This is the most direct and commonly employed approach. It involves the coupling of a suitable piperazine derivative with an aryl halide or pseudohalide.

Strategy1_Workflow start Start piperazine Piperazine Derivative (e.g., Boc-piperazine) start->piperazine aryl_halide Aryl Halide / Pseudohalide (Ar-X) start->aryl_halide coupling_step Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) piperazine->coupling_step aryl_halide->coupling_step protected_product Protected 2-Arylpiperazine coupling_step->protected_product deprotection Deprotection (if necessary) protected_product->deprotection final_product Final 2-Arylpiperazine deprotection->final_product

Sources

Introduction: The Strategic Importance of 2-(2-Bromophenyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Protecting Group Strategies for the Synthesis of 2-(2-Bromophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The piperazine moiety is a prevalent feature in many approved drugs, contributing to favorable pharmacokinetic properties such as enhanced aqueous solubility and oral bioavailability. The 2-bromophenyl substituent provides a versatile synthetic handle, enabling a diverse range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for extensive exploration of the structure-activity relationship (SAR) in drug discovery programs.

However, the synthesis of this compound is complicated by the presence of two nucleophilic secondary amines within the piperazine ring. These reactive sites can lead to undesired side reactions, necessitating a carefully planned protecting group strategy to achieve the desired product with high yield and purity. This application note provides a comprehensive guide to the selection and implementation of nitrogen protecting groups for the synthesis of this compound, offering detailed protocols and expert insights for researchers in the field.

The Cornerstone of Synthesis: Selecting the Optimal Protecting Group

The choice of a protecting group is a critical strategic decision that dictates the efficiency and success of the overall synthetic route. An ideal protecting group should be easily introduced and removed under mild conditions that are compatible with other functional groups in the molecule. For piperazine synthesis, carbamate-based protecting groups are the most widely employed.

The Boc Group: A Versatile and Widely Used Protecting Group

The tert-butoxycarbonyl (Boc) group is a mainstay in organic synthesis due to its robustness under a wide range of reaction conditions and its facile cleavage under acidic conditions.[1][2]

  • Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.

  • Deprotection: Removal of the Boc group is efficiently achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]

The Cbz Group: An Orthogonal Alternative

The benzyloxycarbonyl (Cbz) group provides an excellent orthogonal protecting group strategy, as it is stable to the acidic and basic conditions used for many other protecting groups but can be selectively removed by catalytic hydrogenation.[3][4]

  • Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl).

  • Deprotection: Cleavage is achieved through hydrogenolysis, typically with H₂ gas and a palladium catalyst (Pd/C).[3][4]

The concept of "orthogonal protection" is crucial in multi-step synthesis, allowing for the selective deprotection of one functional group without affecting others.[3]

Synthetic Protocols and Methodologies

This section details two distinct and reliable strategies for the synthesis of this compound, each employing a different protecting group approach.

Strategy 1: The Di-Boc Approach for Direct Synthesis

This strategy involves the protection of both piperazine nitrogens with Boc groups, followed by lithiation and reaction with an electrophile to introduce the 2-bromophenyl moiety, and concluding with deprotection.[5][6]

Workflow for Di-Boc Protected Synthesis

Caption: Workflow for the synthesis of this compound using a di-Boc protecting group strategy.

Protocol 1: Synthesis via a Di-Boc Intermediate

Step 1: Synthesis of 1,4-di-Boc-piperazine

  • Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (2.2 eq).

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 2.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with aqueous solutions and isolate the product.

Step 2: α-Lithiation and Arylation

  • Dissolve 1,4-di-Boc-piperazine (1.0 eq) in an anhydrous ether solvent at -78 °C.

  • Add sec-butyllithium (s-BuLi) and a chiral ligand such as (-)-sparteine to effect asymmetric lithiation.[7]

  • After stirring, add a suitable electrophile for the introduction of the 2-bromophenyl group.

  • Quench the reaction and purify the resulting 2-(2-bromophenyl)-1,4-di-Boc-piperazine.

Step 3: Deprotection

  • Dissolve the protected intermediate in a solution of 4 M HCl in dioxane or a solution of TFA in DCM.[1]

  • Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to yield the desired product as its salt.

Strategy 2: The Orthogonal Boc/Cbz Approach for Stepwise Functionalization

This advanced strategy employs two different protecting groups, allowing for selective deprotection and functionalization of the N1 and N4 positions, which is particularly useful for building more complex molecules.[8][9]

Workflow for Orthogonal Boc/Cbz Protection

Caption: Workflow illustrating the use of orthogonal Boc and Cbz protecting groups for the synthesis of substituted piperazines.

Protocol 2: Synthesis via an Orthogonal Protection Strategy

Step 1: Mono-Boc Protection of Piperazine

  • Carefully control the stoichiometry by adding a slight excess of piperazine to a solution of (Boc)₂O in a suitable solvent.

  • Monitor the reaction closely by TLC or LC-MS to maximize the yield of the mono-protected product.

  • Isolate and purify 1-Boc-piperazine.

Step 2: Cbz Protection of the Second Nitrogen

  • Dissolve 1-Boc-piperazine (1.0 eq) in DCM and add a base such as diisopropylethylamine (DIPEA).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Work up and purify the resulting 1-Boc-4-Cbz-piperazine.

Step 3: Functionalization and Selective Deprotection

  • The orthogonally protected piperazine can now undergo selective functionalization. For the synthesis of this compound, the 2-position can be functionalized, for example, through lithiation as described in Strategy 1.

  • Subsequent selective deprotection of either the Boc group (with acid) or the Cbz group (by hydrogenolysis) allows for further synthetic modifications at the desired nitrogen atom.

Comparative Analysis of Protecting Group Strategies

FeatureDi-Boc StrategyOrthogonal Boc/Cbz Strategy
Primary Application Direct synthesis of symmetrically substituted or C2-functionalized piperazines.Synthesis of complex, multi-functionalized piperazine derivatives.
Key Advantage Fewer synthetic steps for the direct target.Allows for selective, stepwise functionalization of both nitrogen atoms.[8][9]
Key Disadvantage Both nitrogens are deprotected simultaneously, limiting further selective modification.Longer synthetic route with more steps.[10]
Complexity LowerHigher

Conclusion

The synthesis of this compound is a critical process in the development of novel therapeutics. The choice of protecting group strategy is paramount and should be guided by the overall synthetic goals. The di-Boc approach offers a more direct route for the synthesis of the title compound. In contrast, the orthogonal Boc/Cbz strategy provides the necessary flexibility for the synthesis of more complex analogs where differential functionalization of the piperazine nitrogens is required. The detailed protocols and strategic considerations presented in this application note are intended to empower researchers to confidently and efficiently synthesize this important building block for their drug discovery programs.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Synthesis of 2-substituted piperazines via direct a-lithi
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Synthesis of 2-substituted piperazines via direct a-lithiation.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC - NIH.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Application Notes and Protocols for Boc-Protection of Piperazine Deriv
  • A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF.
  • CN108033931B - Synthesis method of N-Boc piperazine.
  • CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
  • Protecting Groups For Amines: Carbam
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.

Sources

The Strategic Application of 2-(2-Bromophenyl)piperazine in the Synthesis of Novel CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold in CNS Drug Discovery

The phenylpiperazine structural motif is a cornerstone in the development of centrally active therapeutic agents. Its presence is noted in a multitude of drugs targeting a variety of neurological and psychiatric disorders.[1][2][3][4] The versatile nature of the piperazine ring, with its two nitrogen atoms, allows for structural modifications that can significantly influence the pharmacological properties of a molecule, including receptor affinity, selectivity, and pharmacokinetic profiles.[3][5] Specifically, 2-(2-Bromophenyl)piperazine has emerged as a particularly valuable starting material for medicinal chemists. The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity and fine-tune biological activity. This application note provides a detailed guide for researchers on leveraging this compound in the synthesis of novel CNS-active compounds, with a focus on established protocols for Buchwald-Hartwig amination and Suzuki coupling reactions.

Key Synthetic Transformations and Mechanistic Considerations

The strategic placement of the bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively, and are fundamental in modern drug discovery.[6]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a highly effective method for constructing aryl amines from aryl halides.[6][7] In the context of this compound, this reaction allows for the introduction of a wide range of nitrogen-containing substituents at the 2-position of the phenyl ring. This is particularly relevant for synthesizing compounds targeting monoamine transporters and receptors, which are implicated in the pathophysiology of depression, anxiety, and other mood disorders.[3][8]

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[9] The choice of palladium precursor, ligand, and base is critical for achieving high yields and good functional group tolerance.[7][9]

Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[10][11][12] When applied to this compound, the Suzuki coupling facilitates the introduction of various aryl and heteroaryl groups. This strategy is invaluable for exploring the structure-activity relationships of CNS drug candidates, as the nature of the appended aromatic system can profoundly impact receptor binding and functional activity.

The Suzuki coupling catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst.[10][13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations using this compound.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001285
2Pd₂(dba)₃ (1.5)SPhos (6)Cs₂CO₃ (2.0)Dioxane1101878
3Pd(OAc)₂ (3)BINAP (6)NaOtBu (1.4)Toluene1002472

Yields are representative and may vary depending on the specific amine substrate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME/water)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The mixture should be degassed by bubbling with inert gas for 10-15 minutes.[10]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki Coupling

EntryPalladium Catalyst (mol%)Base (equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892
2Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1001288
3Pd(PPh₃)₄ (5)K₃PO₄ (3.0)DME/H₂O (4:1)851685

Yields are representative and may vary depending on the specific arylboronic acid substrate.

Visualizing the Synthetic Workflow

To better illustrate the synthetic pathways, the following diagrams outline the core transformations.

Buchwald_Hartwig_Amination This compound This compound N-Aryl Piperazine Derivative N-Aryl Piperazine Derivative This compound->N-Aryl Piperazine Derivative Buchwald-Hartwig Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->N-Aryl Piperazine Derivative Pd Catalyst / Ligand Pd Catalyst / Ligand Pd Catalyst / Ligand->N-Aryl Piperazine Derivative Base Base Base->N-Aryl Piperazine Derivative

Caption: Buchwald-Hartwig Amination Workflow.

Suzuki_Coupling This compound This compound 2-(Aryl)phenylpiperazine Derivative 2-(Aryl)phenylpiperazine Derivative This compound->2-(Aryl)phenylpiperazine Derivative Suzuki Coupling Arylboronic Acid (Ar-B(OH)2) Arylboronic Acid (Ar-B(OH)2) Arylboronic Acid (Ar-B(OH)2)->2-(Aryl)phenylpiperazine Derivative Pd Catalyst Pd Catalyst Pd Catalyst->2-(Aryl)phenylpiperazine Derivative Base Base Base->2-(Aryl)phenylpiperazine Derivative

Sources

Experimental procedure for N-arylation of piperazine with 1-bromo-2-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Selective Mono-N-Arylation of Piperazine

Topic: Experimental Procedure for the N-Arylation of Piperazine with 1-Bromo-2-Iodobenzene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective mono-N-arylation of piperazine with 1-bromo-2-iodobenzene, yielding 1-(2-bromophenyl)piperazine. This transformation is of significant interest as the N-arylpiperazine motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The procedure leverages the principles of the Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for constructing C-N bonds.[2][3] A key focus of this protocol is addressing the dual challenges of chemoselectivity—preferential reaction at the more labile carbon-iodine bond over the carbon-bromine bond—and achieving selective mono-arylation on the C₂-symmetric piperazine core. This guide details the mechanistic rationale, a robust step-by-step protocol, characterization methods, and critical safety considerations.

Introduction: The N-Arylpiperazine Scaffold

The N-arylpiperazine moiety is a privileged scaffold in modern drug discovery, integral to the structure of numerous therapeutic agents across various disease areas, including oncology, psychiatry, and infectious diseases.[1][4] Its prevalence is due to its ability to modulate pharmacokinetic properties and serve as a versatile linker that can be readily functionalized. The synthesis of N-arylpiperazines, therefore, remains a critical task for medicinal chemists. The Buchwald-Hartwig amination has emerged as one of the most reliable and versatile methods for this purpose, largely supplanting harsher, traditional methods like the Ullmann condensation.[2][3][5]

This application note focuses on the coupling of piperazine with 1-bromo-2-iodobenzene. This specific aryl halide presents an opportunity for selective functionalization, as the C–I bond is significantly more reactive than the C–Br bond in palladium-catalyzed cross-coupling reactions. This allows for the synthesis of 1-(2-bromophenyl)piperazine, a valuable intermediate that retains a bromine handle for subsequent downstream functionalization, such as a second, different coupling reaction.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. While the precise mechanism can be influenced by the choice of ligand and substrate, the generally accepted pathway involves the following key steps.[2][6]

  • Precatalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the most reactive carbon-halogen bond of the aryl halide. In the case of 1-bromo-2-iodobenzene, this occurs selectively at the C-I bond to form a Pd(II)-aryl complex.

  • Amine Coordination & Deprotonation: Piperazine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the N-arylpiperazine product and regenerating the active Pd(0) catalyst.[6]

An unproductive side reaction to consider is beta-hydride elimination, although this is less of a concern with piperazine compared to acyclic amines with alpha-protons.[2]

Experimental Design and Workflow

Strategy for Selective Mono-Arylation

Piperazine possesses two reactive secondary amine sites. To prevent the formation of the undesired N,N'-bis(2-bromophenyl)piperazine byproduct, careful control of stoichiometry is essential. This protocol employs a significant excess of piperazine relative to the aryl halide. This ensures that the concentration of piperazine is always high, statistically favoring the reaction of an aryl halide molecule with an unreacted piperazine molecule over a second reaction with the mono-arylated product.[7] An alternative, often used in industrial settings for more precise control, involves using mono-protected piperazine (e.g., N-Boc-piperazine), followed by a subsequent deprotection step.[7][8]

Experimental Workflow Diagram

The overall process from setup to product isolation is outlined below.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation reagents Add Pd₂(dba)₃, Ligand, NaOtBu, and Piperazine to Oven-Dried Vial seal Seal Vial, Evacuate & Backfill with Argon (3x) reagents->seal solvent Add Anhydrous Toluene & 1-Bromo-2-iodobenzene via Syringe seal->solvent heat Heat Reaction Mixture (e.g., 100 °C) with Stirring solvent->heat monitor Monitor Progress via TLC or GC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water & Dilute with Ethyl Acetate cool->quench extract Extract Aqueous Layer (3x) quench->extract dry Dry Combined Organic Layers (e.g., Na₂SO₄), Filter extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product via Flash Column Chromatography concentrate->purify

Caption: General workflow for the N-arylation of piperazine.

Detailed Experimental Protocol

This protocol is adapted from established Buchwald-Hartwig amination procedures.[7][9] Researchers should consider performing small-scale test reactions to fine-tune conditions.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Molar Eq.Notes
1-Bromo-2-iodobenzeneC₆H₄BrI282.911.01.0Limiting Reagent
PiperazineC₄H₁₀N₂86.143.03.0Use excess to favor mono-arylation
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.020.02 (2 mol%)Palladium Source
RuPhosC₃₀H₄₅OPPd522.540.040.04 (4 mol%)Ligand
Sodium tert-butoxideNaOtBu96.102.12.1Strong, non-nucleophilic base
Anhydrous TolueneC₇H₈92.14~3 mL-Anhydrous solvent is critical
Oven-dried reaction vial----With a magnetic stir bar
Step-by-Step Procedure
  • Vessel Preparation: Place an oven-dried 10 mL reaction vial containing a magnetic stir bar under an inert atmosphere of argon.

  • Addition of Solids: To the vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol), RuPhos (21 mg, 0.04 mmol), sodium tert-butoxide (202 mg, 2.1 mmol), and piperazine (258 mg, 3.0 mmol).

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Solvents and Aryl Halide: Through the septum, add anhydrous toluene (~3 mL) via syringe. Stir the mixture for a few minutes to dissolve the components. Then, add 1-bromo-2-iodobenzene (283 mg, 1.0 mmol) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (indicated by the consumption of the starting aryl halide), remove the vial from the oil bath and allow it to cool to room temperature.

  • Quenching and Extraction: Carefully quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and dilute with 10 mL of ethyl acetate. Separate the layers and extract the aqueous phase three times with 10 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent product tailing) to afford the pure 1-(2-bromophenyl)piperazine.

Product Characterization

The identity and purity of the final product, 1-(2-bromophenyl)piperazine, should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the 2-bromophenyl group and the methylene protons of the piperazine ring. The integration of these signals should correspond to the expected proton count. Published data for 1-(2-bromophenyl)piperazine can be used for comparison.[10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₀H₁₃BrN₂), which is approximately 241.04 m/z. The characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Bromo-2-iodobenzene: This compound is an irritant. Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.[12][11]

  • Piperazine: Corrosive and may cause skin and eye irritation.[13] Immediately remove any clothing soiled by the product and wash skin thoroughly with soap and water.[13]

  • Palladium Catalysts and Ligands: Many organometallic compounds and phosphine ligands are toxic and air-sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive, and flammable base. It reacts violently with water. Handle with care in a dry environment.

  • Toluene: A flammable liquid with potential reproductive toxicity. Avoid inhalation and skin contact. Ensure proper ventilation.[14]

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (degraded by air/moisture).2. Wet solvent or reagents.3. Inappropriate base or ligand choice.4. Insufficient temperature.1. Use fresh catalyst and ligand; handle under inert gas.2. Ensure all solvents and reagents are rigorously dried.3. Screen alternative ligands or bases (e.g., K₃PO₄).[7]4. Increase reaction temperature in increments (e.g., to 110 °C).
Formation of Bis-arylated Byproduct 1. Insufficient excess of piperazine.2. Reaction run for an extended period after completion.1. Increase the molar excess of piperazine (e.g., to 4-5 equivalents).2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Hydrodehalogenated Arene Competing reaction pathway, often exacerbated by water.Ensure the reaction is completely anhydrous.

References

  • Dandapani, S., & Curran, D. P. (2004). Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters, 6(17), 2873–2876. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides. Chemistry – A European Journal, 22(40), 14186-9. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Google Patents. (2016). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(9), 1335-1344. [Link]

  • ResearchGate. (n.d.). C-N arylation reaction between aryl halides and N-heterocyclic compounds catalyzed by BCN-CCE@Pd nanocatalyst. [Link]

  • Fan, C., & Vaughan, K. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N'-(Aryldiazenyl)- Piperazines. Open Chemistry Journal, 2, 20-35. [Link]

  • ResearchGate. (2002). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. [Link]

  • Wanner, K. T., et al. (2016). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 6(106), 104649-104660. [Link]

  • National Institutes of Health. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(10), 2501. [Link]

  • Wanner, K. T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2517-2527. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Encyclopedia MDPI. (2020). Synthesis of Piperazines by C-H Functionalization. [Link]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Bromophenyl)piperazine. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Beilstein Publishing. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. [Link]

  • MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • ResearchGate. (2013). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 2-(2-Bromophenyl)piperazine for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(2-Bromophenyl)piperazine, a key intermediate in the development of various pharmacologically active compounds. The protocol details a robust and scalable palladium-catalyzed Buchwald-Hartwig amination reaction. Emphasis is placed on practical considerations for scaling the synthesis to preclinical quantities (multi-gram to kilogram), including reaction parameter optimization, work-up procedures, and purification strategies. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Preclinical Research

Arylpiperazine derivatives are a prominent structural motif in a multitude of centrally acting pharmaceuticals, exhibiting a wide range of pharmacological activities. The compound this compound serves as a crucial building block for the synthesis of novel therapeutic agents targeting various neurological disorders. Its versatile structure allows for further functionalization, making it a valuable intermediate in preclinical drug discovery and development programs.[1]

The ability to produce this intermediate on a scale sufficient for preclinical studies, including toxicology and initial efficacy models, is paramount. This application note outlines a validated, scalable, and efficient synthetic protocol designed to meet these demands, focusing on the well-established Buchwald-Hartwig amination reaction.[2][3] This palladium-catalyzed cross-coupling reaction offers a reliable method for the formation of the critical carbon-nitrogen bond between the aryl halide and the piperazine ring.[4]

Synthetic Strategy: The Buchwald-Hartwig Amination Approach

The chosen synthetic route employs the Buchwald-Hartwig amination, a powerful and versatile method for the formation of aryl amines.[3] This reaction offers several advantages for scale-up, including relatively mild reaction conditions and a broad substrate scope. The general reaction scheme is depicted below:

Buchwald-Hartwig Amination A 1-Bromo-2-iodobenzene C This compound A->C Pd Catalyst, Ligand, Base Solvent, Heat B Piperazine B->C

Diagram 1: General scheme for the Buchwald-Hartwig amination.

The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yield and purity, especially at a larger scale. This protocol utilizes a commercially available palladium precatalyst for ease of handling and improved reproducibility.[5]

Detailed Protocol: Scale-Up Synthesis of this compound

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantitySupplier
1-Bromo-2-iodobenzene583-55-1282.91100.0 gMajor Chemical Supplier
Piperazine110-85-086.14120.8 g (4 eq.)Major Chemical Supplier
(t-Bu)3P Pd G21375325-71-5512.181.8 g (1 mol%)Major Chemical Supplier
Sodium tert-butoxide865-48-596.1067.8 g (2 eq.)Major Chemical Supplier
Toluene108-88-392.141 LMajor Chemical Supplier
2 M Hydrochloric Acid7647-01-036.46As neededMajor Chemical Supplier
5 M Sodium Hydroxide1310-73-240.00As neededMajor Chemical Supplier
Ethyl Acetate141-78-688.11As neededMajor Chemical Supplier
Brine (sat. NaCl)7647-14-558.44As neededMajor Chemical Supplier
Anhydrous Sodium Sulfate7757-82-6142.04As neededMajor Chemical Supplier
Experimental Procedure

Synthetic Workflow A 1. Reaction Setup B 2. Buchwald-Hartwig Coupling A->B Inert Atmosphere C 3. Reaction Work-up B->C Quenching D 4. Product Isolation & Purification C->D Extraction & Drying E 5. Final Product Characterization D->E Crystallization

Diagram 2: Workflow for the synthesis of this compound.

Step 1: Reaction Setup

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add piperazine (120.8 g, 1.40 mol, 4.0 eq.).

  • Under a gentle stream of nitrogen, add toluene (1 L). Stir the mixture until the piperazine is mostly dissolved.

  • Add sodium tert-butoxide (67.8 g, 0.705 mol, 2.0 eq.). Caution: Sodium tert-butoxide is a strong base and is corrosive. Handle with care.

  • Add the (t-Bu)3P Pd G2 precatalyst (1.8 g, 3.5 mmol, 1 mol%).

  • Finally, add 1-bromo-2-iodobenzene (100.0 g, 0.353 mol, 1.0 eq.).

Step 2: Buchwald-Hartwig Coupling

  • With vigorous stirring, heat the reaction mixture to 100 °C.

  • Maintain the reaction at this temperature for 12-16 hours. The reaction progress can be monitored by HPLC or TLC.

Step 3: Reaction Work-up

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water (500 mL) to quench the reaction. Caution: Quenching of sodium tert-butoxide is exothermic.

  • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers and wash with 2 M hydrochloric acid (2 x 200 mL) to extract the product into the aqueous phase.

  • Combine the acidic aqueous layers and cool in an ice bath.

  • Slowly add 5 M sodium hydroxide until the pH is >12. This will precipitate the product.

Step 4: Product Isolation and Purification

  • Extract the basic aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • For purification, the crude product can be crystallized from a suitable solvent system such as heptane/ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Filter the crystals and wash with cold heptane. Dry the product under vacuum.

Expected Yield and Purity
  • Yield: 70-85%

  • Purity (by HPLC): >98%

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound before its use in preclinical studies.

QC_Workflow A Synthesized Product B HPLC Analysis A->B Purity Assessment C NMR Spectroscopy A->C Structural Confirmation D Mass Spectrometry A->D Molecular Weight Verification E Final Quality Approval B->E C->E D->E

Diagram 3: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of the final product.[6][7][8]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[9][10]

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the piperazine ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic and aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.[11][12][13]

  • Expected [M+H]⁺: 241.0/243.0 (due to bromine isotopes)

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1-Bromo-2-iodobenzene: Irritant. Avoid contact with skin and eyes.

  • Piperazine: Corrosive. Causes severe skin burns and eye damage.[5]

  • Sodium tert-butoxide: Corrosive and flammable solid. Reacts violently with water.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with extreme care.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any work.[14][15][16]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound, a key intermediate for preclinical drug development. The use of a robust Buchwald-Hartwig amination reaction, coupled with a straightforward work-up and purification procedure, allows for the efficient production of high-purity material. Adherence to the detailed experimental and safety procedures will ensure the successful and safe execution of this synthesis on a scale suitable for advancing promising drug candidates through the preclinical pipeline.

References

  • Arylpiperazines are valuable investigative tools in neuropsychopharmacology and have the potential to be leads in the development of new therapeutic agents. (Source: Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central, [Link])

  • NMR and other analytical data for a related bromophenyl)piperazine derivative. (Source: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI, [Link])

  • Arylpiperazine derivatives are synthesized for their potential as CNS agents. (Source: Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central, [Link])

  • The Buchwald-Hartwig amination is a palladium-catalyzed coupling reaction of amines with aryl halides. (Source: Buchwald–Hartwig amination - Wikipedia, [Link])

  • The Buchwald-Hartwig amination is a key tool for the synthesis of N-aryl piperazines. (Source: (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate, [Link])

  • The Buchwald-Hartwig amination allows for the facile synthesis of aryl amines. (Source: Buchwald–Hartwig amination - Wikipedia, [Link])

  • The Buchwald-Hartwig reaction is a key tool for C-N bond formation in the synthesis of N-aryl piperazines. (Source: (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate, [Link])

  • General procedures for solid-phase synthesis of arylpiperazine derivatives, including analytical methods. (Source: Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PubMed Central, [Link])

  • Mass spectra and fragmentation patterns of piperazine designer drugs. (Source: Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate, [Link])

  • Optimization and scale-up of a Pd-catalyzed aromatic C-N bond formation. (Source: Optimization and Scale-up of a Pd-Catalyzed Aromatic C−N Bond Formation: A Key Step in the Synthesis of a Novel 5-HT1B Receptor Antagonist | Organic Process Research & Development - ACS Publications, [Link])

  • Industrial-scale purification of pharmaceutical intermediates. (Source: Purification of synthesis intermediates - Séché Environnement, [Link])

  • Challenges with insoluble inorganic bases in scale-up of Buchwald-Hartwig aminations. (Source: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv, [Link])

  • In-line purification methods for drug synthesis and process development. (Source: In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC - NIH, [Link])

  • Large-scale chromatography for the purification of pharmaceutical intermediates. (Source: Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide, [Link])

  • Identification and structural characterization of phenylpiperazines. (Source: Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PubMed Central, [Link])

  • Supporting information with NMR spectra of related compounds. (Source: Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry, [Link])

  • HPLC methods for the analysis of piperazine. (Source: HPLC Methods for analysis of Piperazine - HELIX Chromatography, [Link])

  • Synthetic methods for N-arylpiperazines. (Source: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central, [Link])

  • Palladium-catalyzed synthesis of substituted piperazines. (Source: Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles | Request PDF - ResearchGate, [Link])

  • Process chemistry in the pharmaceutical industry for synthesis on scale. (Source: 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry, [Link])

  • Analytical methods for piperazine determination. (Source: A Review on Analytical Methods for Piperazine Determination, [Link])

  • Drug substance manufacturing process optimization and scale-up. (Source: Drug Substance Manufacturing Process Optimization & Scale-Up - Aragen Life Science, [Link])

  • Mass fragmentation characteristics of piperazine analogues. (Source: Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报, [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (Source: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR, [Link])

  • HPLC analysis of piperazine on Primesep 100. (Source: HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies, [Link])

  • NMR and elemental analysis data for piperazine hybrid molecules. (Source: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -, [Link])

  • Mass spectrometry characterization of piperazine derivatives. (Source: Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org, [Link])

  • NMR-based investigations of acyl-functionalized piperazines. (Source: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing, [Link])

  • Mass spectrum of piperazine. (Source: Piperazine - the NIST WebBook - National Institute of Standards and Technology, [Link])

  • Synthesis on scale using palladium catalysts. (Source: Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation | Request PDF - ResearchGate, [Link])

  • Synthesis and crystallization of piperazine ring-containing compounds.
  • Synthesis and crystallization of a substituted piperazine. (Source: Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH, [Link])

  • Continuous crystallization of pharmaceutical compounds. (Source: Continuous crystallization of carbamazepine: Set-up and monitoring using process analytical technology tools - FDA, [Link])

  • Isolation of piperazine by crystallization.
  • Palladium-catalyzed cross-coupling reactions in total synthesis. (Source: Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed - NIH, [Link])

  • Synthesis of catalytic palladium nanoparticles. (Source: One-pot green bio-assisted synthesis of highly active catalytic palladium nanoparticles in porcine gastric mucin for environmental applications - NIH, [Link])

Sources

Analytical methods for monitoring 2-(2-Bromophenyl)piperazine reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Methods for Monitoring 2-(2-Bromophenyl)piperazine Reaction Progress

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of N-aryl piperazines is a cornerstone of modern medicinal chemistry, with this structural motif being prevalent in a multitude of pharmaceutical agents. This compound is a key intermediate in the synthesis of several neurologically active compounds. Its efficient synthesis, typically achieved via a palladium-catalyzed Buchwald-Hartwig amination, requires careful monitoring to optimize reaction conditions, maximize yield, and minimize impurities.[1][2] This application note provides a detailed guide to the analytical methods and protocols for real-time monitoring of the synthesis of this compound. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

The reaction of interest for the purpose of this guide is the Buchwald-Hartwig amination of 1-bromo-2-iodobenzene with piperazine. This choice of reactants is strategic; the differential reactivity of the C-I and C-Br bonds allows for selective mono-arylation of piperazine, which is a common challenge in such syntheses.[3][4][5]

Reaction Scheme & Monitoring Strategy

The palladium-catalyzed reaction to form this compound is depicted below. The primary goal of the analytical monitoring is to track the consumption of the starting materials (1-bromo-2-iodobenzene and piperazine), the formation of the desired product, and the potential emergence of byproducts. Key byproducts to monitor include the product of double arylation, 1,4-bis(2-bromophenyl)piperazine, and products of hydrodehalogenation of the starting material.

Reaction_Scheme cluster_reactants Starting Materials cluster_products Products & Byproducts SM1 1-Bromo-2-iodobenzene Catalyst Reaction Conditions SM1->Catalyst Pd Catalyst, Ligand, Base SM2 Piperazine SM2->Catalyst Pd Catalyst, Ligand, Base Product This compound Byproduct1 1,4-Bis(2-bromophenyl)piperazine Byproduct2 Bromobenzene Catalyst->Product Catalyst->Byproduct1 Catalyst->Byproduct2

Caption: General reaction scheme for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an invaluable tool for monitoring the progress of the this compound synthesis due to its ability to separate and quantify starting materials, intermediates, products, and byproducts in complex mixtures.[3][4] Online HPLC analysis can provide near real-time data, enabling precise determination of reaction endpoints and kinetic profiling.[3][4][5]

Protocol: HPLC Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[6][7]

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-22 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

    • Quench the reaction in the aliquot by diluting it 100-fold with a 1:1 mixture of acetonitrile and water. This prevents further reaction and precipitates the catalyst.

    • Vortex the diluted sample and filter through a 0.22 µm syringe filter into an HPLC vial.

Data Interpretation & Causality

The use of a reversed-phase C18 column separates the analytes based on their hydrophobicity. Piperazine, being the most polar, will elute first. The product, this compound, will have a longer retention time, followed by the more non-polar starting material, 1-bromo-2-iodobenzene. The potential byproduct, 1,4-bis(2-bromophenyl)piperazine, being the most non-polar, will have the longest retention time. By integrating the peak areas of each component at different time points, a reaction profile can be constructed to determine the rate of consumption of reactants and formation of products.

CompoundExpected Retention Time (min)
Piperazine~ 2.5
This compound~ 8.0
1-Bromo-2-iodobenzene~ 12.5
1,4-Bis(2-bromophenyl)piperazine~ 16.0

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. It is particularly useful for identifying byproducts and confirming the mass of the product.[8][9][10]

Protocol: GC-MS Method
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Autosampler and data analysis software.

  • Chromatographic and Spectrometric Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • Injector Temperature: 280 °C

    • Injection Mode: Split (50:1)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 40-550

  • Sample Preparation:

    • Prepare samples as described for HPLC analysis.

    • For improved volatility and peak shape, derivatization of the piperazine nitrogen with a suitable agent (e.g., trifluoroacetic anhydride) can be performed, although it may not be necessary for the product itself.[11]

Data Interpretation & Causality

The GC separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification. The expected elution order would be bromobenzene, followed by piperazine (if not derivatized), 1-bromo-2-iodobenzene, this compound, and finally 1,4-bis(2-bromophenyl)piperazine. The mass spectrum of the product will show a characteristic molecular ion peak and fragmentation pattern.

CompoundExpected Retention Time (min)Key m/z Ratios
Bromobenzene~ 5.0156, 158 (M+), 77
This compound~ 10.5240, 242 (M+), 183, 155, 56
1-Bromo-2-iodobenzene~ 11.2282, 284 (M+), 203, 155, 76
1,4-Bis(2-bromophenyl)piperazine~ 17.0394, 396, 398 (M+), 315, 236, 155

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that provides detailed structural information and can be used for quantitative analysis, making it an excellent tool for reaction monitoring.[12][13][14][15][16] It allows for the direct observation of the disappearance of reactant signals and the appearance of product signals.

Protocol: ¹H NMR Monitoring
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher is recommended for better resolution).

    • NMR tubes.

  • Sample Preparation:

    • The reaction can be run directly in a deuterated solvent (e.g., Toluene-d8, THF-d8) if the reaction conditions are compatible.

    • Alternatively, aliquots can be taken from the reaction, quenched, and dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.

    • An internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration can be added for accurate quantification.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture at t=0.

    • Acquire subsequent spectra at regular time intervals.

    • Key parameters: sufficient number of scans for good signal-to-noise, and a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

Data Interpretation & Causality

By comparing the integrals of specific, well-resolved proton signals of the reactants and the product, the reaction conversion can be calculated. For example, the disappearance of the aromatic protons of 1-bromo-2-iodobenzene can be monitored alongside the appearance of new aromatic signals and the characteristic piperazine proton signals of the product.

CompoundKey ¹H NMR Signals (indicative, in CDCl₃)
1-Bromo-2-iodobenzeneAromatic protons (~7.0-7.9 ppm)
Piperazine-NH and -CH₂- protons (~2.9 ppm)
This compoundAromatic protons (~6.9-7.6 ppm), Piperazine protons (~3.1-3.3 ppm)

digraph "Analytical_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
Start [label="Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"];
Sampling [label="Aliquot Sampling\n& Quenching", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
HPLC_Prep [label="Dilution & Filtration\nfor HPLC/GC-MS", fillcolor="#E8F0FE", fontcolor="#202124"];
NMR_Prep [label="Solvent Exchange\nfor NMR", fillcolor="#E6F4EA", fontcolor="#202124"];
HPLC [label="HPLC Analysis", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
GCMS [label="GC-MS Analysis", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
NMR [label="NMR Analysis", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Data [label="Data Analysis:\n- Reaction Profile\n- Purity Assessment\n- Byproduct ID", shape=document, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Sampling;
Sampling -> HPLC_Prep;
Sampling -> NMR_Prep;
HPLC_Prep -> HPLC;
HPLC_Prep -> GCMS;
NMR_Prep -> NMR;
{HPLC, GCMS, NMR} -> Data;

}

Caption: A typical workflow for analytical monitoring of the reaction.

Conclusion

The successful synthesis of this compound relies on robust analytical monitoring. The complementary use of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive understanding of the reaction progress, enabling researchers to determine the optimal reaction time, quantify yield and purity, and identify potential byproducts. The protocols outlined in this application note serve as a validated starting point for developing in-house methods for monitoring this and similar N-arylation reactions. By understanding the causality behind the analytical choices, scientists can adapt these methods to their specific reaction conditions and analytical instrumentation.

References

  • Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]

  • Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis, 10, 13236–13244. [Link]

  • Hein, J. E., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Analytical Chemistry. [Link]

  • Jayshree, A., & Van, D. (2019). Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. [Link]

  • Chemistry Stack Exchange. (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Nowakowski, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. [Link]

  • Google Patents. (n.d.). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • European Patent Office. (n.d.). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

  • Pharmaceutical Technology. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. [Link]

  • New Food Magazine. (2016). Application note: Enhancing reaction understanding with online NMR reaction monitoring. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • Ursinus Digital Commons. (2020). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 2-(2-Bromophenyl)piperazine for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to impart favorable physicochemical properties.[1][2][3] The scaffold 2-(2-Bromophenyl)piperazine represents a particularly valuable starting material for drug discovery campaigns. It features three distinct points for chemical modification: the nucleophilic secondary amine (N4), the less reactive secondary amine adjacent to the phenyl ring (N1), and the aryl bromide, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this scaffold to generate structurally diverse compound libraries for biological screening. We will explore N-acylation, N-alkylation, N-arylation, and Suzuki cross-coupling reactions, explaining the chemical rationale and providing step-by-step methodologies to empower researchers in their quest for novel therapeutic agents.

The Strategic Value of the this compound Scaffold

The this compound scaffold is an exemplary starting point for library synthesis due to its inherent structural features. The piperazine ring itself is a privileged structure in medicinal chemistry, often used to improve properties like aqueous solubility and oral bioavailability or to act as a scaffold to correctly orient pharmacophoric groups.[1][3] The two nitrogen atoms offer distinct reactivity profiles, allowing for sequential and selective functionalization.

The 2-bromophenyl substituent is not merely a bulky group; it is a key reactive linchpin. The bromine atom is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents that can profoundly influence biological activity. This multi-functional nature allows for the generation of vast chemical diversity from a single, readily accessible core.

Below is a diagram illustrating the key reactive sites on the scaffold that form the basis of our derivatization strategies.

Figure 1: Key reactive sites on the this compound scaffold.

Derivatization Strategy I: N4-Amide Coupling

Amide bonds are among the most common functional groups in pharmaceuticals, valued for their stability and ability to participate in hydrogen bonding with biological targets.[4] The N4 nitrogen of the piperazine is the more nucleophilic of the two secondary amines, making it the primary site of reaction for acylation under standard conditions. This selectivity allows for the straightforward synthesis of a wide array of N4-acyl derivatives.

Causality Behind the Protocol: The protocol utilizes a carbodiimide coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator, Hydroxybenzotriazole (HOBt). This combination is a cornerstone of modern amide synthesis.[5] EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. HOBt traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine (our piperazine scaffold) to form the desired amide bond, minimizing racemization if the carboxylic acid has a chiral center.[5]

Protocol 2.1: General Procedure for N4-Amide Coupling

Objective: To couple a generic carboxylic acid (R-COOH) to the N4 position of this compound.

Reagents & Materials Purpose
This compoundStarting Material
Carboxylic Acid (R-COOH)Derivatization Reagent
EDC (EDAC)Coupling Reagent
HOBtActivator / Racemization Suppressant
Diisopropylethylamine (DIPEA)Non-nucleophilic base
Dichloromethane (DCM)Anhydrous Solvent
Saturated NaHCO₃ solutionAqueous wash (removes acidic reagents)
BrineAqueous wash (removes water)
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Silica GelStationary phase for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the selected carboxylic acid (1.1 equivalents) in anhydrous DCM (approx. 0.2 M), add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 20 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) and DIPEA (1.5 equivalents) in anhydrous DCM.

  • Coupling Reaction: Add the piperazine solution to the activated carboxylic acid mixture dropwise at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N4-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Derivatization Strategy II: N1-Arylation via Buchwald-Hartwig Amination

To achieve N1 functionalization, particularly with aryl groups, more robust methods are required due to the lower nucleophilicity of the N1 amine. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction ideal for this purpose.[2][6] It allows for the formation of a C-N bond between the piperazine N1-H and an aryl halide.

Causality Behind the Protocol: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for reaction efficiency.[6] A bulky, electron-rich phosphine ligand like Xantphos or BINAP is used to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine within the catalytic cycle without competing in side reactions.[7] The reaction is run under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 3.1: General Procedure for N1-Arylation

Objective: To couple a generic aryl bromide/iodide (Ar-X) to the N1 position of a protected this compound. Note: The N4 position must first be protected (e.g., with a Boc group) to ensure N1 selectivity.

Reagents & Materials Purpose
N4-Boc-2-(2-Bromophenyl)piperazineStarting Material
Aryl Halide (Ar-X)Derivatization Reagent
Pd₂(dba)₃Palladium Catalyst Precursor
XantphosPhosphine Ligand
Sodium tert-butoxide (NaOtBu)Base
Toluene or DioxaneAnhydrous, high-boiling solvent

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Add N4-Boc-2-(2-Bromophenyl)piperazine (1.0 eq), the aryl halide (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to an oven-dried Schlenk flask.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection (if required): The N4-Boc protecting group can be removed by treating the purified product with an acid like trifluoroacetic acid (TFA) in DCM.

  • Characterization: Confirm the structure of the N1-arylated product by NMR and MS analysis.

Derivatization Strategy III: Suzuki Cross-Coupling at the Aryl Bromide

The 2-bromophenyl group is the gateway to immense structural diversity. The Suzuki cross-coupling reaction is a robust and versatile palladium-catalyzed method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[7] This allows for the introduction of new aryl, heteroaryl, or vinyl groups.

Causality Behind the Protocol: The catalytic cycle involves the oxidative addition of the 2-bromophenylpiperazine derivative to a Pd(0) species. The boronic acid is activated by a base (e.g., K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate species. This species undergoes transmetalation with the palladium complex, transferring the organic group from boron to palladium. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. A ligand like SPhos or XPhos is often used to promote these steps efficiently.

Protocol 4.1: General Procedure for Suzuki Coupling

Objective: To couple a generic boronic acid (R-B(OH)₂) to the C-Br bond of an N4-derivatized this compound.

Reagents & Materials Purpose
N4-Acyl-2-(2-Bromophenyl)piperazineStarting Material
Boronic Acid or EsterDerivatization Reagent
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst
K₂CO₃ or Cs₂CO₃Base
Dioxane/Water mixtureSolvent System

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a Schlenk flask, add the N4-derivatized this compound (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired biaryl or vinyl-aryl compound.

  • Characterization: Confirm the final structure using NMR and MS.

Biological Screening Workflow

The synthesized library of derivatives is the input for the biological screening cascade. The goal is to identify "hits"—compounds that exhibit a desired biological activity in a primary assay. These hits are then validated, and their structure-activity relationships (SAR) are explored to guide the synthesis of more potent and selective "lead" compounds.

G Start Scaffold: This compound Lib_Synth Combinatorial Synthesis (N-Acylation, N-Arylation, Suzuki etc.) Start->Lib_Synth Diversity Diverse Chemical Library (10s to 100s of Compounds) Lib_Synth->Diversity Screening High-Throughput Screening (HTS) (Primary Biological Assay) Diversity->Screening Hit_ID Hit Identification (Compounds with Desired Activity) Screening->Hit_ID Confirmation Hit Confirmation & Dose-Response Analysis Hit_ID->Confirmation SAR Structure-Activity Relationship (SAR) Analysis Confirmation->SAR SAR->Lib_Synth Iterative Design Lead_Opt Lead Optimization (Synthesis of Focused Analogs) SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Figure 2: Workflow from scaffold derivatization to lead optimization.

The diverse pharmacological activities of piperazine derivatives make them suitable for screening against a wide range of targets, including but not limited to:

  • Central Nervous System (CNS) Receptors: Serotonin (5-HT), dopamine, and glutamate receptors.[8][9]

  • Enzymes: Kinases, proteases, and soluble epoxide hydrolase.[1][10]

  • Antimicrobial Targets: Screening against various strains of bacteria and fungi.[11][12]

References

  • Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Synthesis and CNS activity of some novel 1-(4-substituted-phenyl)-3-(4-chlorophenyl)-5-phenyl-1H-pyrazol-4-carboxaldehyde derivatives. European Journal of Medicinal Chemistry.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Perregaard, J., Arnt, J., Hyttel, J., & Sanchez, C. (1992). Phenyl-piperazines and -piperidines with 5-HT1A and 5-HT2 receptor affinity and potent 5-HT uptake inhibiting properties. European Journal of Medicinal Chemistry.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). PubMed. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (2020). NIH. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Preprints.org. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2020). Revue Roumaine de Chimie. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (2011). PubMed. [Link]

  • Process for the preparation of piperazine derivatives. (2010).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2022). ACS Publications. [Link]

  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. (n.d.). Semantic Scholar. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). ResearchGate. [Link]

  • Recent progress in the development of derivatization reagents having a benzofuran structure. (2008). ResearchGate. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). MDPI. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(2-Bromophenyl)piperazine for Parallel Synthesis of Druglike Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] This application note details the strategic use of 2-(2-Bromophenyl)piperazine as a cornerstone building block for the efficient construction of diverse chemical libraries via parallel synthesis. We provide detailed protocols for the orthogonal derivatization of this scaffold at three key points of diversity: the secondary amine (N4), the aniline-like primary amine (N1), and the aryl bromide. The methodologies discussed—including N-acylation, reductive amination, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling—are robust, scalable, and amenable to automated parallel synthesis platforms, enabling the rapid generation of novel chemical entities for high-throughput screening and drug discovery programs.

Introduction: The Power of a Trifunctional Scaffold

In the quest for novel therapeutics, the ability to rapidly synthesize and screen large, diverse collections of small molecules is paramount. Parallel synthesis has emerged as a highly efficient strategy for this purpose. The choice of the central scaffold is critical to the success of library synthesis, as it dictates the accessible chemical space and the ultimate druglike properties of the resulting compounds.

This compound is an exemplary scaffold for diversity-oriented synthesis. Its structure presents three distinct points for chemical modification, allowing for a three-dimensional exploration of chemical space from a single, readily available starting material.

  • Point of Diversity 1 (PD1): The Secondary Aliphatic Amine (N4): This nitrogen is a strong nucleophile, readily undergoing reactions such as acylation, sulfonylation, alkylation, and reductive amination.

  • Point of Diversity 2 (PD2): The Secondary Aryl Amine (N1): While less nucleophilic than N4, this nitrogen can be functionalized, often after modification of N4, to create more complex structures.

  • Point of Diversity 3 (PD3): The Aryl Bromide: This C(sp²)-Br bond is a versatile handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] These reactions are foundational in medicinal chemistry for creating C-C and C-N bonds, respectively, and introducing a wide array of aryl, heteroaryl, and amine substituents.

This guide provides validated, step-by-step protocols for leveraging these three points of diversity in a parallel synthesis format.

Strategic Workflow for Library Synthesis

A logical and efficient workflow is crucial for maximizing the diversity and quality of a compound library. We propose a workflow that prioritizes the derivatization of the more reactive N4 position first, followed by diversification at the aryl bromide (PD3). This approach reserves the N1 position for potential further modification if desired.

G cluster_0 Core Scaffold cluster_1 PD1 Diversification (N4) cluster_2 Intermediate Library cluster_3 PD3 Diversification (Aryl Bromide) cluster_4 Final Compound Library A This compound B Protocol 1: N-Acylation (Acid Chlorides, Sulfonyl Chlorides) A->B Select Reagents R1 C Protocol 2: Reductive Amination (Aldehydes, Ketones) A->C Select Reagents R1 D N4-Substituted-1-(2-bromophenyl)piperazines B->D C->D E Protocol 3: Suzuki-Miyaura Coupling (Boronic Acids/Esters) D->E Select Reagents R2 F Protocol 4: Buchwald-Hartwig Amination (Amines) D->F Select Reagents R2 G Diverse N4, C2'-Disubstituted Piperazines E->G F->G

Caption: Parallel synthesis workflow using this compound.

Experimental Protocols for Parallel Library Generation

The following protocols are designed for execution in a 96-well plate format. All reagent additions should be performed in a fume hood with appropriate personal protective equipment. It is assumed that each well contains a solution of the piperazine substrate, and the diversifying reagents are added as solutions.

Protocol 1: Parallel N-Acylation of the N4-Position (PD1)

This protocol facilitates the rapid synthesis of a diverse amide or sulfonamide library. The use of a scavenger resin in the workup simplifies purification by removing excess acylating agent.

Table 1: Reagents and Conditions for Parallel N-Acylation

ParameterValue/ReagentPurpose
SubstrateThis compoundCore Scaffold
Reagent ClassAcid Chlorides or Sulfonyl Chlorides (R¹-COCl / R¹-SO₂Cl)Diversifying Agent
BaseDiisopropylethylamine (DIPEA)Acid Scavenger
SolventDichloromethane (DCM) or N,N-Dimethylformamide (DMF)Reaction Medium
StoichiometrySubstrate: 1.0 eq, Reagent: 1.2 eq, DIPEA: 2.0 eqDrive reaction to completion
TemperatureRoom TemperatureMild reaction conditions
Time2-4 hoursTypical reaction time
PurificationTris(2-aminoethyl)amine scavenger resinQuench excess electrophile

Step-by-Step Methodology:

  • Preparation: In each well of a 96-well reaction block, add 50 µmol (1.0 eq) of this compound dissolved in 500 µL of DCM.

  • Base Addition: To each well, add 17.4 µL (100 µmol, 2.0 eq) of DIPEA.

  • Reagent Addition: Add 60 µmol (1.2 eq) of a unique acid chloride or sulfonyl chloride solution (e.g., 0.2 M in DCM) to each respective well.

  • Reaction: Seal the reaction block and agitate on an orbital shaker at room temperature for 3 hours.

  • Quenching & Purification: Add 50 mg of Tris(2-aminoethyl)amine scavenger resin to each well. Agitate for an additional 2 hours to sequester unreacted acylating agents.

  • Isolation: Filter the contents of each well, washing the resin with DCM. Collect the filtrate and evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge to yield the N4-acylated products.

Protocol 2: Parallel Reductive Amination of the N4-Position (PD1)

This protocol allows for the introduction of diverse alkyl groups at the N4 position using a wide variety of commercially available aldehydes and ketones.

Table 2: Reagents and Conditions for Parallel Reductive Amination

ParameterValue/ReagentPurpose
SubstrateThis compoundCore Scaffold
Reagent ClassAldehydes or Ketones (R¹R²C=O)Diversifying Agent
Reducing AgentSodium Triacetoxyborohydride (STAB)Mild reducing agent
SolventDichloroethane (DCE) or Tetrahydrofuran (THF)Reaction Medium
StoichiometrySubstrate: 1.0 eq, Aldehyde: 1.2 eq, STAB: 1.5 eqEnsure efficient iminium formation and reduction
TemperatureRoom TemperatureMild reaction conditions
Time12-16 hours (overnight)Allow for complete reaction

Step-by-Step Methodology:

  • Preparation: In each well of a 96-well reaction block, add 50 µmol (1.0 eq) of this compound dissolved in 500 µL of DCE.

  • Reagent Addition: Add 60 µmol (1.2 eq) of a unique aldehyde or ketone solution (e.g., 0.2 M in DCE) to each respective well.

  • Initiation: Add 32 mg (150 µmol, 1.5 eq) of solid Sodium Triacetoxyborohydride to each well.

  • Reaction: Seal the reaction block and agitate on an orbital shaker at room temperature overnight (16 hours).

  • Workup: Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

  • Extraction: Add 500 µL of DCM to each well, agitate, and then allow the layers to separate.

  • Isolation: Carefully remove the organic (bottom) layer from each well and transfer to a new plate. Evaporate the solvent to yield the N4-alkylated products.

Protocol 3: Parallel Suzuki-Miyaura Cross-Coupling (PD3)

This protocol is performed on the intermediate library generated from Protocol 1 or 2. It creates a C-C bond, connecting a new aryl or heteroaryl group in place of the bromine atom.[6][7][8]

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product A N4-Substituted-1-(2-bromophenyl)piperazine D Oxidative Addition A->D B Aryl/Heteroaryl Boronic Acid (R2-B(OH)2) E Transmetalation B->E C Pd(0) Catalyst C->D G Pd(II) Intermediate D->G F Reductive Elimination E->F F->C Regeneration H N4, C2'-Disubstituted Product F->H G->E

Caption: Simplified Suzuki-Miyaura catalytic cycle workflow.

Table 3: Reagents and Conditions for Parallel Suzuki-Miyaura Coupling

ParameterValue/ReagentPurpose
SubstrateN4-Substituted-1-(2-bromophenyl)piperazineIntermediate Library Member
Reagent ClassBoronic Acids or Pinacol Esters (R²-B(OH)₂ / R²-Bpin)Diversifying Agent
CatalystPd(PPh₃)₄ or XPhos Pd G3Palladium(0) source
Base2M Aqueous Sodium Carbonate (Na₂CO₃)Activates boronic acid
Solvent1,4-Dioxane or DMF/Water mixtureReaction Medium
StoichiometrySubstrate: 1.0 eq, Boronic Acid: 1.5 eq, Catalyst: 0.05 eqEnsure high conversion
Temperature80-100 °CThermal energy for catalysis
Time4-12 hoursReaction time

Step-by-Step Methodology:

  • Preparation: In each well of a 96-well reaction block, add 25 µmol (1.0 eq) of an N4-substituted-1-(2-bromophenyl)piperazine intermediate dissolved in 400 µL of 1,4-dioxane.

  • Reagent Addition: Add 37.5 µmol (1.5 eq) of a unique boronic acid or ester.

  • Catalyst/Base Addition: Prepare a master mix of catalyst and base. For a 96-well plate, this would be 145 mg (125 µmol, 0.05 eq per well) of Pd(PPh₃)₄ and 25 mL of 2M aq. Na₂CO₃. Add 250 µL of this master mix to each well.

  • Reaction: Seal the reaction block tightly with a heat-resistant cap mat. Place in a preheated parallel synthesizer or heating block at 90 °C and agitate for 8 hours.

  • Workup: Cool the reaction block to room temperature. Add 500 µL of ethyl acetate to each well.

  • Purification: The crude product can be purified using parallel HPLC or by passing through a silica gel plug, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 4: Parallel Buchwald-Hartwig Amination (PD3)

This protocol, also performed on the intermediate library, forges a C-N bond, attaching a primary or secondary amine to the aryl ring.[4][9][10] This reaction is a powerful method for generating novel aniline derivatives.

Table 4: Reagents and Conditions for Parallel Buchwald-Hartwig Amination

ParameterValue/ReagentPurpose
SubstrateN4-Substituted-1-(2-bromophenyl)piperazineIntermediate Library Member
Reagent ClassPrimary or Secondary Amines (R²R³NH)Diversifying Agent
CatalystPd₂(dba)₃ with a ligand like XPhos or RuPhosActive catalytic system
BaseSodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base
SolventToluene or 1,4-DioxaneAnhydrous reaction medium
StoichiometrySubstrate: 1.0 eq, Amine: 1.5 eq, Pd₂(dba)₃: 0.02 eq, Ligand: 0.08 eq, Base: 2.0 eqOptimized for high yield
Temperature90-110 °CThermal energy for catalysis
Time6-18 hoursReaction time

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (glovebox), add 25 µmol (1.0 eq) of an N4-substituted-1-(2-bromophenyl)piperazine intermediate to each well of a dry 96-well reaction block.

  • Catalyst/Base Addition: Add the solid reagents: 48 mg (50 µmol, 2.0 eq) of NaOtBu, 0.46 mg (0.5 µmol, 0.02 eq) of Pd₂(dba)₃, and 0.95 mg (2 µmol, 0.08 eq) of XPhos to each well.

  • Solvent and Reagent Addition: Add 400 µL of anhydrous toluene to each well, followed by 37.5 µmol (1.5 eq) of the desired amine.

  • Reaction: Seal the block and heat at 100 °C with agitation for 12 hours.

  • Workup: Cool to room temperature. Quench by adding 200 µL of water.

  • Extraction & Isolation: Add 500 µL of ethyl acetate, mix, and transfer the organic layer to a new plate. Evaporate the solvent and purify as required, typically by mass-directed automated HPLC.

Data Analysis and Characterization

Upon completion of the synthesis, each well should be analyzed to confirm the identity and purity of the final product.

  • Primary Analysis: High-throughput Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for rapidly assessing the success of each reaction. The expected molecular weight of the product should be observed, and the purity can be estimated from the peak area in the chromatogram (e.g., UV at 214 nm and 254 nm).

  • Secondary Analysis: For "hit" compounds or representative examples from the library, further characterization by High-Resolution Mass Spectrometry (HRMS) and ¹H NMR is required to confirm the structure unequivocally.

Table 5: Representative Analytical Data for a Library Compound

Reaction SequenceStructure (Example)Expected Mass [M+H]⁺Observed Mass [M+H]⁺Purity (LC-MS @254nm)
Protocol 1 -> Protocol 3 N-acetyl-1-(2-biphenyl)piperazine309.16309.2>95%
Protocol 2 -> Protocol 4 N-benzyl-1-(2-(phenylamino)phenyl)piperazine358.21358.2>92%

Conclusion and Outlook

The this compound scaffold provides an exceptional platform for the generation of large, diverse, and druglike compound libraries. The orthogonal reactivity of its three diversification points allows for a systematic and efficient exploration of chemical space. The protocols detailed herein are robust, amenable to parallel synthesis formats, and utilize well-established, high-yielding reactions from modern synthetic chemistry. By employing these strategies, drug discovery teams can significantly accelerate the hit-to-lead optimization process, populating their screening pipelines with novel and proprietary chemical matter.

References

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]

  • European Patent Office. (2014). EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • European Patent Office. (2013). EP2878596A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • New Drug Approvals. (n.d.). Vortioxetine. [Link]

  • Google Patents. (2015). WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)
  • Haggarty, S. J., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 47(42), 7469-7472. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5834. [Link]

  • Tse, K. F., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031. [Link]

  • Teodori, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5834. [Link]

  • Urgaonkar, S., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(45), 10845-10854. [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 36(4), 365-368. [Link]

  • Suman, et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(5), 1549-1571. [Link]

  • Google Patents. (1961).
  • Molnar, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • Nykjaer, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development, 25(6), 1278-1301. [Link]

  • Larrosa, I., et al. (2022). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 13(45), 13448-13453. [Link]

  • Navas, F. J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 77. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of the Chemical Society, Perkin Transactions 1, (22), 2780-2783. [Link]

Sources

Application Note & Protocol: Continuous Flow Synthesis of 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the continuous production of 2-(2-Bromophenyl)piperazine, a key intermediate in pharmaceutical synthesis. By leveraging the principles of flow chemistry, this protocol offers a safer, more efficient, and scalable alternative to traditional batch processing.[1][2] The described method utilizes a palladium-catalyzed Buchwald-Hartwig amination reaction, which is well-suited for the precise control offered by continuous flow systems.[3][4] This note details the system setup, a step-by-step experimental protocol, methods for process optimization using in-line analytics, and critical safety considerations. The intended audience includes researchers, chemists, and engineers in the pharmaceutical and fine chemical industries.

Introduction: The Case for Flow Chemistry

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Traditional batch synthesis of such compounds often involves challenges related to scalability, process safety, and product consistency.[5] Continuous flow chemistry emerges as a transformative technology that addresses these limitations by conducting reactions in a continuously flowing stream within a network of tubes or microreactors.[1][6]

The primary advantages of this approach include:

  • Enhanced Safety: The small reactor volumes significantly reduce the quantity of hazardous materials at any given moment, minimizing risks associated with exothermic events or runaway reactions.[7][8]

  • Superior Process Control: Flow reactors exhibit a high surface-area-to-volume ratio, enabling exceptional heat and mass transfer. This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and improved impurity profiles.[7][9]

  • Increased Efficiency and Scalability: Continuous processing eliminates the downtime associated with batch reactors, leading to higher throughput.[1][5] Scaling up production is achieved by extending the operational run time or by "numbering-up" (running multiple reactors in parallel), bypassing the complex re-validation often required for scaling batch processes.[6]

  • Consistency and Quality: The steady-state operation inherent to flow chemistry ensures consistent reaction conditions, resulting in uniform product quality, a critical factor in GMP (Good Manufacturing Practice) environments.[1][6]

This application note focuses on the Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction, to synthesize this compound from 1,2-dibromobenzene and piperazine. The production of stoichiometric amounts of insoluble salt byproducts presents a challenge in continuous flow, making reactor design and process control crucial.[3]

Reaction Background: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[4][10][11] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[4][10]

Reaction Scheme:

Scheme 1: Palladium-catalyzed Buchwald-Hartwig amination of 1,2-dibromobenzene with piperazine.

The choice of ligand is critical for the efficiency of the catalyst. Sterically hindered phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[4]

Flow Chemistry System Design

A robust and well-designed flow chemistry setup is paramount for the successful and safe execution of this protocol. The system comprises several key modules integrated to deliver reagents, control reaction conditions, and collect the product stream.

System Components
  • Reagent Delivery: Two independent high-pressure liquid chromatography (HPLC) pumps are used to deliver the reactant solutions at precise and stable flow rates.

  • Static Mixing: A T-mixer or other static mixer ensures rapid and homogeneous mixing of the two reagent streams before they enter the reactor.

  • Reactor Module: A heated plug flow reactor (PFR), typically a coiled tube made of a chemically inert material (e.g., PFA, stainless steel), is used. The reactor's internal diameter and length define its volume, which, combined with the total flow rate, determines the residence time.

  • Temperature Control: The reactor is placed in a column heater, oil bath, or other thermostatting system capable of maintaining a stable and uniform temperature.

  • Pressure Control: A back-pressure regulator (BPR) is installed downstream of the reactor. This device maintains a set pressure throughout the system, allowing the solvent to be heated above its atmospheric boiling point, thereby accelerating reaction rates.[7]

  • In-line Analysis (Optional but Recommended): An in-line spectroscopic tool, such as IR or UV-Vis, can be integrated after the BPR to monitor the reaction in real-time, enabling rapid optimization and ensuring process stability.[12][13][14]

  • Product Collection: The product stream is collected in a suitable vessel after exiting the BPR.

Process Flow Diagram

The following diagram, generated using DOT language, illustrates the complete flow chemistry setup.

Flow_Setup Figure 1: Process Flow Diagram for Continuous Synthesis reagentA Stream A: 1,2-Dibromobenzene Pd Catalyst, Ligand Toluene pumpA HPLC Pump A reagentA->pumpA Flow Rate A reagentB Stream B: Piperazine, Base Toluene pumpB HPLC Pump B reagentB->pumpB Flow Rate B mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Coil Reactor (PFR) mixer->reactor Residence Time (τ) Temperature (T) bpr Back-Pressure Regulator (BPR) reactor->bpr Pressure (P) pat In-line PAT (e.g., IR/UV) bpr->pat collection Product Collection pat->collection

Caption: Figure 1: Process Flow Diagram for Continuous Synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and high temperatures/pressures. A thorough risk assessment must be conducted before beginning any work, and all operations should be performed by trained personnel inside a certified fume hood.[8][15]

Reagent Solution Preparation
  • Stream A (Aryl Halide/Catalyst):

    • To a dry, argon-purged 100 mL volumetric flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., Xantphos, 0.02 eq).

    • Add 1,2-dibromobenzene (1.0 eq).

    • Dissolve and dilute to the 100 mL mark with anhydrous toluene. The final concentration of the limiting reagent should be ~0.2 M.

    • Degas the solution by bubbling argon through it for 15 minutes.

  • Stream B (Amine/Base):

    • To a dry, argon-purged 100 mL volumetric flask, add piperazine (1.2 eq).

    • Carefully add the strong base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 eq). Note: NaOtBu is highly reactive and moisture-sensitive. Handle under an inert atmosphere.

    • Dissolve and dilute to the 100 mL mark with anhydrous toluene.

    • Degas the solution by bubbling argon through it for 15 minutes.

System Setup and Operation
  • Assembly: Assemble the flow chemistry system as shown in Figure 1. Ensure all fittings are secure. Use a reactor of appropriate volume (e.g., a 10 mL PFA coil).

  • Priming: Prime both pumps and their respective lines with anhydrous toluene to flush the system of air and moisture.

  • System Pressurization & Heating:

    • Set the BPR to the desired pressure (e.g., 10 bar) to prevent solvent boiling.

    • Begin pumping toluene through the entire system at the target total flow rate (e.g., 1.0 mL/min).

    • Set the reactor to the target temperature (e.g., 120 °C) and allow the system to equilibrate.

  • Initiating the Reaction:

    • Switch the pump inlets from the toluene flushing solvent to the prepared reagent solutions (Stream A and Stream B).

    • Set the flow rates for each pump. For a 1:1 stoichiometric ratio, set Pump A and Pump B to equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min).

  • Achieving Steady State:

    • Discard the initial output from the reactor, which will be a mixture of solvent and reagents.

    • Allow the system to run for at least three residence times to reach steady state before collecting the product. (Residence Time (τ) = Reactor Volume / Total Flow Rate).

    • For a 10 mL reactor and 1.0 mL/min flow rate, τ = 10 minutes. Wait at least 30 minutes for steady state.

  • Sample Collection & Analysis:

    • Once at steady state, collect samples for analysis by offline methods (e.g., HPLC, GC-MS) to determine conversion, yield, and purity.

  • System Shutdown:

    • Switch the pump inlets back to anhydrous toluene.

    • Continue pumping toluene for at least 3-5 system volumes to flush all reactive materials from the lines and reactor.

    • Once flushed, turn off the heater and allow the system to cool.

    • Slowly release the pressure from the BPR.

    • Power down the pumps.

Process Optimization & Data

The precise control afforded by flow chemistry allows for rapid process optimization.[2] Key parameters to vary include temperature, residence time, and stoichiometry. An in-line analytical tool provides real-time feedback, drastically reducing the time required for optimization.[14][16]

RunTemperature (°C)Flow Rate (mL/min)Residence Time (min)Conversion (%) [a]Yield (%) [b]
11001.010.07571
21201.010.09288
31401.010.0>9995
41402.05.08581
51400.520.0>9996

Table 1: Example data from process optimization studies. [a] Conversion of 1,2-dibromobenzene determined by HPLC. [b] Isolated yield after purification.

Analysis of Results:

  • Effect of Temperature: As shown in runs 1-3, increasing the temperature from 100 °C to 140 °C at a constant residence time significantly increases conversion and yield.

  • Effect of Residence Time: Comparing runs 3, 4, and 5, at a constant temperature of 140 °C, a longer residence time (lower flow rate) leads to higher conversion. A residence time of 10-20 minutes appears optimal for this transformation.

Safety Considerations

  • Risk Assessment: A thorough risk assessment must be performed before any operation, identifying hazards associated with the chemicals (e.g., flammability of toluene, corrosivity of the base) and the process (high pressure, high temperature).[15]

  • Pressure Safety: Ensure the BPR is functioning correctly and that all components are rated for the intended operating pressure.[17] Use of a pressure relief valve is recommended.

  • Material Compatibility: Ensure all wetted parts of the flow system (tubing, fittings, reactor) are chemically compatible with the reagents and solvent at the operating temperature and pressure.

  • Handling of Pyrophoric/Reactive Reagents: Strong bases like NaOtBu must be handled under an inert atmosphere (e.g., in a glovebox) during solution preparation.

  • Emergency Procedures: Establish clear protocols for emergency shutdown, including procedures for managing leaks, blockages, or thermal runaway events.[15][18] All operators must be trained on these procedures.[15]

  • Ventilation: The entire apparatus must be located within a certified and operating fume hood to prevent exposure to solvent vapors and hazardous chemicals.

Conclusion

This application note demonstrates a robust and efficient method for the continuous synthesis of this compound using a palladium-catalyzed Buchwald-Hartwig amination in a flow chemistry system. The described protocol offers significant advantages in terms of safety, process control, and efficiency over traditional batch methods.[9] The ability to rapidly optimize reaction conditions and integrate in-line process analytical technology makes this approach highly suitable for modern pharmaceutical development and manufacturing.[7][13]

References

  • Yuhan CDMO. (2024, September 4). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. [Link]

  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. [Link]

  • Taylor & Francis Online. (n.d.). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. [Link]

  • Asynt. (2023, January 12). What Role Does Flow Chemistry Play in API Manufacturing?[Link]

  • ResearchGate. (n.d.). Flow cells for in-line and on-line analysis in flow synthesis. [Link]

  • Thieme. (2023, December 1). A Review of Inline Infrared and Nuclear Magnetic Resonance Applications in Flow Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Flow reactors integrated with in-line monitoring using benchtop NMR spectroscopy. [Link]

  • JoVE. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. [Link]

  • Royal Society of Chemistry. (n.d.). Safety assessment in development and operation of modular continuous-flow processes. [Link]

  • Royal Society of Chemistry. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • YouTube. (2024, September 27). Essential Safety Protocols for Reactor Operations. [Link]

  • Advanced Microfluidics. (n.d.). Optimizing process control: Inline, Online, Atline, and Offline. [Link]

  • Jinzong Machinery. (2024, October 9). Safety Protocols for Operating Chemical Reactors in Industry. [Link]

  • MDPI. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. [Link]

  • University of Twente. (n.d.). Reactor Operating Procedures for Startup of Continuously-Operated Chemical Plants. [Link]

  • SCI. (n.d.). REACTOR DESIGN AND SAFETY. [Link]

  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Purdue University Graduate School. (2022, June 29). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. [Link]

  • SciTube. (2025, March 11). Revolutionizing Medicine Production with Continuous Flow Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 3: Continuous flow synthesis of piperazine 2a. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • European Patent Office. (2014, October 9). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. [Link]

  • Patsnap. (n.d.).

Sources

Revolutionizing Arylpiperazine Synthesis: A Guide to Microwave-Assisted C-N Coupling for Bromophenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bromophenylpiperazines and the Drive for Greener Synthesis

Arylpiperazine moieties are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of diseases, particularly those affecting the central nervous system (CNS) and in oncology.[1][2][3] The bromophenylpiperazine scaffold, in particular, serves as a versatile intermediate, allowing for further functionalization to create libraries of potential drug candidates.[4][5] Traditionally, the synthesis of these compounds via methods like the Buchwald-Hartwig amination involves lengthy reaction times and often harsh conditions.[6] This application note details a robust and highly efficient protocol for the synthesis of bromophenylpiperazine derivatives, leveraging the transformative power of microwave-assisted organic synthesis (MAOS). This approach dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[7][8]

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods.[7] By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, with greater reproducibility and often higher purity of the final product.[8] This is due to the efficient and uniform heating of the reaction mixture through dielectric heating, which involves the interaction of microwaves with polar molecules.[7]

Mechanistic Insights: The Microwave-Enhanced Buchwald-Hartwig Amination

The synthesis of bromophenylpiperazine derivatives is effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[6] This reaction forms a carbon-nitrogen bond between an aryl halide (bromobenzene derivative) and an amine (piperazine). The catalytic cycle, illustrated below, is significantly accelerated by microwave irradiation.

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through several key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The piperazine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired arylpiperazine is formed through reductive elimination, regenerating the Pd(0) catalyst.

Microwave irradiation is thought to selectively heat polar intermediates in the catalytic cycle, thereby accelerating the rate-limiting steps and leading to a dramatic reduction in reaction time.[9]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(L)-Br Pd(0)L->Oxidative_Addition Oxidative Addition Aryl-Br Ar-Br Aryl-Br->Oxidative_Addition Piperazine HN(R)R' Amine_Coordination [Ar-Pd(II)(L)(HN(R)R')]-Br Piperazine->Amine_Coordination Base Base Deprotonation Ar-Pd(II)(L)-N(R)R' Base->Deprotonation Product Ar-N(R)R' Oxidative_Addition->Amine_Coordination Amine Coordination Amine_Coordination->Deprotonation Deprotonation (Base) Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Reductive_Elimination->Product caption Fig. 1: Simplified Buchwald-Hartwig Amination Cycle

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocol: Microwave-Assisted Synthesis of 1-(4-Bromophenyl)piperazine

This protocol provides a general method for the synthesis of 1-(4-bromophenyl)piperazine. The reaction conditions can be optimized for different substituted bromobenzenes and piperazine derivatives.

Materials and Reagents
  • 1,4-Dibromobenzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave reaction vials (10-20 mL) with stir bars

  • Dedicated laboratory microwave reactor

Instrumentation

All microwave-assisted reactions should be performed in a dedicated microwave reactor designed for chemical synthesis.[10] Domestic microwave ovens are not suitable and can be extremely dangerous.[10][11] The reactor should be equipped with temperature and pressure sensors for accurate monitoring and control.[11]

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactions in sealed vessels can generate high pressures. Ensure the reaction vials are not filled more than two-thirds full and that the pressure limits of the vials are not exceeded.[12]

  • Be aware of the potential for localized superheating, especially with viscous mixtures. Ensure adequate stirring.[10]

  • Consult the safety data sheets (SDS) for all chemicals before use. 1-(4-bromophenyl)piperazine is harmful if swallowed, in contact with skin, or if inhaled.[13]

Step-by-Step Procedure
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the following to a 10 mL microwave reaction vial equipped with a magnetic stir bar:

    • 1,4-Dibromobenzene (1.0 equiv)

    • Piperazine (2.2 equiv)

    • Pd₂(dba)₃ (5 mol %)

    • XPhos (7 mol %)

    • Sodium tert-butoxide (2.2 equiv)

    • Anhydrous toluene (to achieve a suitable concentration, e.g., 20 mL per 1.0 g of aryl bromide)[9]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 10-30 minutes.[9] The microwave power should be set appropriately (e.g., 200 W) to maintain the target temperature.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with dichloromethane (DCM).

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point for 1-(4-bromophenyl)piperazine is 91-95 °C.[13]

Optimization and Data

The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of bromophenylpiperazine derivatives. These parameters may require optimization depending on the specific substrates used.

ParameterOptimized RangeRationale
Temperature 130-150 °CHigher temperatures accelerate the reaction, but temperatures above this range may lead to degradation.[9]
Time 10-30 minSignificantly reduced from the 24 hours often required for conventional heating.[9][14]
Catalyst Loading 2-5 mol %Sufficient for efficient catalysis; higher loadings may be necessary for less reactive substrates.
Ligand XPhos, SPhos, etc.Bulky, electron-rich phosphine ligands are crucial for efficient oxidative addition and reductive elimination.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene, Dioxane, DMFAprotic solvents with good microwave absorption properties are preferred.[15]
Yield Moderate to ExcellentTypically higher than conventional methods due to reduced side reactions and thermal decomposition.[9][14]

Workflow Visualization

The following diagram illustrates the general workflow for the microwave-assisted synthesis of bromophenylpiperazine derivatives.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Reagents Weigh Aryl Bromide, Piperazine, Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Vial Combine in Microwave Vial Solvent->Vial Microwave Irradiate in Microwave Reactor (130-150 °C, 10-30 min) Vial->Microwave Monitoring Monitor by TLC or LC-MS Microwave->Monitoring Extraction Dilute, Wash with Water and Brine Monitoring->Extraction Drying Dry over Na₂SO₄ and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis ¹H NMR, ¹³C NMR, Mass Spectrometry Purification->Analysis caption Fig. 2: General Workflow for Microwave-Assisted Synthesis

Caption: A flowchart outlining the key stages of the microwave-assisted synthesis protocol.

Conclusion

The microwave-assisted Buchwald-Hartwig amination offers a superior method for the synthesis of bromophenylpiperazine derivatives. This protocol provides a rapid, efficient, and reproducible route to these valuable pharmaceutical building blocks. By embracing this technology, researchers can accelerate the drug discovery process while adhering to the principles of green chemistry. The significant reduction in reaction time and potential for increased yields make this a highly attractive alternative to conventional synthetic methods.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-arylpiperazines. PubMed. [Link]

  • Peretto, I., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. NIH. [Link]

  • Sun, D. Q., & Wang, Z. L. (2025). An Efficient, Versatile and Practical Microwave Assisted Synthesis of Sterically Hindered N-Aryl Piperazines. ResearchGate. [Link]

  • Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

  • Wrobel, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Singh, M., & Singh, J. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

  • Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]

  • Kumar, R., & Kumar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]

  • Chemical Shifts. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine - Optional[13C NMR]. [Link]

  • Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. R Discovery. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • International Journal of Research and Publication Reviews. (n.d.). Sustainable Synthesis Strategies: A Comparative Study of Microwave-Assisted Green Syntheses of Tetrazines and Tetra-Azepines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Fallacara, A. L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we will explore common challenges and provide practical, evidence-based solutions in a comprehensive question-and-answer format.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Overall Yield in the Buchwald-Hartwig Amination Step

Question: My Buchwald-Hartwig amination reaction to couple 2-bromoiodobenzene with Boc-piperazine is resulting in a low yield of the desired tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this palladium-catalyzed C-N coupling reaction are a common challenge.[1] The issue often stems from several key factors related to the catalyst system, reaction conditions, and reagents.

Potential Causes & Solutions

  • Catalyst Inactivity or Degradation: The Pd(0) active catalyst is sensitive to air and moisture. Inadequate inert atmosphere maintenance can lead to catalyst deactivation.

    • Solution: Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen). Degas your solvent thoroughly before use. Using a pre-catalyst that is more stable to air, such as (NHC)Pd(allyl)Cl, can also be beneficial.

  • Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction.[1][2]

    • Solution: While first-generation ligands can be effective, sterically hindered biaryl phosphine ligands often provide better results. Consider using ligands like BINAP or DPPF, which have been shown to improve reaction rates and yields.[1]

  • Base Selection and Strength: The base is crucial for the deprotonation of the amine, but an inappropriate choice can lead to side reactions or poor reactivity.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base that is effective in this reaction.[3] Ensure it is fresh and has been stored under anhydrous conditions.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome.[3]

    • Solution: Aprotic, non-polar solvents like toluene or m-xylene are often good choices for this reaction.[3] Polar aprotic solvents like DMF or DMSO can also be used, but may require more careful optimization of reaction conditions.[4]

  • Reaction Temperature and Time: Suboptimal temperature can lead to a sluggish reaction, while excessive heat can cause degradation of the catalyst or starting materials.

    • Solution: A typical starting point is refluxing in toluene (around 110 °C).[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which is often in the range of 8-24 hours.

Issue 2: Formation of Impurities During Synthesis

Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions, and how can I minimize them?

Answer: Impurity formation can arise from several competing reaction pathways. Understanding these pathways is key to mitigating them.

Common Side Reactions & Prevention Strategies

  • Hydrodehalogenation of the Aryl Halide: This side reaction, where the bromine atom is replaced by a hydrogen, is a common issue, especially if the catalyst system is not optimal.[3]

    • Prevention: The choice of ligand can influence the rate of this side reaction. Using a well-defined catalyst system and ensuring an efficient coupling reaction can minimize this pathway.

  • Double Arylation of Piperazine: If piperazine itself is used instead of a mono-protected version like Boc-piperazine, double arylation can occur, leading to the formation of 1,4-bis(2-bromophenyl)piperazine.

    • Prevention: The use of a mono-protected piperazine, such as N-Boc-piperazine, is the most effective strategy to prevent this side reaction.[5][6]

  • Homocoupling of the Aryl Halide: This can lead to the formation of biphenyl derivatives.

    • Prevention: This is often a result of a poorly optimized catalyst system. Ensuring the correct palladium-to-ligand ratio and using fresh, high-quality reagents can help suppress this side reaction.

Issue 3: Difficulties with N-Boc Deprotection

Question: The removal of the Boc protecting group from tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate is either incomplete or results in the formation of unwanted byproducts. What is the best approach for this deprotection?

Answer: The deprotection of the Boc group is an acid-catalyzed process that can present its own set of challenges, primarily related to the generation of a reactive tert-butyl cation.[7]

Deprotection Protocols & Troubleshooting

  • Incomplete Deprotection: This can occur if the acid is not strong enough or used in insufficient quantity.[7]

    • Solution: A common and effective method is using a solution of 4M HCl in dioxane or methanol.[7][8] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also widely used.[7] Ensure you are using a sufficient excess of the acid.

  • t-Butylation of the Product: The generated tert-butyl cation is an electrophile and can alkylate the deprotected piperazine or other nucleophilic sites on your molecule.[9]

    • Solution: The use of "scavengers" is highly recommended to trap the tert-butyl cation.[7] Common scavengers include triisopropylsilane (TIS) or water.[7]

Recommended Deprotection Protocol (HCl in Dioxane):

  • Dissolve the N-Boc protected piperazine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • The product hydrochloride salt will often precipitate and can be collected by filtration.[7]

II. Frequently Asked Questions (FAQs)

This section addresses general questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[10] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (like 1-bromo-2-iodobenzene or 1,2-dibromobenzene) with a mono-protected piperazine, typically N-Boc-piperazine.[5][6] This is followed by an acidic deprotection step to yield the final product.[4][11]

Q2: Why is N-Boc-piperazine used instead of piperazine?

A2: Using a mono-protected piperazine like N-Boc-piperazine is crucial to prevent the formation of the undesired N,N'-diarylpiperazine byproduct.[12] The Boc group effectively blocks one of the nitrogen atoms, ensuring that only a single C-N bond is formed with the aryl halide. The Boc group can then be easily removed under acidic conditions.[11]

Q3: What are the key parameters to control for a high-yield synthesis?

A3: The key to a successful synthesis lies in the careful control of several parameters:

  • Catalyst System: The choice of palladium source and phosphine ligand is critical.[1][2]

  • Reaction Conditions: Maintaining an inert atmosphere, using an appropriate solvent, and optimizing the reaction temperature and time are essential.[3][4]

  • Reagent Quality: Using high-purity starting materials, a fresh and active base, and anhydrous solvents will significantly impact the yield.

Q4: What are the best methods for purifying the final this compound product?

A4: The purification strategy depends on the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for removing impurities.[13]

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a standard technique. The polarity of the eluent will need to be optimized based on the polarity of the product and impurities.

  • Acid-Base Extraction: The basic nature of the piperazine nitrogens can be exploited. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the product into the aqueous phase as a salt. After basifying the aqueous layer, the purified product can be extracted back into an organic solvent.

III. Data & Protocols

Table 1: Recommended Reaction Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Aryl Halide 1-Bromo-2-iodobenzeneThe higher reactivity of the C-I bond allows for selective coupling.
Amine N-Boc-piperazinePrevents double arylation.[5][6]
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium precursors.[2]
Ligand BINAP or DPPFBidentate phosphine ligands that often give higher yields.[1]
Base NaOt-BuStrong, non-nucleophilic base.[3]
Solvent Toluene or m-xyleneAprotic, non-polar solvents are generally preferred.[3]
Temperature 100-110 °CTypically at the reflux temperature of the solvent.[2]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation.
Experimental Protocol: Synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate
  • To a dry, oven-baked flask under an inert atmosphere, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add N-Boc-piperazine (1.2 equiv.) and 1-bromo-2-iodobenzene (1.0 equiv.).

  • Add degassed toluene (10 volumes).

  • Heat the reaction mixture to 110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired product.

Experimental Protocol: Deprotection of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate
  • Dissolve the Boc-protected compound in methanol (5 volumes).

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • If a precipitate forms, collect it by filtration and wash with a non-polar solvent like diethyl ether.

  • Alternatively, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.

IV. Visualizing the Process

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation & Ligand Exchange Deprotonation & Ligand Exchange Amine Coordination->Deprotonation & Ligand Exchange Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation & Ligand Exchange->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Catalyst Regeneration Product Product Reductive Elimination Complex->Product Ar-NR2 Catalyst Regeneration Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst System (Activity, Ligand, Ratio) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Verify Reagent Quality (Base, Solvent, Starting Materials) start->check_reagents optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst optimize_conditions Adjust Temp/Time check_conditions->optimize_conditions purify_reagents Use Fresh/Purified Reagents check_reagents->purify_reagents end_goal Improved Yield optimize_catalyst->end_goal optimize_conditions->end_goal purify_reagents->end_goal

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-34). Wiley-VCH. [Link]

  • European Patent Office. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. EP 2981520 B1.

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Gazzola, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6599. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1554. [Link]

  • Google Patents. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. EP2981520A1.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Reddy, K. V., et al. (2007). A general and practical method for the Buchwald-Hartwig amination of aryl bromides. Organic letters, 9(19), 3781-3783. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine. CN108033931B.

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

Sources

Common side products in the synthesis of 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Bromophenyl)piperazine

Welcome to the Technical Support Center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. Our focus is on identifying, understanding, and mitigating the formation of common side products to improve yield, purity, and process scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and scalable method for synthesizing this compound?

The most common and versatile method for forming the C-N bond required for this synthesis is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction is highly efficient for coupling aryl halides (like 1,2-dibromobenzene or 2-bromoiodobenzene) with amines (piperazine). Its broad functional group tolerance and relatively mild reaction conditions have made it a standard in modern medicinal chemistry.[3]

Q2: I'm planning my synthesis. What are the primary side products I should anticipate and monitor for?

When synthesizing this compound, particularly via Buchwald-Hartwig amination, you should primarily watch for three classes of impurities:

  • 1,4-bis(2-Bromophenyl)piperazine: This is often the most significant side product, arising from the double arylation of the piperazine ring.

  • Hydrodehalogenated Starting Material: Reduction of the aryl halide (e.g., 1,2-dibromobenzene) to bromobenzene.

  • Unreacted Starting Materials: Carryover of both the aryl halide and piperazine (or its protected form) into the crude product.

Q3: My main impurity is the bis-arylated product. Why does this happen and how can it be prevented?

The formation of 1,4-bis(2-Bromophenyl)piperazine is a direct consequence of the structure of piperazine itself. It is a symmetrical diamine with two reactive secondary amine nitrogens. Once the first C-N bond is formed, the remaining nitrogen is still available to react with another molecule of the aryl halide.

Causality & Prevention:

  • Reactivity: The two nitrogen atoms in piperazine have similar nucleophilicity, making it difficult to achieve selective mono-arylation.

  • Definitive Solution: The most robust and widely accepted strategy is to use a mono-protected piperazine , such as N-Boc-piperazine .[4] The tert-butyloxycarbonyl (Boc) group temporarily "blocks" one nitrogen, ensuring that only a single arylation can occur. This protecting group is stable under the basic conditions of the coupling reaction and can be easily removed afterward with acid treatment.[5][6]

  • Alternative (Less Robust) Solution: If using unprotected piperazine is unavoidable, you can favor mono-alkylation by using a large excess of piperazine relative to the aryl halide and employing slow addition of the aryl halide to the reaction mixture.[4] However, this makes downstream purification more challenging due to the need to remove large amounts of unreacted piperazine.

Q4: My LC-MS analysis shows a non-polar impurity with a mass corresponding to bromobenzene. What is this and why did it form?

This impurity is the result of a hydrodehalogenation side reaction, where the bromine atom on your starting material is replaced by a hydrogen atom. This is a known side reaction in palladium-catalyzed couplings.[7]

Common Causes:

  • High Reaction Temperature or Prolonged Reaction Time: Can lead to catalyst decomposition, generating palladium hydride species that promote reduction.

  • Impurities in Starting Materials or Solvents: The presence of water or other protic impurities can facilitate this pathway.

  • Choice of Base and Ligand: Some combinations are more prone to promoting this side reaction.

To mitigate this, it is crucial to use anhydrous solvents, run the reaction at the lowest effective temperature (typically 80-110 °C), and monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.[3][7]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
High levels of 1,4-bis(2-Bromophenyl)piperazine Use of unprotected piperazine. Stoichiometry favors double addition (e.g., excess aryl halide).Primary Recommendation: Switch to a mono-protected piperazine, such as N-Boc-piperazine.[4] The subsequent acidic deprotection step is typically high-yielding. Secondary: If using unprotected piperazine, use a large excess (3-5 equivalents) and add the aryl halide slowly to the reaction mixture.
Significant amount of hydrodehalogenated byproduct Reaction temperature is too high. Reaction run for an excessive amount of time. Presence of water or protic impurities. Suboptimal ligand or base combination.Lower the reaction temperature and monitor closely for completion. Ensure all solvents and reagents are strictly anhydrous. Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) which can be more stable and require lower temperatures.[7]
Low or no product yield Inactive catalyst or improper ligand choice. Insufficiently strong or soluble base. Water or oxygen contamination.Use a reliable palladium source (e.g., Pd₂(dba)₃) with a suitable bulky, electron-rich phosphine ligand (e.g., XantPhos, RuPhos).[3] Use a strong, non-nucleophilic base like sodium tert-butoxide (NaO-t-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[2][4] Degas the solvent and maintain the reaction under an inert atmosphere (Argon or Nitrogen).
Difficulty purifying the final product Product and impurities have similar polarity. The basic piperazine product is tailing on silica gel chromatography.Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The basic piperazine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like the hydrodehalogenated byproduct) in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure product. Chromatography Modifier: If using column chromatography, add a small amount of a competing base like triethylamine (1-2%) or ammonia (in methanol) to the eluent to improve peak shape and separation.[8] Crystallization: The product can often be purified by crystallization of its hydrochloride or hydrobromide salt.

Visualizing Reaction Pathways and Side Products

The following diagram illustrates the desired synthetic pathway for this compound using a protected intermediate, alongside the major side reactions that can occur.

G cluster_main Recommended Synthetic Route cluster_side Common Side Reactions ArylHalide 2-Bromoiodobenzene ProtectedProduct tert-Butyl 4-(2-Bromophenyl) piperazine-1-carboxylate ArylHalide->ProtectedProduct Buchwald-Hartwig Coupling BisArylated 1,4-bis(2-Bromophenyl)piperazine (Bis-arylation Side Product) ArylHalide->BisArylated Second Coupling Dehalogenated Bromobenzene (Dehalogenation Side Product) ArylHalide->Dehalogenated Reduction BocPiperazine N-Boc-Piperazine BocPiperazine->ProtectedProduct Piperazine Piperazine (Unprotected) Piperazine->BisArylated Initial Coupling Catalyst Pd Catalyst Ligand, Base Catalyst->ProtectedProduct Catalyst->BisArylated Catalyst->Dehalogenated Acid Acid (e.g., HCl) FinalProduct This compound (Desired Product) Acid->FinalProduct ProtectedProduct->FinalProduct Boc Deprotection

Caption: Recommended synthesis pathway and common side product formation.

Experimental Protocols

Protocol 1: Synthesis via N-Boc-Piperazine (Recommended Method)

This two-step protocol minimizes the formation of the bis-arylated side product and is highly reliable.

Step A: Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk flask, add N-Boc-piperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XantPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat three times).

  • Reagent Addition: Add anhydrous toluene via syringe. Stir for 10 minutes. Add 2-bromoiodobenzene (1.0 equivalent) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step B: Boc Deprotection

  • Dissolution: Dissolve the crude product from Step A in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acidification: Add an excess of a strong acid. A 4M solution of HCl in dioxane is commonly used.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours). The hydrochloride salt of the product will often precipitate.

  • Isolation: The precipitate can be collected by filtration and washed with a cold non-polar solvent (like diethyl ether) to yield the pure product salt. Alternatively, the solvent can be removed under reduced pressure.

  • Free Base (Optional): To obtain the free base, dissolve the salt in water, basify with aqueous NaOH or Na₂CO₃ until pH > 10, and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry and concentrate the organic extracts to yield this compound.

References

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Online] Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Google Patents. (2014). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • European Patent Office. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - EP 2981520 B1. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Google Patents. (2016). US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online] Available at: [Link]

  • Reddit. (2022). BH amination side products and purification. [Online] Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of substituted N-heterocycles by N-arylation. [Online] Available at: [Link]

  • ResearchGate. (2009). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. [Online] Available at: [Link]

Sources

Technical Support Center: Purification of 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-(2-Bromophenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to help you obtain high-purity material from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For N-aryl piperazines, synthesis often involves methods like Buchwald-Hartwig coupling or nucleophilic aromatic substitution.[1]

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction completion, you may find residual piperazine (or its protected form, e.g., Boc-piperazine) and the aryl halide (e.g., 1-bromo-2-iodobenzene or 1,2-dibromobenzene).[2]

  • Catalyst Residues: If a palladium-catalyzed cross-coupling reaction was used, residual palladium and phosphine ligands (or their oxides) might be present.[2]

  • Side-Reaction Products:

    • Bis-arylated Piperazine: Reaction of two units of the aryl halide with one piperazine molecule.

    • Homocoupling Products: Formation of biphenyls from the aryl halide.

  • Solvent and Reagent Residues: Residual high-boiling solvents (like DMF, DMSO) or inorganic salts from the workup.

Q2: I've finished the reaction, and my crude product is a dark, viscous oil instead of a solid. What should I do?

A2: This is a common issue, often caused by residual solvents or impurities preventing crystallization. This compound is typically a white to off-white solid.[3]

Troubleshooting Steps:

  • Solvent Removal: Ensure all volatile solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove traces of high-boiling solvents like DMF.

  • Trituration: Try stirring the oil vigorously with a non-polar solvent in which the product is poorly soluble, such as hexanes, diethyl ether, or pentane. This can wash away soluble impurities and induce crystallization of your product.

  • Acid-Base Purification: If the oil persists, the most robust method is to perform an acid-base extraction. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate or dichloromethane) and proceed with the acid-base extraction protocol detailed below. This will selectively isolate your basic product from neutral impurities.

Q3: Which purification method is best for my crude this compound?

A3: The optimal method depends on the nature and quantity of the impurities. The following flowchart provides a general decision-making guide.

G start Crude Reaction Mixture check_purity Assess Crude Purity (TLC, 1H NMR) start->check_purity high_purity High Purity (>90%) Few Impurities check_purity->high_purity High low_purity Low Purity (<90%) Multiple Impurities check_purity->low_purity Low recrystallization Recrystallization high_purity->recrystallization check_acidic_neutral Are impurities acidic or neutral? low_purity->check_acidic_neutral final_product Pure Product recrystallization->final_product acid_base Acid-Base Extraction acid_base->recrystallization For final polish chromatography Column Chromatography chromatography->final_product check_acidic_neutral->acid_base Yes check_acidic_neutral->chromatography No / Unsure

Caption: Decision flowchart for purification strategy.

Troubleshooting Guide: Specific Techniques

Acid-Base Extraction

This technique leverages the basicity of the piperazine nitrogens (pKa values are typically around 5.3 and 9.7) to separate the desired compound from neutral or acidic impurities.[4][5]

Q: I've formed a persistent emulsion during the extraction. How can I resolve this?

A: Emulsions are common and can usually be broken.

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution. The increased ionic strength of the aqueous phase can help force the separation of the layers.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Patience: Allow the mixture to stand undisturbed for an extended period.

Q: My product isn't precipitating after I basify the acidic aqueous layer. What went wrong?

A: This usually indicates one of two issues:

  • Insufficient Base: The pH may not be high enough to deprotonate the piperazine salt. Add more base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12), checking with pH paper.[6]

  • High Solubility: If your product has some solubility in the aqueous phase, it may not precipitate readily. Extract the basified aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry with a suitable agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your product.[6]

Recrystallization

Recrystallization is an excellent final purification step to obtain highly crystalline material, which is crucial for consistent physical properties and stability.[7]

Q: How do I select a suitable solvent for recrystallization?

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Selection Table for Arylpiperazines

SolventSuitability for Dissolving (Hot)Suitability for Crystallizing (Cold)Notes
Ethanol/Methanol GoodFair to PoorOften used. May require a co-solvent.[8]
Isopropanol (IPA) GoodGoodA common choice, often provides good crystal quality.
Acetonitrile GoodGoodCan be effective for moderately polar compounds.
Toluene GoodGoodGood for non-polar impurities, but higher boiling point.
Ethyl Acetate/Hexane Good (as a pair)Excellent (as a pair)A two-solvent system is often highly effective.[9]

Procedure: Start by dissolving the crude solid in a minimum amount of a hot "good" solvent (like ethanol or ethyl acetate). Then, add a "poor" solvent (like water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[9]

Q: My compound oiled out instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Add More Solvent: Add a small amount of the primary (good) solvent to the hot mixture to reduce the saturation level.

  • Lower the Cooling Rate: Allow the solution to cool very slowly. Insulate the flask to prolong the cooling period.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Silica Gel Column Chromatography

Chromatography is powerful for separating compounds with similar properties.[10]

Q: My compound is streaking badly on the TLC plate and column. How can I get sharp bands?

A: This is a classic problem for basic compounds like piperazines on acidic silica gel. The free amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.[5]

Solution: Add a small amount of a basic modifier to your eluent system.

  • Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate/TEA 70:30:0.5). The TEA will compete with your product for the acidic sites on the silica, resulting in sharper bands and more symmetrical peaks.[5]

  • Ammonia: For very polar systems, using a mobile phase like Dichloromethane/Methanol saturated with ammonia can be effective.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for crude mixtures containing significant neutral or acidic impurities.

G cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve crude product in Ethyl Acetate (EtOAc) wash 2. Transfer to separatory funnel and add 1M HCl dissolve->wash shake 3. Shake and separate layers wash->shake org_layer Organic Layer (Contains neutral impurities) shake->org_layer Top Layer aq_layer Aqueous Layer (Contains protonated product) shake->aq_layer Bottom Layer dry_org 5. Dry organic layer (Na2SO4), filter, and evaporate org_layer->dry_org impurities Neutral Impurities dry_org->impurities basify 4. Basify aqueous layer to pH > 12 with 2M NaOH aq_layer->basify extract 6. Extract aqueous layer 3x with EtOAc basify->extract combine 7. Combine organic extracts, dry (Na2SO4), filter extract->combine evaporate 8. Evaporate solvent combine->evaporate product Pure Product evaporate->product

Sources

Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of 2-Bromoiodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 2-bromoiodobenzene. As a substrate with dual, competing reactive sites, 2-bromoiodobenzene presents unique optimization challenges. This document provides in-depth, field-proven insights to diagnose and resolve issues of low conversion, ensuring the successful synthesis of your target 2-bromo-N-aryl anilines.

Frequently Asked Questions (FAQs)

Q1: I'm seeing low conversion in my Buchwald-Hartwig amination of 2-bromoiodobenzene. What is the most likely culprit?

A1: Low conversion with 2-bromoiodobenzene often stems from a suboptimal balance between reactivity and catalyst stability. The primary issue is typically related to the chemoselectivity of the palladium catalyst for the C-I versus the C-Br bond. While the C-I bond is more reactive and should undergo oxidative addition preferentially, the iodide generated can form stable, unreactive palladium-iodide dimer complexes, effectively taking the catalyst out of the cycle.[1] Other common issues include inappropriate ligand or base selection for this specific substrate, or catalyst deactivation through side reactions.

Q2: Should I be targeting the C-I or C-Br bond for amination?

A2: For selective mono-amination, the C-I bond is the preferred reactive site due to its lower bond dissociation energy compared to the C-Br bond. This makes the oxidative addition of the C-I bond to the Pd(0) center kinetically favored.[2] Successful protocols for the selective amination of 2-bromoiodobenzene will therefore be those that efficiently facilitate the C-I coupling while minimizing side reactions and catalyst inhibition.

Q3: Can I achieve double amination of 2-bromoiodobenzene?

A3: While possible, achieving controlled double amination is challenging and generally requires harsher reaction conditions, such as higher temperatures and longer reaction times, after the initial C-I amination. For the purposes of this guide, we will focus on troubleshooting low conversion in the selective mono-amination at the iodine position.

Q4: My reaction has stalled, and I still have significant starting material. Could my catalyst be dead?

A4: Catalyst deactivation is a strong possibility. As mentioned, the formation of palladium-iodide dimers is a known issue with aryl iodide substrates.[1] Additionally, sterically hindered ligands, while often promoting the desired reaction, can also lead to catalyst decomposition pathways. Another possibility is that the amine substrate or impurities in the reagents are poisoning the catalyst.

Troubleshooting Guide: From Diagnosis to Solution

Issue 1: Low Conversion with High Recovery of Starting Material

This is the most common failure mode and points to a fundamental issue with catalyst activity or reaction conditions.

  • Suboptimal Ligand Choice: The ligand is arguably the most critical variable in a Buchwald-Hartwig amination. For a substrate like 2-bromoiodobenzene, the ligand must be carefully chosen to favor the oxidative addition of the C-I bond, promote rapid reductive elimination, and prevent the formation of off-cycle catalyst species.

    • Recommendation: For selective C-I amination, sterically hindered monodentate biarylphosphine ligands such as RuPhos or XPhos are often a good starting point.[3] These ligands promote the formation of the active monoligated Pd(0) species and can accelerate the rate of reductive elimination relative to side reactions.[1] If these fail, bidentate ligands with a wide bite angle, like Xantphos, can sometimes be effective at preventing the formation of inhibitory palladium iodide dimers.[4]

  • Inappropriate Base Selection: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. The choice of base can influence the reaction rate and the prevalence of side reactions.

    • Recommendation: For many Buchwald-Hartwig reactions, a strong base like sodium tert-butoxide (NaOtBu) is effective.[5] However, if your substrate has base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, though this may require higher reaction temperatures.[5][6]

  • Solvent Effects: The solvent's primary role is to solubilize the reactants and the catalyst. Poor solubility of the base is a common, yet often overlooked, reason for low conversion.[5]

    • Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[5] If you are using an inorganic base with low solubility, consider switching to a more polar solvent like THF or 2-methyl-THF to improve its concentration in the reaction mixture.

  • Reaction Temperature: The reaction temperature must be high enough to overcome the activation energy of the catalytic cycle but not so high as to promote catalyst decomposition or side reactions.

    • Recommendation: A typical starting point for Buchwald-Hartwig aminations is 80-100 °C.[7] If you are experiencing low conversion, a careful, incremental increase in temperature (e.g., in 10 °C steps) may be beneficial. Conversely, if you are observing significant side product formation, lowering the temperature may be necessary.

Data & Protocols

Table 1: Ligand Selection Guide for 2-Bromoiodobenzene Amination
Ligand TypeExample LigandsKey Characteristics & Recommendations
Monodentate Biarylphosphines RuPhos, XPhos, BrettPhosGenerally the first choice for challenging substrates. The steric bulk can accelerate reductive elimination and suppress side reactions.[1][3]
Bidentate Phosphines BINAP, DPPFCan be effective in preventing the formation of palladium-iodide dimers, which is a known issue with aryl iodides.[1]
Wide Bite-Angle Ligands XantphosThe specific geometry of these ligands can promote reductive elimination and stabilize the catalyst.[4]
Table 2: Base Selection Guide
BasepKa of Conjugate AcidTypical Use & Considerations
Sodium tert-butoxide (NaOtBu) ~19A strong, common base that often leads to high reaction rates. Can be detrimental to substrates with sensitive functional groups.[5]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong, non-nucleophilic base. Can be useful for less reactive amines.
Cesium carbonate (Cs₂CO₃) ~10.3A weaker, milder base suitable for substrates with sensitive functional groups. May require higher temperatures.[6]
Potassium phosphate (K₃PO₄) ~12.3Another milder inorganic base option.
General Experimental Protocol for Troubleshooting

This protocol provides a standardized starting point for optimizing the Buchwald-Hartwig amination of 2-bromoiodobenzene.

  • Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the 2-bromoiodobenzene (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).

  • Solvent Addition: Add the degassed solvent to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the vial and place it in a preheated aluminum block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Workup: After completion or stalling, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude material by ¹H NMR and LC-MS to determine the conversion and identify any major side products.

Visualizing the Process

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ox_Add Oxidative Addition (C-I Bond Cleavage) Pd(0)L->Ox_Add Ar-I Amine_Coord Amine Coordination & Deprotonation Ox_Add->Amine_Coord Pd(II) Intermediate Red_Elim Reductive Elimination (C-N Bond Formation) Amine_Coord->Red_Elim Amine Red_Elim->Pd(0)L Regenerates Catalyst Product Product (2-Bromo-N-aryl aniline) Red_Elim->Product Substrates 2-Bromoiodobenzene + Amine Substrates->Ox_Add Base Base Base->Amine_Coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Flowchart for Low Conversion

Troubleshooting_Flowchart Troubleshooting Low Conversion start Low Conversion Observed check_reagents Verify Reagent Purity & Dryness start->check_reagents screen_ligands Screen Ligands (Monodentate vs. Bidentate) check_reagents->screen_ligands optimize_base Optimize Base (Strong vs. Weak) screen_ligands->optimize_base optimize_solvent Optimize Solvent (Polarity & Solubility) optimize_base->optimize_solvent adjust_temp Adjust Temperature (Increase/Decrease) optimize_solvent->adjust_temp consider_precatalyst Use a Pre-catalyst adjust_temp->consider_precatalyst success High Conversion Achieved consider_precatalyst->success

Caption: A decision tree for troubleshooting low conversion.

References

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). Semantic Scholar. Retrieved from [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. (n.d.). ACS Publications. Retrieved from [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025, August 1). Wiley Online Library. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH. Retrieved from [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (n.d.). NIH. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Oxidative Addition & Palladium Coupling. (n.d.). CSB/SJU. Retrieved from [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (n.d.). NIH. Retrieved from [Link]

  • BH amination side products and purification. (2024, July 31). Reddit. Retrieved from [Link]

  • Fundamental Palladium Catalyzed Oxidative Addition Reactions. (2023, October 16). Vrije Universiteit Amsterdam. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). ACS Publications. Retrieved from [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025, August 26). The Mirica Group - University of Illinois. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). NIH. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020, January 14). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Selective Mono-N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective N-arylation of piperazine. The N-aryl piperazine motif is a critical pharmacophore in numerous FDA-approved drugs, making its efficient and selective synthesis a cornerstone of medicinal chemistry.[1][2] One of the most prevalent challenges in this area is the formation of the undesired N,N'-di-arylated side product.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize di-arylation and optimize your reaction conditions for high yields of the desired mono-arylated product.

Part 1: Troubleshooting Guide - High Levels of Di-arylation

This section addresses the common issue of observing significant amounts of the N,N'-di-arylpiperazine byproduct in your reaction mixture.

Problem: My LC-MS/NMR analysis shows a high ratio of di-arylated to mono-arylated product.

The formation of the di-arylated product is a common outcome when both nitrogen atoms of the piperazine ring react with the aryl halide.[3] Here are the primary causes and step-by-step solutions to enhance mono-selectivity.

The relative concentrations of piperazine and the aryl halide are critical in controlling the reaction's selectivity. If the concentration of the aryl halide is too high relative to piperazine, the probability of a second arylation event on the initially formed mono-arylpiperazine increases.

Solution:

  • Increase the Excess of Piperazine: Employing a larger excess of piperazine can statistically favor the mono-arylation pathway. A common starting point is to use 1.5 to 3 equivalents of piperazine relative to the aryl halide.[3][4] In some cases, piperazine can even be used as the solvent to maximize this effect, which also offers a "greener" solvent-free option.[3][4][5]

  • Slow Addition of the Aryl Halide: Instead of adding all reactants at once, consider the slow addition of the aryl halide to the reaction mixture. This maintains a high concentration of piperazine relative to the electrophile throughout the reaction, thereby suppressing the second arylation.[4]

Piperazine is a symmetrical diamine with two nucleophilic secondary amines. Without any differentiation, both nitrogens are susceptible to arylation.

Solution: The Protecting Group Strategy

The most robust and widely adopted strategy to ensure mono-arylation is the use of a mono-protected piperazine derivative.[4] The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability under many reaction conditions and its straightforward removal.[6]

Workflow for Mono-protection Strategy:

G cluster_0 Step 1: Protection cluster_1 Step 2: Arylation cluster_2 Step 3: Deprotection A Piperazine C N-Boc-piperazine A->C DCM, rt B Di-tert-butyl dicarbonate (Boc)₂O B->C D Aryl Halide (Ar-X) F N-Aryl-N'-Boc-piperazine C->F D->F E Pd Catalyst, Ligand, Base E->F Toluene or Dioxane, Heat G Acid (TFA or HCl) H Mono-arylpiperazine (Product) F->H DCM or Dioxane G->H

Caption: Workflow for selective mono-arylation using a protecting group.

Detailed Protocols:

  • Protocol 1: Synthesis of N-Boc-piperazine: A solution of di-tert-butyl dicarbonate in a suitable solvent like dichloromethane (DCM) is added slowly to a solution of piperazine.[7] The reaction is typically stirred at room temperature. Purification by flash chromatography can separate the desired mono-Boc-piperazine from unreacted piperazine and the di-Boc byproduct.[8]

  • Protocol 2: Buchwald-Hartwig Amination with N-Boc-piperazine: The purified N-Boc-piperazine is then coupled with the aryl halide using a palladium catalyst, a suitable phosphine ligand, and a base.[2]

  • Protocol 3: Deprotection of the Boc Group: The Boc group is readily cleaved under acidic conditions.[9] Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in 1,4-dioxane are commonly used reagents to yield the final mono-arylpiperazine.[9][10]

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Buchwald-Hartwig amination, including the selectivity between mono- and di-arylation.[1]

Solutions & Optimization:

  • Ligand Selection: The steric and electronic properties of the phosphine ligand are crucial. Bulky, electron-rich ligands often promote the reductive elimination step of the catalytic cycle, which can influence selectivity.[11] For challenging couplings, especially with aryl chlorides, ligands like RuPhos and XPhos are often effective.[4] Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields.[12]

  • Base Selection: Strong, non-nucleophilic bases are standard for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) is the most common choice.[4][13] However, for substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though they might require higher temperatures or longer reaction times.[4]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants. Toluene, 1,4-dioxane, and THF are frequently used.[4] Studies have shown that non-polar aprotic solvents like m-xylene can favor the formation of the mono-substituted product under certain conditions.[13]

Table 1: Impact of Reaction Parameters on Mono- vs. Di-arylation

ParameterTo Favor Mono-arylationTo Favor Di-arylationRationale
Piperazine Stoichiometry >1.5 equivalents (or as solvent)<1.2 equivalentsHigh concentration of piperazine statistically favors reaction with the starting aryl halide over the mono-arylated product.[3][4]
Aryl Halide Addition Slow addition over timeAll at onceMaintains a low instantaneous concentration of the electrophile.[4]
Protecting Group Use of mono-protected piperazine (e.g., N-Boc)Use of unprotected piperazinePhysically blocks one nitrogen from reacting.[4][6]
Ligand Choice Bulky, electron-rich ligands (e.g., RuPhos)Less bulky ligandsSteric hindrance from the ligand can disfavor the binding of the bulkier mono-arylated piperazine to the catalyst for the second arylation.[14][15]
Temperature Lower temperatureHigher temperatureCan help to control the rate of the second, often slower, arylation reaction.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Buchwald-Hartwig amination and why does di-arylation occur?

A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12] The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.[17]

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the palladium(II) complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.[17]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the palladium(0) catalyst.[12][17]

Di-arylation occurs when the mono-arylated piperazine product, which still possesses a reactive N-H bond, re-enters the catalytic cycle and undergoes a second arylation reaction.

G Start Pd(0) Catalyst + Aryl Halide (Ar-X) OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Start->OxAdd Amine_Coord1 Amine Coordination & Deprotonation OxAdd->Amine_Coord1 Amine_Coord2 Amine Coordination & Deprotonation OxAdd->Amine_Coord2 Mono_Product Mono-arylpiperazine (Desired Product) Mono_Product->Amine_Coord2 Competes with Piperazine Di_Product Di-arylpiperazine (Side Product) Piperazine Piperazine Piperazine->Amine_Coord1 Reductive_Elim1 Reductive Elimination Reductive_Elim1->Start Regenerates Pd(0) Reductive_Elim1->Mono_Product Amine_Coord1->Reductive_Elim1 Reductive_Elim2 Reductive Elimination Reductive_Elim2->Start Regenerates Pd(0) Reductive_Elim2->Di_Product Amine_Coord2->Reductive_Elim2

Caption: Competing pathways leading to mono- and di-arylation.

Q2: I've used N-Boc-piperazine, but my deprotection step is giving me trouble. What are the common pitfalls?

A2: While Boc deprotection is generally reliable, issues can arise.

  • Incomplete Deprotection: This can be due to insufficient acid (either concentration or equivalents) or insufficient reaction time.[9] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Side Reactions: The cleavage of the Boc group generates a reactive tert-butyl cation.[9] This cation can alkylate other nucleophilic sites on your molecule. To prevent this, "scavengers" such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the carbocation.[9]

  • Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups, standard TFA or HCl conditions may not be suitable. Milder deprotection methods, such as using oxalyl chloride in methanol or thermolytic deprotection in fluorinated alcohols, can be explored.[18][19]

Q3: Are there alternatives to the Buchwald-Hartwig reaction for mono-arylating piperazine?

A3: Yes, while the Buchwald-Hartwig amination is a powerful and versatile method, other strategies exist:

  • Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction. While it often requires harsher conditions (higher temperatures) than palladium-catalyzed methods, it can be effective for certain substrates.[4]

  • Nucleophilic Aromatic Substitution (SNA_r): If the aryl ring is sufficiently electron-deficient (e.g., contains strongly electron-withdrawing groups like -NO₂), direct substitution with piperazine can occur without a metal catalyst.

  • Photoredox Catalysis: Emerging methods using visible light photoredox catalysis are enabling the C-H functionalization of piperazines, offering novel pathways to substituted derivatives.[20][21]

Q4: How does steric hindrance on the aryl halide affect the reaction?

A4: Steric hindrance on the aryl halide, particularly at the ortho positions, can slow down the rate of oxidative addition.[14][22] This may necessitate more reactive catalysts, bulkier ligands, and higher reaction temperatures to achieve good conversion. However, this steric bulk can also be advantageous in some cases by disfavoring the second arylation step, thus improving mono-arylation selectivity.[14][15]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved January 6, 2026, from [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021). Retrieved January 6, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 6, 2026, from [Link]

  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF - ResearchGate. (2006). Retrieved January 6, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved January 6, 2026, from [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2021). Retrieved January 6, 2026, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Retrieved January 6, 2026, from [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. (2016). Retrieved January 6, 2026, from [Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC - PubMed Central. (2022). Retrieved January 6, 2026, from [Link]

  • Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox - BIOENGINEER.ORG. (2026). Retrieved January 6, 2026, from [Link]

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • A general and convenient synthesis of N-aryl piperazines - ResearchGate. (2001). Retrieved January 6, 2026, from [Link]

  • First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. (n.d.). Retrieved January 6, 2026, from [Link]

  • N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates - ResearchGate. (2015). Retrieved January 6, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved January 6, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group - ResearchGate. (2020). Retrieved January 6, 2026, from [Link]

  • ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. - ResearchGate. (2013). Retrieved January 6, 2026, from [Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed. (2020). Retrieved January 6, 2026, from [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Retrieved January 6, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020). Retrieved January 6, 2026, from [Link]

  • Effect of ligand on selectivity. See the Supporting Information for detailed procedures. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Retrieved January 6, 2026, from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2023). Retrieved January 6, 2026, from [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • The effect of a solvent on direct arylation polycondensation of substituted thiophenes - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Efficient Removal of Residual Palladium from 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromophenyl)piperazine. The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is instrumental in the synthesis of this and similar arylpiperazine scaffolds. However, a significant downstream challenge is the effective removal of residual palladium to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity and integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from this compound critical?

A1: Residual palladium in an API is a significant concern for several reasons. Firstly, palladium is a heavy metal with potential toxicity, and regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for its presence in drug products.[1] Secondly, residual palladium can interfere with downstream synthetic steps or affect the stability and pharmacological profile of the final compound. For a molecule like this compound, which contains a nitrogen-rich piperazine moiety, there is a potential for the palladium to form stable complexes, making its removal challenging.[2]

Q2: What are the primary methods for palladium removal applicable to this compound?

A2: The most common and effective methods for removing residual palladium from organic synthesis products, including arylpiperazines, are:

  • Adsorption: This involves the use of scavengers, which are solid-supported materials with a high affinity for palladium. Common scavengers include silica-based materials functionalized with thiol or amine groups, activated carbon, and polymer-supported scavengers.[3][4]

  • Crystallization: Purifying the final product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor. The efficiency of this method can often be enhanced.

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.

  • Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal, filtration through a pad of celite can be a straightforward removal method.[2][5]

Q3: How does the structure of this compound influence the choice of palladium removal method?

A3: The piperazine moiety in this compound is a bidentate nitrogen ligand that can chelate with palladium species, potentially making them more soluble in the reaction mixture and harder to remove. This necessitates the use of scavengers with a strong affinity for palladium to competitively bind and remove it. The choice of scavenger should be carefully considered to avoid unwanted interactions with the product itself. The presence of the bromophenyl group might also influence the solubility of the compound, which is a key factor in designing effective crystallization or extraction protocols.

Troubleshooting Guide: Overcoming Common Challenges

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: High levels of residual palladium (>100 ppm) after initial work-up.

Possible Cause: The palladium catalyst has formed a stable, soluble complex with the this compound product or residual starting materials.

Solutions:

  • Scavenger Screening: The most robust solution is to employ a palladium scavenger. It is advisable to screen a small panel of scavengers to identify the most effective one for your specific reaction conditions. Thiol-functionalized silica gels are often a good starting point due to their high affinity for palladium.[6]

  • Activated Carbon Treatment: While sometimes less selective, activated carbon can be a cost-effective option for palladium removal.[7] However, it may also adsorb some of your product, leading to yield loss. Optimization of the amount of carbon and treatment time is crucial.

  • pH Adjustment: The coordination of the piperazine nitrogen to palladium can be pH-dependent. A careful adjustment of the pH during aqueous work-up might disrupt the palladium-product complex, facilitating its removal by extraction or precipitation.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general workflow for using a solid-supported palladium scavenger.

Scavenging_Workflow cluster_0 Scavenging Process Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution 1. Dissolve in appropriate solvent Scavenger Addition Scavenger Addition Dissolution->Scavenger Addition 2. Add scavenger (e.g., 5-20 wt%) Stirring Stirring Scavenger Addition->Stirring 3. Stir at RT or elevated temp. Filtration Filtration Stirring->Filtration 4. Filter to remove scavenger-Pd complex Purified Product Purified Product Filtration->Purified Product 5. Concentrate filtrate

Caption: Workflow for Palladium Removal using a Scavenger.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).

  • Scavenger Addition: Add the selected palladium scavenger (typically 5-20 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger-palladium complex. Wash the filter cake with a fresh portion of the solvent.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8]

Data Presentation: Comparison of Palladium Scavengers

The selection of an appropriate scavenger is critical. The following table summarizes the typical performance of different classes of scavengers.

Scavenger TypeFunctional GroupTypical Loading (wt%)Typical Efficiency (%)AdvantagesDisadvantages
Silica-BasedThiol5 - 15>95%High efficiency, good selectivityHigher cost
Polymer-SupportedTrimercaptotriazine (TMT)10 - 20>90%High capacity, robustCan swell in certain solvents
Activated Carbon-10 - 5070 - 95%Low cost, readily availableLower selectivity, potential product loss

Note: Efficiency is highly dependent on the specific reaction conditions and the nature of the palladium species.

Issue 2: Product loss during purification.

Possible Cause: The this compound product is being adsorbed onto the scavenger or activated carbon.

Solutions:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary for effective palladium removal. This can be determined through small-scale optimization experiments.

  • Solvent Selection: The choice of solvent can influence the adsorption of the product. A solvent in which the product is highly soluble may reduce its affinity for the scavenger.

  • Alternative Purification Method: If product loss remains high, consider switching to a different purification method, such as crystallization, which may offer better recovery.

Logical Decision-Making for Palladium Removal

The following diagram illustrates a decision-making process for selecting and optimizing a palladium removal strategy for this compound.

Palladium_Removal_Decision_Tree Start Crude this compound with Pd Contamination Initial_Analysis Analyze Pd content (e.g., ICP-MS) Start->Initial_Analysis Pd_Level Pd > 10 ppm? Initial_Analysis->Pd_Level Scavenger_Screen Screen Scavengers (Thiol-silica, TMT-resin, Carbon) Pd_Level->Scavenger_Screen Yes Final_Product Purified Product (Pd < 10 ppm) Pd_Level->Final_Product No Select_Best Select most effective scavenger Scavenger_Screen->Select_Best Optimize_Conditions Optimize Scavenger Loading, Time, and Temperature Select_Best->Optimize_Conditions Re_Analyze Re-analyze Pd content Optimize_Conditions->Re_Analyze Pd_Level_2 Pd < 10 ppm? Re_Analyze->Pd_Level_2 Consider_Alternative Consider Alternative Method (Crystallization, Extraction) Pd_Level_2->Consider_Alternative No Pd_Level_2->Final_Product Yes Consider_Alternative->Scavenger_Screen End Process Complete Final_Product->End

Caption: Decision Tree for Palladium Removal Strategy.

By following this structured approach, researchers and process chemists can systematically address the challenge of palladium removal from this compound, ensuring the production of high-purity material suitable for further development.

References

Sources

Overcoming poor solubility of starting materials in 2-arylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Arylpiperazines

Introduction

Welcome to the Technical Support Center for 2-Arylpiperazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important structural motif. The 2-arylpiperazine core is a privileged scaffold in medicinal chemistry, but its synthesis can be fraught with challenges, most notably the poor solubility of starting materials. This issue can lead to incomplete reactions, low yields, and purification difficulties.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome these solubility-related hurdles. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Poor Starting Material Solubility

Low solubility of either the aryl halide or the piperazine derivative is a primary contributor to low yields and reaction failures in 2-arylpiperazine synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] A reaction mixture that is not homogeneous can suffer from slow reaction rates and incomplete conversion.[2]

Issue: My reaction is sluggish or has stalled, and I suspect poor solubility of my aryl halide.

Question: I am attempting a Buchwald-Hartwig N-arylation to synthesize a 2-arylpiperazine. My aryl halide is sparingly soluble in the initial solvent (e.g., toluene), and the reaction is not proceeding to completion, even at elevated temperatures. What steps can I take to improve this?

Answer: This is a classic challenge in cross-coupling reactions. When a key reactant has limited solubility, the concentration of that species in the solution phase is too low for an efficient reaction rate. Here is a systematic approach to troubleshoot this issue:

1. Solvent System Modification:

  • Rationale: The solvent plays a critical role in dissolving reactants, stabilizing catalytic species, and influencing reaction rates.[3][4] Forcing conditions, such as higher temperatures or stronger bases, can sometimes overcome sluggishness, but optimizing the solvent is often a more effective first step.[5]

  • Actionable Advice:

    • Co-solvent Addition: Introduce a more polar, aprotic co-solvent to the reaction mixture.[6][7] Dipolar aprotic solvents like N,N-Dimethylformamide (DMF), though sometimes capable of coordinating with palladium, can be effective at dissolving a wide range of organic and inorganic compounds.[3][8] Ethereal solvents such as 1,4-dioxane or tetrahydrofuran (THF) are also common choices.[1][9] A small percentage of a co-solvent can significantly enhance the solubility of a poorly soluble compound.[6][10]

    • Solvent Screening: If a co-solvent is insufficient, a complete change of solvent may be necessary. A screen of solvents with varying polarities (e.g., toluene, dioxane, THF, t-butanol) can identify the optimal medium for your specific substrates.[1][2] For instance, t-butanol can be beneficial when solubility is a significant issue.[1]

2. Temperature Optimization:

  • Rationale: Increasing the reaction temperature generally increases the solubility of solids in liquids and can accelerate the reaction rate. However, excessively high temperatures can lead to the decomposition of the catalyst or starting materials.[1][8]

  • Actionable Advice:

    • Perform a temperature screen in small-scale reactions to identify the optimal temperature that balances solubility and stability.[2]

    • Consider microwave-assisted synthesis. Microwave irradiation can rapidly heat the reaction mixture, often leading to enhanced solubility and significantly reduced reaction times.[11][12][13]

3. Phase-Transfer Catalysis (PTC):

  • Rationale: PTC is a powerful technique for reactions involving reactants in different phases (e.g., a solid inorganic base and an organic substrate). A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant (like an anion from the base) from the solid or aqueous phase into the organic phase where the reaction occurs. This can be particularly useful when using inorganic bases that are insoluble in the reaction solvent.

  • Actionable Advice:

    • Introduce a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to the reaction mixture. This can enhance the reactivity of solid bases like potassium carbonate or phosphate by bringing the anionic base into the organic phase.[14]

4. Modification of Starting Materials:

  • Rationale: If solubility issues persist, modifying the starting materials to be more soluble can be a viable, albeit more involved, strategy.

  • Actionable Advice:

    • Salt Formation: For basic starting materials like some piperazine derivatives, conversion to a more soluble salt form can be considered, although this may require subsequent neutralization in the reaction mixture.[7]

    • Protecting Groups: The introduction of a protecting group can sometimes alter the solubility profile of a starting material. However, this adds extra steps to the synthesis (protection and deprotection).[15]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed N-arylation of piperazines, and how does solubility impact it?

A1: The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle.[16][17] It starts with the formation of an active Pd(0) catalyst. This is followed by oxidative addition of the aryl halide to the Pd(0) species, forming a Pd(II) complex. The piperazine then coordinates to the palladium, and after deprotonation by a base, reductive elimination occurs to form the C-N bond of the 2-arylpiperazine product and regenerate the Pd(0) catalyst.[18]

Poor solubility of the aryl halide directly hinders the oxidative addition step, as the concentration of the aryl halide in solution is low. Similarly, poor solubility of the piperazine or the base can impede the subsequent steps of the catalytic cycle.

Q2: Are there any "greener" solvent alternatives for 2-arylpiperazine synthesis that can also address solubility issues?

A2: Yes, the field of green chemistry is actively exploring more sustainable solvent choices. For Buchwald-Hartwig reactions, there are reports of successful couplings in water using specific ligands and surfactants to create micelles, or even running the reaction neat (solvent-free).[19] While not universally applicable, these methods can be highly effective for certain substrates and offer significant environmental benefits.

Q3: Can the choice of palladium precursor and ligand affect the tolerance to poor solubility?

A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[20] Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[16] While the ligand's primary role isn't to solubilize the reactants, a highly active catalyst system may be more forgiving of low reactant concentrations, effectively "outpacing" the problems caused by poor solubility. Therefore, screening different ligands is a critical part of optimizing these reactions.[1]

Q4: I'm observing the formation of palladium black in my reaction. Is this related to solubility?

A4: The formation of palladium black (aggregated, inactive palladium) is often a sign of catalyst decomposition. While not directly caused by poor solubility, the harsh conditions sometimes used to overcome it, such as very high temperatures, can promote catalyst decomposition.[8] If you are forced to use extreme temperatures due to solubility issues, it's a strong indicator that you should first explore alternative solvent systems or other methods to improve solubility.

Experimental Protocols & Data

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation with a Co-solvent System

This protocol provides a starting point for addressing the poor solubility of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Piperazine derivative (1.2 mmol)

  • Palladium precursor (e.g., Pd2(dba)3, 0.02 mmol)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol)

  • Base (e.g., K3PO4, 2.0 mmol)

  • Primary solvent (e.g., Toluene, 5 mL)

  • Co-solvent (e.g., 1,4-Dioxane or t-Butanol, 1 mL)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, piperazine derivative, palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the primary solvent (toluene) followed by the co-solvent (1,4-dioxane or t-butanol).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Effect of Co-Solvent on Reaction Yield

The following table summarizes hypothetical results from a study on the effect of co-solvents on the yield of a 2-arylpiperazine synthesis where the aryl halide exhibited poor solubility in toluene alone.

EntrySolvent System (v/v)Temperature (°C)Time (h)Yield (%)
1Toluene (100%)1102435
2Toluene/Dioxane (5:1)1101878
3Toluene/t-Butanol (5:1)1101885
4Dioxane (100%)1001682

Visualizations

Decision-Making Workflow for Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting poor starting material solubility in 2-arylpiperazine synthesis.

G start Reaction Stall / Low Yield (Suspected Solubility Issue) solvent Modify Solvent System start->solvent temp Optimize Temperature solvent->temp If insufficient success Reaction Optimized solvent->success Success ptc Add Phase-Transfer Catalyst temp->ptc If insufficient temp->success Success reagent Modify Starting Materials ptc->reagent If insufficient ptc->success Success failure Re-evaluate Synthetic Route reagent->failure If all else fails

Caption: Troubleshooting workflow for low yields due to poor solubility.

References

  • SURFACE at Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Available at: [Link].

  • National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC. Available at: [Link].

  • ResearchGate. The general mechanism of the Pd-catalyzed N-arylation reaction. Available at: [Link].

  • Wikipedia. Cosolvent. Available at: [Link].

  • National Institutes of Health. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC. Available at: [Link].

  • ACS Publications. Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development. Available at: [Link].

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. Available at: [Link].

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link].

  • Journal of the American Chemical Society. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Available at: [Link].

  • National Institutes of Health. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC. Available at: [Link].

  • PubMed. A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. Available at: [Link].

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link].

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link].

  • American Chemical Society. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].

  • Google Patents. Method for the preparation of piperazine and its derivatives.
  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link].

  • American Chemical Society. Phase Transfer Catalysis. Available at: [Link].

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link].

  • ResearchGate. Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Available at: [Link].

  • ResearchGate. An Efficient, Versatile and Practical Microwave Assisted Synthesis of Sterically Hindered N-Aryl Piperazines | Request PDF. Available at: [Link].

  • EPFL. Solution phase combinatorial synthesis of arylpiperazines. Available at: [Link].

  • National Institutes of Health. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC. Available at: [Link].

  • SciSpace. Solvent-free microwave-assisted synthesis of aripiprazole. Available at: [Link].

  • OperaChem. Phase transfer catalysis (PTC). Available at: [Link].

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link].

  • Wikipedia. Phase-transfer catalyst. Available at: [Link].

  • Semantic Scholar. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available at: [Link].

  • Journal of Drug Delivery and Therapeutics. Microwave-Assisted Solubility Enhancement Techniques: A Review. Available at: [Link].

  • IntechOpen. Overcoming the Challenge of Poor Drug Solubility. Available at: [Link].

  • ResearchGate. (PDF) Solvent-free microwave-assisted synthesis of aripiprazole. Available at: [Link].

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link].

  • ResearchGate. Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. Available at: [Link].

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available at: [Link].

  • PubMed. Strategies to address low drug solubility in discovery and development. Available at: [Link].

  • ResearchGate. Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. 1 Computational Simulation of Ligand−Receptor Interaction of 5-HT 1A R Agonists with Selectivity over α 1 -Adrenoceptors. Available at: [Link].

  • MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Available at: [Link].

Sources

Technical Support Center: Column Chromatography Purification of 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-(2-Bromophenyl)piperazine using column chromatography. The inherent chemical properties of this molecule—namely the basic piperazine moiety and the presence of a bromo-aromatic system—present specific challenges that require careful consideration of the chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on a standard silica gel column?

A1: Severe streaking or tailing of amine-containing compounds like this compound on silica gel is a common and expected issue.[1] This phenomenon is primarily caused by a strong acid-base interaction between the basic piperazine nitrogens and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong interaction leads to poor separation, broad peaks, and potentially irreversible adsorption of the compound onto the column, resulting in low recovery.[4]

Q2: My compound appears to be decomposing on the silica gel column. What could be the cause?

A2: While primary alkyl bromides can sometimes be unstable on silica, the bromide of an aromatic ring is generally more stable. However, the acidic nature of silica gel can potentially contribute to the degradation of sensitive compounds.[5][6] It is crucial to first confirm if decomposition is indeed occurring. This can be tested by spotting your compound on a TLC plate, developing it, and then re-running the plate 90 degrees to the original direction in the same eluent. If new spots appear, your compound is likely degrading on the silica.[5]

Q3: I have very low recovery of my compound after column chromatography. What are the likely reasons?

A3: Low recovery can be attributed to several factors. As mentioned, irreversible adsorption onto the acidic stationary phase is a primary concern for basic compounds.[4] Additionally, if the chosen solvent system is not optimal, it can lead to very broad peaks, causing the compound to elute in a large volume of solvent, making it difficult to detect and collect, which in turn results in product loss.[5][7]

Troubleshooting and Optimization Strategies

Challenge 1: Strong Interaction with Silica Gel

The primary obstacle in the purification of this compound is the interaction between its basic amine functionalities and the acidic silica stationary phase. The following strategies can be employed to mitigate this issue.

A common and effective approach is to add a small amount of a basic modifier to the mobile phase. This modifier competes with the analyte for the acidic sites on the silica gel, thereby reducing tailing and improving peak shape.[8]

  • Triethylamine (TEA): Typically, 0.1-1% (v/v) of triethylamine is added to the eluent.[8]

  • Ammonia: For more polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be effective.[8][9] A common eluent system for polar amines is Dichloromethane (DCM):Methanol (MeOH):Ammonium Hydroxide (NH4OH) in ratios such as 90:9:1.[8]

If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[8][10][11] Basic alumina is generally preferred for amines.[8]

  • Amine-Functionalized Silica: These columns have an aminopropyl group chemically bonded to the silica surface, which masks the acidic silanol groups.[2][3] This creates a more inert surface, allowing for more efficient elution of basic compounds with less polar solvents.[2][3][12]

  • Deactivated Silica Gel: Silica gel can be "deactivated" by pre-treating it with a base like triethylamine before packing the column.[10][13]

Challenge 2: Optimizing the Mobile Phase for Separation

Finding the right mobile phase is critical for achieving good separation.[14] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[5][15]

A gradient of ethyl acetate in hexanes is a common starting point for many organic compounds.[16][17][18] For this compound, which is more polar, a combination of a non-polar solvent and a polar solvent, often with a basic modifier, is necessary.

Mobile Phase SystemTypical Starting Ratio (v/v/v)Application Notes
Hexane / Ethyl Acetate / Triethylamine80:20:0.5 to 50:50:1A good starting point for initial TLC screening. The ratio of hexane to ethyl acetate can be adjusted to achieve the desired Rf.
Dichloromethane / Methanol / Triethylamine98:2:0.5 to 90:10:1Suitable for more polar impurities. The high polarity of methanol helps to elute strongly retained compounds.[3][4]
Dichloromethane / Methanol / Ammonium Hydroxide95:4:1 to 80:18:2An effective system for very polar amines that exhibit strong tailing.[8][9]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems from the table above.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chambers and allow the solvent front to travel up the plate.

  • Visualize: Visualize the spots under UV light (254 nm).

  • Select the Optimal System: Choose the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.[5][15]

Protocol 2: Column Chromatography with a Basic Modifier
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Hexane:Ethyl Acetate:TEA 90:10:1). Pack the column carefully to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

TroubleshootingWorkflow start Start Crude this compound tlc TLC Analysis (Hex/EtOAc/TEA) start->tlc rf_check Rf in 0.2-0.4 range? | Good Separation? tlc->rf_check column Run Column (Optimized Hex/EtOAc/TEA) rf_check->column Yes tailing Issue: Tailing/Streaking rf_check->tailing No pure_product Pure Product column->pure_product dcm_meoh Try DCM/MeOH/TEA or NH4OH tailing->dcm_meoh rf_check2 Rf in 0.2-0.4 range? | Good Separation? dcm_meoh->rf_check2 column2 Run Column (Optimized DCM/MeOH based system) rf_check2->column2 Yes alt_stationary Consider Alternative Stationary Phase (Alumina or Amine-Silica) rf_check2->alt_stationary No column2->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

  • Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? YouTube.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • BenchChem. (2025, December). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • University of Rochester, Department of Chemistry.
  • R Discovery.
  • ResearchGate. (2019, January 20).
  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp.
  • Columbia University.
  • The Royal Society of Chemistry.
  • SiliCycle. Application Note – Working with Amine (WAX) Silica Phase.
  • BenchChem. (2025).
  • The Royal Society of Chemistry.
  • Biotage. (2023, February 10).
  • Chemistry For Everyone. (2025, January 14).
  • University of Rochester, Department of Chemistry.
  • Science Forums. (2011, August 29).
  • BenchChem. (2025, December).
  • BenchChem. (2025, December). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • National Institutes of Health. (n.d.). Preparation of S-2-halophenyl-2,1-benzothiazines. PMC.
  • The Royal Society of Chemistry. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • UNODC. (n.d.).
  • Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica? r/chemistry.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Arom
  • Biotage.
  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016, August 2).
  • National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • Northrop, B. H.
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Organic Syntheses. (n.d.). 4.
  • Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(2-Chlorophenyl)
  • Quick Company. (n.d.).
  • Google Patents. (n.d.).

Sources

Identifying and characterizing impurities in 2-(2-Bromophenyl)piperazine samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 2-(2-Bromophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis. Here, we provide in-depth, experience-based answers to common challenges, detailed experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Identifying Potential Impurities

Question: What are the most likely impurities I should expect in my this compound sample, and where do they come from?

Answer: Understanding the synthetic route is paramount to predicting potential impurities. This compound is commonly synthesized via N-arylation of piperazine with 1-bromo-2-iodobenzene or 1,2-dibromobenzene, often using a palladium-catalyzed Buchwald-Hartwig amination.[1]

Common Impurity Classes:

  • Process-Related Impurities: These arise from the manufacturing process itself.[2][3]

    • Starting Materials: Unreacted piperazine, 1-bromo-2-iodobenzene, or 1,2-dibromobenzene.

    • Intermediates: Incomplete reactions can leave behind intermediate products.

    • By-products: Side reactions are a common source of impurities. A likely by-product is the bis-arylated product, 1,4-bis(2-bromophenyl)piperazine, where two molecules of the aryl halide have reacted with one piperazine molecule.

    • Reagents, Ligands, and Catalysts: Residual palladium catalysts, phosphine ligands, and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be present.[4]

  • Degradation Products: These form during storage or under stress conditions.[5][6] Forced degradation studies are essential to identify these.[7][8]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., DMSO, DMF) can remain.[2][9]

Visualizing Potential Impurity Origins:

Caption: Potential origins of impurities in the synthesis of this compound.

Analytical Method Selection and Troubleshooting

Question: My HPLC chromatogram shows several unexpected peaks. How do I determine the best analytical approach to separate and identify these unknown impurities?

Answer: A multi-faceted analytical strategy is crucial for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[3][10]

Recommended Workflow:

Analytical_Workflow A Initial Observation: Unexpected Peaks in HPLC B HPLC Method Optimization A->B Optimize Separation C Hyphenated Techniques: LC-MS Analysis B->C Identify Molecular Weights D Impurity Isolation C->D If structure is unclear F Quantification & Reporting C->F Quantify Knowns E Structural Elucidation: NMR Spectroscopy D->E Determine Structure E->F Quantify Newly Identified

Caption: A systematic workflow for identifying and characterizing unknown impurities.

Troubleshooting Common HPLC Issues:

  • Poor Peak Shape/Resolution:

    • Cause: Inappropriate mobile phase pH, column degradation, or analyte interactions with the stationary phase. Piperazine derivatives, being basic, can exhibit tailing on silica-based C18 columns.

    • Solution: Adjust the mobile phase pH with a buffer (e.g., phosphate buffer at pH 3.0) to ensure consistent ionization of the analyte.[11] Using a mobile phase with a small amount of an amine modifier, like diethylamine, can also improve peak shape for basic compounds.[12][13]

  • No/Low UV Signal for Certain Impurities:

    • Cause: Some potential impurities, like piperazine itself, lack a strong chromophore and will not be easily detected by a standard UV detector.[12]

    • Solution:

      • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV.

      • Derivatization: React the sample with a UV-active agent. A common reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with secondary amines to form a highly UV-active product.[12][13][14]

Step-by-Step HPLC Method Development Protocol:

  • Column Selection: Start with a robust C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a phosphate buffer (e.g., 20 mM KH₂PO₄) and adjust the pH to 3.0 with phosphoric acid.[11]

    • Organic Phase: Use HPLC-grade acetonitrile.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to elute all potential impurities.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope to improve the resolution between the main peak and nearby impurities.

  • Detection: Use a photodiode array (PDA) detector to gather spectral data across a range of wavelengths, which can help in distinguishing between different classes of compounds. Set the primary detection wavelength to the λmax of this compound.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 20 mM KH₂PO₄, pH 3.0Buffering ensures consistent analyte ionization and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CImproves efficiency and reduces viscosity.[13]
Injection Vol. 10 µLA standard volume to avoid column overload.[13]
Detector UV/PDA at 254 nm (or λmax)Allows for detection of aromatic compounds and spectral analysis.
Structural Elucidation of Unknown Impurities

Question: I have isolated an unknown impurity. How can I definitively determine its chemical structure?

Answer: A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[15][16]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula) of the impurity.[17] Fragmentation patterns (MS/MS) can offer clues about the molecule's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for providing detailed structural information.[15][18][19]

    • ¹H NMR: Gives information about the number of different types of protons and their connectivity.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing you to piece together the complete molecular structure.[20] For instance, an HMBC experiment can show long-range correlations that help connect different fragments of the molecule.

Example Interpretation: If an impurity shows a molecular ion in the HRMS corresponding to C₁₆H₁₈Br₂N₂, this would strongly suggest the presence of the 1,4-bis(2-bromophenyl)piperazine by-product. The ¹H and ¹³C NMR spectra would then be used to confirm the symmetrical structure and the positions of the bromo-phenyl groups on the piperazine ring.[21]

Understanding Regulatory Expectations

Question: What are the regulatory requirements for reporting and controlling these impurities?

Answer: The International Council for Harmonisation (ICH) provides key guidelines for impurities in new drug substances.[2][22][23] The most relevant guideline is ICH Q3A(R2).[9][22][23]

Key ICH Q3A(R2) Thresholds:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[9]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[9][24]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[9][24]

Forced Degradation Studies:

Regulatory agencies like the FDA require forced degradation (stress testing) studies to be performed.[5][6][25] These studies involve subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[7][8] A degradation of 5-20% is typically targeted to ensure that the analytical method can detect and separate degradants effectively.[5]

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced Degradation Studies in Pharmaceuticals: How to Perform. The Pharma Knowledge. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. Pharmaffiliates. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. [Link]

Sources

Technical Support Center: Stabilizing 2-(2-Bromophenyl)piperazine During Extraction and Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-(2-Bromophenyl)piperazine. This molecule is a valuable building block in medicinal chemistry, often serving as a precursor for complex therapeutic agents.[1] However, its unique physicochemical properties, stemming from the basic piperazine ring and the attached bromophenyl moiety, can present significant challenges during post-reaction workup, often leading to unexpected product loss and decomposition.

This guide moves beyond simple procedural lists. As a Senior Application Scientist, my goal is to provide you with a framework of chemical logic—the "why" behind the "how"—to empower you to troubleshoot effectively and optimize your protocols. We will explore the causal mechanisms of degradation and loss, offering field-proven solutions and robust, self-validating methodologies to ensure the integrity and yield of your target compound.

Troubleshooting Guide: Common Workup Failures & Solutions

This section addresses the most frequently encountered issues during the isolation of this compound in a direct, problem-solution format.

Question 1: My yield is drastically low after aqueous extraction. Where is my product going?

This is the most common issue and almost always relates to improper pH control during liquid-liquid extraction. The two nitrogen atoms in the piperazine ring give the molecule two distinct basic pKa values.

  • Causality: The piperazine moiety has pKa values around 5.3 and 9.7.[2] If the pH of the aqueous layer is neutral or acidic, one or both nitrogen atoms will be protonated, forming a water-soluble ammonium salt (Figure 1). This salt will partition into the aqueous phase, leading to its inadvertent disposal and catastrophic yield loss.

  • Solution: To isolate the neutral, organic-soluble free base, you must ensure the aqueous phase is sufficiently basic before extraction.

    • pH Adjustment: After quenching the reaction, adjust the aqueous layer's pH to >11 using a suitable base (e.g., 2M NaOH, K₂CO₃). Always check the pH with a pH meter or high-quality pH strips.

    • Solvent Selection: Use an appropriate organic solvent. Dichloromethane (DCM) or Chloroform are excellent choices due to their ability to dissolve polar amines. Ethyl acetate (EtOAc) is also suitable, though emulsions can sometimes be an issue.

    • Salting Out: Add sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its partition into the organic layer.

Question 2: The organic layer containing my product has developed a strong yellow or brown color. Is this decomposition?

Discoloration is a strong indicator of oxidative degradation. N-Arylpiperazines can be susceptible to air oxidation, especially when dissolved in certain solvents and exposed to light.

  • Causality: The lone pairs on the nitrogen atoms can be oxidized, leading to the formation of colored impurities. This process can be accelerated by residual catalysts from a preceding reaction (e.g., trace palladium or copper) and exposure to light and oxygen.

  • Solution: Implement Inert & Anoxic Techniques.

    • Degas Solvents: Before use, sparge your extraction solvents (water, DCM, EtOAc) and wash solutions (brine) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Conduct the entire workup under a nitrogen or argon blanket. This is particularly critical if the workup is lengthy.

    • Antioxidants (Use with Caution): In severe cases, a small amount of a mild antioxidant like sodium thiosulfate or sodium sulfite can be added to the aqueous quench solution. However, this adds a new reagent that must eventually be removed.

    • Minimize Light Exposure: Wrap your separatory funnel and collection flasks in aluminum foil to prevent photochemical degradation.

Question 3: I've removed the solvent, but my product is a sticky, intractable oil or a waxy solid, not the expected crystalline free base. What happened?

This often occurs when the product is isolated as a salt (e.g., an acetate or hydrochloride) or is wet. The high polarity of piperazine derivatives can also make them hygroscopic.[2]

  • Causality: If an acidic reagent (e.g., acetic acid, trifluoroacetic acid) was used in the reaction or workup and not fully neutralized, your product will be isolated as its corresponding salt. These salts are often oils or amorphous solids with high boiling points. Additionally, the polarity of the piperazine ring can tenaciously hold onto water molecules.

  • Solution: Ensure Neutrality and Rigorous Drying.

    • Final Wash: Before drying the combined organic layers, perform a final wash with a saturated sodium bicarbonate (NaHCO₃) solution followed by brine to ensure any residual acid is neutralized.

    • Drying Agent: Use a high-capacity drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient time for drying (at least 20-30 minutes with occasional swirling).

    • Azeotropic Removal of Water: If water persists, it can sometimes be removed by adding toluene to the product and evaporating the solvent under reduced pressure. The toluene-water azeotrope will co-distill, effectively drying the compound.

    • Alternative Purification: If isolating the free base proves difficult, consider purifying it as a salt. You can intentionally precipitate the product as a crystalline salt (e.g., hydrochloride or diacetate) from a suitable solvent like acetone, filter it, and then regenerate the free base in a subsequent, clean step if necessary.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the single most critical factor in preventing decomposition during workup?

    • A1: Rigorous pH control. Ensuring the aqueous phase is strongly basic (pH >11) before extracting the free base is paramount to prevent loss of product into the aqueous layer as a salt.

  • Q2: Which organic solvents are recommended for extraction?

    • A2: Dichloromethane (DCM) is often the best choice due to its effectiveness in dissolving N-arylpiperazines and its density, which simplifies separation. Chloroform and ethyl acetate are also widely used. Avoid protic solvents like alcohols, as they can complicate phase separation.

  • Q3: How should I handle solvent removal to avoid thermal degradation?

    • A3: Use a rotary evaporator with a water bath temperature set no higher than 40°C. Do not leave the product on the evaporator for an extended time after the solvent is gone. For final drying, a high-vacuum line at room temperature is preferable to oven heating.

  • Q4: My reaction used a Palladium catalyst. Could this affect the workup?

    • A4: Yes. Residual palladium can promote oxidative side reactions.[4] If a Buchwald-Hartwig or similar coupling was performed, consider passing the crude organic solution through a short plug of silica gel or Celite® before concentration to remove the bulk of the catalyst.

Visualized Workflows and Chemical Principles

Acid-Base Equilibrium of this compound

The following diagram illustrates the critical pH-dependent equilibrium. The goal of the workup is to isolate the "Free Base" form, which is soluble in organic solvents.

G cluster_aqueous Aqueous Phase (Water Soluble) cluster_organic Organic Phase (Organic Soluble) Di_Salt Diprotonated Salt (pH < 5) Mono_Salt Monoprotonated Salt (pH 5-9) Di_Salt->Mono_Salt Add Base (e.g., NaHCO₃) Mono_Salt->Di_Salt Add Acid (e.g., HCl) Free_Base Free Base (pH > 11) Mono_Salt->Free_Base Add Strong Base (e.g., NaOH) Free_Base->Mono_Salt Add Mild Acid

Caption: pH-dependent forms of this compound.

Decision-Making Workflow for Stable Workup

This flowchart provides a logical sequence for a successful and high-yielding extraction.

start End of Reaction (Crude Mixture) quench Quench with Water or Saturated NH4Cl start->quench check_ph Measure pH of Aqueous Layer quench->check_ph adjust_ph Adjust pH to > 11 with 2M NaOH check_ph->adjust_ph pH ≤ 11 extract Extract with Organic Solvent (e.g., DCM) 3x check_ph->extract pH > 11 adjust_ph->extract combine Combine Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry over Na2SO4 or MgSO4 wash->dry filter_conc Filter and Concentrate (Rotovap, <40°C) dry->filter_conc product Pure Product filter_conc->product

Caption: Recommended workflow for isolating the free base.

Validated Experimental Protocols

Protocol 1: Robust Aqueous Workup for Isolation of Free Base

This protocol is designed to maximize the recovery of the neutral form of this compound while minimizing degradation.

  • Reaction Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing deionized water (use degassed water for optimal results).

  • Basification: Place the aqueous mixture in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring. Monitor the pH using a calibrated meter, continuing to add base until the pH is stable at >11.

  • Extraction: Transfer the mixture to a separatory funnel wrapped in aluminum foil. Extract the aqueous layer three times with dichloromethane (DCM). Use approximately one-third of the aqueous volume for each extraction.

  • Combine & Wash: Combine the organic extracts. Wash the combined organic layer once with saturated sodium chloride (brine) solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) for at least 30 minutes.

  • Filtration & Concentration: Filter off the drying agent. Remove the solvent using a rotary evaporator with the water bath temperature maintained at or below 40°C.

  • Final Drying: Place the resulting residue under high vacuum for several hours to remove any final traces of solvent.

Protocol 2: Purification via Salt Formation and Regeneration

Use this method when the crude product contains many non-basic impurities. This selectively extracts your basic product into an acidic aqueous phase, leaving neutral impurities behind.

  • Acidic Extraction: Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Extract the mixture three times with 1M hydrochloric acid (HCl). The protonated product will move into the aqueous layer.

  • Discard Organic Layer: The organic layer, containing non-basic impurities, can be discarded.

  • Regenerate Free Base: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M NaOH until the pH is >11. A precipitate or oil (the free base) should form.

  • Back-Extraction: Extract the now-basic aqueous layer three times with fresh DCM.

  • Final Processing: Combine the new organic layers and follow steps 4-7 from Protocol 1 (Wash, Dry, Concentrate) to isolate the pure product.

Data Summary: Physicochemical Properties

PropertyValue / ObservationImplication for Workup
Structure C₁₀H₁₃BrN₂Contains a basic piperazine and a lipophilic bromophenyl group.
pKa (Piperazine) pKa₁ ≈ 5.3, pKa₂ ≈ 9.7The molecule is basic and will form water-soluble salts in acidic or neutral pH.[2]
Solubility (Free Base) Soluble in DCM, CHCl₃, EtOAc.[1]Standard organic solvents are effective for extraction.
Solubility (Salt Form) Soluble in water; Insoluble in most organic solvents.Dictates the need for a strongly basic aqueous phase to isolate the free base.
Stability Prone to air/light oxidation.Workup should be performed under an inert atmosphere and protected from light.

References

  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 249. [Link]

  • Martin, D. E. (1965). U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-bromophenyl)piperazine and related N-aryl piperazine structures. The selection of an appropriate base is a critical parameter that profoundly influences reaction efficiency, yield, and purity. This document provides in-depth, experience-driven answers to common challenges, detailed experimental protocols, and troubleshooting workflows to empower you to optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the fundamental role of the base in the synthesis of this compound?

The synthesis of this compound from 1-bromo-2-iodobenzene (or a related dihalide) and piperazine is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] In this catalytic cycle, the base is not a mere spectator; it is a crucial reagent that actively participates in the rate-determining step for many substrate combinations.[2]

Its primary functions are:

  • Deprotonation of the Amine: The base is required to deprotonate the piperazine nitrogen, either before or after it coordinates to the palladium center. This generates the palladium-amido complex, which is the immediate precursor to the product.[3]

  • Facilitating Reductive Elimination: The formation of the palladium-amido intermediate is essential for the final, product-forming step of the catalytic cycle: reductive elimination.[1]

  • Regenerating the Catalyst: The base neutralizes the acid (H-X) generated during the reaction, preventing it from forming unreactive palladium salts and ensuring the catalyst can re-enter the catalytic cycle.

The choice of base—its strength, solubility, and steric properties—directly dictates the kinetics and equilibrium of these steps, thereby controlling the overall efficiency of the synthesis.

Q2: I am observing very low (or no) yield. How can I diagnose if the base is the root cause?

Low or no product formation is a common issue, and the base is a primary suspect. A systematic diagnosis is key.

  • Is the Base Strong Enough? The base must be strong enough to deprotonate the N-H of the piperazine-palladium complex. The pKa of the base's conjugate acid should be significantly higher than that of the coordinated piperazine. Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are often effective for this reason. However, if using weaker carbonate or phosphate bases, ensure the reaction has sufficient thermal energy to overcome the activation barrier.

  • Is the Base Soluble? The solubility of the base in the reaction solvent is critical.[4] Insoluble inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can lead to heterogeneous reaction mixtures.[5] This can cause reproducibility issues and mass-transfer limitations, where the reaction rate is limited by how quickly the base can interact with the catalyst at the solid-liquid interface.[5][6] Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃, partly due to its higher solubility in many organic solvents.[7]

  • Is the Base Hindered or Non-Nucleophilic? The ideal base is sterically hindered and non-nucleophilic to avoid unwanted side reactions with the aryl halide or the palladium catalyst. NaOt-Bu is a classic example of a strong, hindered base.

  • Is the Base Decomposing the Substrate? Highly sensitive or electron-deficient heteroaryl halides can be susceptible to degradation under strongly basic conditions. This degradation can generate species that poison the palladium catalyst.[8][9] If you suspect substrate instability, using a milder base like K₃PO₄ or Cs₂CO₃ is a prudent troubleshooting step.[10]

Below is a workflow to guide your troubleshooting process when encountering low yields.

TroubleshootingWorkflow Start Low / No Yield Observed CheckBaseStrength 1. Assess Base Strength Is pKa(conjugate acid) > pKa(piperazine-Pd complex)? Start->CheckBaseStrength Result1_Weak Action: Switch to a stronger base (e.g., K₃PO₄ → NaOt-Bu) CheckBaseStrength->Result1_Weak No Result1_Strong Proceed to Step 2 CheckBaseStrength->Result1_Strong Yes CheckSolubility 2. Evaluate Base Solubility Is the base soluble in the chosen solvent? Result2_Insoluble Action: Switch to a more soluble base (e.g., K₂CO₃ → Cs₂CO₃) or use a co-solvent. CheckSolubility->Result2_Insoluble No Result2_Soluble Proceed to Step 3 CheckSolubility->Result2_Soluble Yes CheckStability 3. Check Substrate Stability Are starting materials degrading? Result3_Unstable Action: Use a milder base (e.g., NaOt-Bu → K₃PO₄) and lower reaction temperature. CheckStability->Result3_Unstable Yes Result3_Stable Proceed to Step 4 CheckStability->Result3_Stable No CheckCatalyst 4. Consider Catalyst Activity Is the catalyst being poisoned or deactivated? Result4_Poisoned Action: Re-evaluate base choice. Degradation products may be the cause. Consider a different ligand. CheckCatalyst->Result4_Poisoned Likely Result1_Strong->CheckSolubility Result2_Soluble->CheckStability Result3_Stable->CheckCatalyst Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OAC Ar-X (Oxidative Addition) PdII_Complex L₂PdII(Ar)(X) OAC->PdII_Complex Amine_Coord Piperazine PdII_Amine [L₂PdII(Ar)(Amine)]⁺X⁻ Amine_Coord->PdII_Amine Base_Deprot Base (e.g., K₃PO₄) PdII_Amido L₂PdII(Ar)(Amido) Base_Deprot->PdII_Amido RE Reductive Elimination Product Product (Ar-Piperazine) PdII_Amido->Product RE->Pd0

Sources

Validation & Comparative

A Comparative Guide to HPLC-UV and GC-FID for Purity Analysis of 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(2-Bromophenyl)piperazine is a key starting material and intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is a critical step in the manufacturing process, directly impacting the quality of the final drug product. This guide provides an in-depth comparison of two robust analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive evaluation based on experimental data and established analytical principles. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Challenge: this compound and its Potential Impurities

This compound, a solid at room temperature, possesses a structure amenable to both HPLC and GC analysis. However, potential impurities arising from its synthesis, such as starting materials, by-products, or degradation products, may present separation challenges.[2] An ideal analytical method must be selective enough to resolve the main component from these impurities, sensitive enough to detect them at trace levels, and robust enough to provide consistent results.

Methodology Comparison: HPLC-UV vs. GC-FID

The choice between HPLC and GC is often dictated by the analyte's volatility and thermal stability.[3] While this compound can be analyzed by both techniques, the nuances of each method's performance for this specific application warrant a detailed comparison.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique in the pharmaceutical industry for purity and impurity determination.[3] For non-volatile or thermally labile compounds, it is the method of choice.

The developed HPLC-UV method leverages reversed-phase chromatography, a workhorse in pharmaceutical analysis, to separate this compound from its potential impurities based on their hydrophobicity. A C18 column is selected for its excellent resolving power for a wide range of non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve efficient separation and good peak shape. UV detection is employed as the bromophenyl chromophore in the molecule allows for sensitive detection.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A:Mobile Phase B (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Method Validation: The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[4]

  • Specificity: Demonstrated by the separation of the main peak from potential impurities and a blank injection showing no interfering peaks.

  • Linearity: Assessed over a concentration range of 1-150 µg/mL.

  • Accuracy: Determined by spike recovery experiments at three concentration levels (50%, 100%, and 150% of the standard concentration).

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by deliberately varying chromatographic parameters such as flow rate, column temperature, and mobile phase pH.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Reference Standard Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Weigh & Dissolve Sample Prep_Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Prep_Standard_GC Weigh & Dissolve Reference Standard Injection_GC Inject into GC System Prep_Standard_GC->Injection_GC Prep_Sample_GC Weigh & Dissolve Sample Prep_Sample_GC->Injection_GC Separation_GC Chromatographic Separation (DB-5) Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Calculation_GC Purity Calculation (% Area) Integration_GC->Calculation_GC

Sources

A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Bromophenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the phenylpiperazine scaffold is a cornerstone for the development of centrally acting agents. The seemingly subtle variation in substituent placement on the phenyl ring can dramatically alter the pharmacological profile of these compounds. This guide provides an in-depth comparative analysis of the biological activities of 2-, 3-, and 4-bromophenylpiperazine isomers. While direct, head-to-head comparative studies of these three specific isomers are not extensively available in the public domain, this document synthesizes data from structurally related arylpiperazines to infer and project the likely pharmacological distinctions. We will delve into the structure-activity relationships (SAR) that govern their interactions with key central nervous system targets, particularly serotonin and dopamine receptors, and provide a framework for their potential therapeutic applications.

Introduction: The Significance of Isomerism in Phenylpiperazines

Phenylpiperazines are a well-established class of compounds with a broad spectrum of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.[1] The position of a substituent on the phenyl ring—ortho (2-), meta (3-), or para (4-)—critically influences the molecule's electronic properties, lipophilicity, and steric hindrance. These factors, in turn, dictate the compound's affinity and selectivity for its biological targets. The bromine atom, a halogen, is an interesting substituent due to its electron-withdrawing nature and its potential to form halogen bonds with biological macromolecules, further influencing binding affinity.

Synthesis of Bromophenylpiperazine Isomers

The synthesis of 2-, 3-, and 4-bromophenylpiperazine is typically achieved through the nucleophilic substitution reaction of the corresponding bromoaniline with bis(2-chloroethyl)amine or by the Buchwald-Hartwig amination of a bromobenzene with piperazine. These synthetic routes are versatile and allow for the preparation of a wide range of substituted phenylpiperazines for pharmacological evaluation.[2][3]

Comparative Biological Activity: A Focus on Serotonin and Dopamine Receptors

Arylpiperazines are renowned for their interaction with serotonergic and dopaminergic systems, which are pivotal in the regulation of mood, cognition, and motor control.[1][4] The position of the bromo-substituent is expected to significantly modulate the affinity and functional activity of these isomers at various receptor subtypes.

Serotonin Receptor Interactions

The serotonin (5-HT) receptor family is a primary target for many psychoactive drugs. Arylpiperazines often exhibit complex pharmacology at different 5-HT receptor subtypes.

  • 5-HT1A Receptors: These receptors are key targets for anxiolytics and antidepressants. Based on studies of related chloro- and methoxy-phenylpiperazines, the meta-substituted isomer (3-bromophenylpiperazine) is predicted to exhibit the highest affinity for the 5-HT1A receptor. The ortho- and para-isomers are likely to have lower, but still potentially significant, affinities.[5] The meta-position allows for an optimal interaction with a key aspartate residue in the binding pocket of the 5-HT1A receptor.

  • 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics, contributing to their improved side-effect profile. The para-position (4-bromophenylpiperazine) is often favored for high affinity at 5-HT2A receptors. This is attributed to the electronic and steric properties of the substituent at this position, which can enhance binding to the receptor.[5]

  • 5-HT2C Receptors: Agonism at 5-HT2C receptors is associated with reduced appetite and may have antidepressant effects. The meta-isomer, such as meta-chlorophenylpiperazine (mCPP), is a known 5-HT2C agonist.[6] It is therefore plausible that 3-bromophenylpiperazine will also exhibit significant activity at this receptor.

  • Serotonin Transporter (SERT): Some phenylpiperazines can also interact with the serotonin transporter, inhibiting the reuptake of serotonin. meta-Chlorophenylpiperazine (mCPP) has been shown to have an appreciable affinity for SERT.[7] This suggests that 3-bromophenylpiperazine may also possess SERT inhibitory activity, a property associated with many antidepressant medications.

Dopamine Receptor Interactions

Dopamine receptors, particularly the D2 subtype, are the primary targets for antipsychotic drugs.[8][9] The affinity for dopamine receptors is also influenced by the substituent position on the phenyl ring.

  • D2 Receptors: High affinity for D2 receptors is a characteristic feature of many antipsychotic agents. While direct comparative data is lacking, studies on various substituted phenylpiperazines suggest that the nature and position of the substituent can modulate D2 receptor affinity.[10] It is hypothesized that the electronic effects of the bromine atom at the different positions will influence the interaction with the D2 receptor binding pocket. For instance, electron-withdrawing groups can impact the basicity of the distal piperazine nitrogen, which is crucial for the salt bridge formation with an aspartate residue in the D2 receptor.

  • D3 Receptors: The D3 receptor is another important target in the dopamine system, implicated in reward and cognition. Selective D3 receptor ligands are being explored for the treatment of substance abuse and a variety of neuropsychiatric disorders. The affinity of phenylpiperazines for the D3 receptor is also sensitive to the substitution pattern on the phenyl ring.[10]

Predicted Pharmacological Profiles and Therapeutic Potential

Based on the structure-activity relationships of related arylpiperazines, we can extrapolate the likely pharmacological profiles of the bromophenylpiperazine isomers.

Isomer Predicted Primary Receptor Affinities Potential Therapeutic Applications
2-Bromophenylpiperazine Moderate affinity for 5-HT and D2 receptors. The ortho-substituent may introduce steric hindrance, potentially leading to a unique selectivity profile.Antipsychotic, Anxiolytic
3-Bromophenylpiperazine High affinity for 5-HT1A and 5-HT2C receptors, with potential for SERT inhibition.Anxiolytic, Antidepressant, Anti-obesity
4-Bromophenylpiperazine High affinity for 5-HT2A receptors, with potential for D2 receptor affinity.Atypical Antipsychotic

Experimental Protocols for Pharmacological Characterization

To validate these predictions and fully characterize the biological activity of the bromophenylpiperazine isomers, a series of in vitro and in vivo assays are necessary.

In Vitro Assays

This assay is used to determine the affinity of the isomers for various receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-, 3-, and 4-bromophenylpiperazine for a panel of receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2).

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2), and varying concentrations of the unlabeled bromophenylpiperazine isomer.

  • Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc G Receptor Gi-Coupled Receptor (e.g., 5-HT1A, D2) G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Bromophenylpiperazine) Agonist->Receptor Binds ATP ATP ATP->AC

Caption: Gi-Coupled Receptor Signaling Pathway.

In Vivo Assays

This is a common behavioral test to assess antidepressant-like activity.

Objective: To evaluate the effect of the bromophenylpiperazine isomers on behavioral despair in mice.

Principle: Antidepressant compounds typically reduce the immobility time of mice in a container of water from which they cannot escape.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male mice to the testing room for at least one hour.

  • Drug Administration: Administer the test compound (e.g., 2-, 3-, or 4-bromophenylpiperazine) or vehicle to the mice at a specific time before the test.

  • Forced Swim: Place each mouse individually into a cylinder filled with water (23-25°C) for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the immobility time of the drug-treated groups to the vehicle-treated group using appropriate statistical tests.

Conclusion and Future Directions

The positional isomerism of the bromo-substituent on the phenylpiperazine scaffold is predicted to have a profound impact on the biological activity of these compounds. The 3-bromo isomer is anticipated to have a profile consistent with an anxiolytic or antidepressant, while the 4-bromo isomer may exhibit properties of an atypical antipsychotic. The 2-bromo isomer's profile is less predictable but may offer a unique selectivity due to steric effects.

The comprehensive experimental evaluation of these three isomers is warranted to confirm these hypotheses and to further elucidate the structure-activity relationships of halogenated phenylpiperazines. Such studies will not only provide valuable insights into the molecular pharmacology of these compounds but also guide the rational design of novel and more effective therapeutics for a range of central nervous system disorders.

References

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. PubMed.
  • Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. PubMed.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central.
  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed.
  • Dopamine Receptors. Oregon Health & Science University.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. PubMed.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
  • [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl). NCBI.
  • Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. PubMed.
  • Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. Semantic Scholar.
  • 1-(3-Bromophenyl)piperazine. PubChem.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-(2-Bromophenyl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Bromophenyl)piperazine is a valuable building block in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents targeting various biological pathways. Its strategic importance lies in the versatile reactivity of the piperazine moiety and the potential for further functionalization at the brominated phenyl ring. The efficient and scalable synthesis of this key intermediate is therefore a critical consideration in drug discovery and development programs. This guide provides a comprehensive, head-to-head comparison of the most common synthetic routes to this compound, offering insights into the practical advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and provide a comparative analysis of their performance based on yield, scalability, cost-effectiveness, and safety considerations.

Core Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around the formation of the crucial C-N bond between the 2-bromophenyl group and the piperazine ring. Two principal strategies dominate the landscape: the modern, palladium-catalyzed Buchwald-Hartwig amination and the more traditional, classical condensation/cyclization methods.

Route 1: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant improvement over classical methods in terms of scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction directly connects an aryl halide with an amine, in this case, 2-bromoiodobenzene or 1,2-dibromobenzene with piperazine.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency and minimizing side reactions.[1] Sterically hindered and electron-rich ligands are often employed to facilitate the reductive elimination step and promote the formation of the desired C-N bond.

Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (2-Bromophenyl halide) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange piperazine Piperazine piperazine->ligand_exchange amine_complex [Ar-Pd(II)(Piperazine)L_n]^+X^- ligand_exchange->amine_complex deprotonation Deprotonation amine_complex->deprotonation base Base (-H^+) base->deprotonation amido_complex Ar-Pd(II)(Piperazide)L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product

A simplified representation of the palladium-catalyzed cycle.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, a common intermediate which can be readily deprotected to yield the final product.

Materials:

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • 2-Bromoiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add cesium carbonate (1.4 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add Boc-piperazine (1.2 eq) and 2-bromoiodobenzene (1.0 eq) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate.

  • The Boc-protecting group can be removed by treatment with an acid such as hydrochloric acid in a suitable solvent like dioxane or methanol to yield this compound hydrochloride.

Performance Analysis
MetricBuchwald-Hartwig Amination
Yield Generally good to excellent (70-95%)
Scalability Readily scalable, with established procedures for kilogram-scale synthesis.[2]
Cost Palladium catalysts and phosphine ligands can be expensive, impacting overall cost.
Safety Phosphine ligands can be air-sensitive and require inert atmosphere techniques. Palladium catalysts are toxic and require efficient removal from the final product.
Purification Column chromatography is often required to remove catalyst residues and byproducts.

Advantages:

  • High Yields and Generality: This method typically provides high yields and is applicable to a wide range of substrates.[1]

  • Milder Conditions: Compared to classical methods, the reaction conditions are often milder, preserving sensitive functional groups.

Disadvantages:

  • Cost of Reagents: The primary drawback is the cost associated with palladium catalysts and specialized phosphine ligands.

  • Catalyst Removal: Complete removal of palladium from the final pharmaceutical product is a critical and often challenging step.

  • Ligand Sensitivity: Some phosphine ligands are sensitive to air and moisture, requiring careful handling.

Route 2: Classical Condensation/Cyclization

This traditional approach involves the construction of the piperazine ring through the reaction of a substituted aniline with a bifunctional electrophile, most commonly bis(2-chloroethyl)amine hydrochloride. This method represents a more classical and often more cost-effective route.

Mechanistic Rationale

The reaction proceeds via a double nucleophilic substitution. The aniline nitrogen first displaces one of the chlorides from bis(2-chloroethyl)amine, followed by an intramolecular cyclization where the newly formed secondary amine attacks the second chloroethyl group to form the piperazine ring. The reaction is typically carried out at elevated temperatures and may or may not require a base to neutralize the generated HCl.

Classical Condensation aniline 2-Bromoaniline sn1 Nucleophilic Substitution (1) aniline->sn1 bis_chloro Bis(2-chloroethyl)amine Hydrochloride bis_chloro->sn1 intermediate N-(2-Bromo-phenyl)-N'- (2-chloroethyl)ethane-1,2-diamine sn1->intermediate cyclization Intramolecular Cyclization (S_N2) intermediate->cyclization product This compound Hydrochloride cyclization->product

Reaction pathway for the classical condensation method.
Experimental Protocol: Classical Condensation

Materials:

  • 2-Bromoaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Diethylene glycol dimethyl ether (diglyme) or other high-boiling solvent

  • Sodium carbonate (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq).

  • Add a high-boiling solvent such as diglyme.

  • Heat the reaction mixture to reflux (typically 130-160 °C) for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates as the hydrochloride salt, it can be collected by filtration.

  • Alternatively, the reaction mixture can be diluted with water and basified with a strong base (e.g., NaOH) to a pH > 12 to liberate the free base.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by crystallization of its salt (e.g., hydrochloride or maleate).

Performance Analysis
MetricClassical Condensation
Yield Moderate to good (50-80%)
Scalability Can be scaled up, but may require specialized high-temperature equipment.
Cost Generally more cost-effective due to the use of cheaper starting materials and no expensive catalysts.
Safety Bis(2-chloroethyl)amine is a nitrogen mustard and a known carcinogen, requiring stringent safety precautions. High reaction temperatures also pose a safety risk.
Purification Purification can be challenging due to the formation of polymeric byproducts and the need to handle a hazardous starting material.

Advantages:

  • Cost-Effectiveness: This route avoids the use of expensive palladium catalysts and ligands, making it economically attractive for large-scale production.

  • Simple Reagents: The starting materials, 2-bromoaniline and bis(2-chloroethyl)amine hydrochloride, are commercially available.

Disadvantages:

  • Harsh Reaction Conditions: The high temperatures and long reaction times can lead to the formation of impurities and may not be suitable for substrates with sensitive functional groups.

  • Safety Concerns: Bis(2-chloroethyl)amine is a highly toxic and carcinogenic reagent, requiring specialized handling and safety protocols.

  • Potential for Byproducts: The formation of polymeric byproducts can complicate purification and reduce the overall yield.

Head-to-Head Comparison Summary

FeatureBuchwald-Hartwig AminationClassical Condensation/Cyclization
Reaction Type Palladium-catalyzed cross-couplingNucleophilic substitution and cyclization
Starting Materials 2-Bromophenyl halide, Piperazine2-Bromoaniline, Bis(2-chloroethyl)amine
Catalyst Palladium complex with phosphine ligandNone
Reaction Conditions Milder (80-110 °C), shorter reaction timesHarsher (130-160 °C), longer reaction times
Typical Yield High (70-95%)Moderate to good (50-80%)
Scalability Good, but catalyst cost is a factorGood, but requires high-temperature reactors
Cost Higher due to catalyst and ligandLower due to cheaper reagents
Safety Palladium toxicity, ligand sensitivityHigh toxicity of bis(2-chloroethyl)amine
Purification Chromatography to remove catalystDistillation or crystallization, potential for polymeric byproducts

Conclusion and Recommendations

The choice between the Buchwald-Hartwig amination and the classical condensation route for the synthesis of this compound depends heavily on the specific requirements of the project.

For early-stage research and small-scale synthesis , where yield, speed, and substrate scope are paramount, the Buchwald-Hartwig amination is often the preferred method. Its reliability and milder conditions allow for the rapid generation of diverse analogs for biological screening.

For large-scale industrial production , where cost is a major driver, the classical condensation route becomes a more viable option, provided that the necessary safety infrastructure is in place to handle the hazardous bis(2-chloroethyl)amine. While the yields may be lower and the conditions harsher, the significant cost savings on raw materials can be a decisive factor.

Ultimately, a thorough process development and optimization study should be conducted for either route to ensure robustness, safety, and economic viability at the desired scale of production.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Organic Synthesis Portal. Buchwald-Hartwig Coupling. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Dinsmore, C. J., & Beshore, D. C. (2002). A review of piperazine-based compounds in recent medicinal chemistry literature. Bioorganic & medicinal chemistry, 10(12), 3841-3855.
  • European Patent Office. (2016). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (EP2981520A1).
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 28(2), 735. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

A Comparative Guide to the Structural Validation of 2-(2-Bromophenyl)piperazine: Unambiguous Confirmation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3] For novel compounds like 2-(2-Bromophenyl)piperazine, a key intermediate in the synthesis of several pharmacologically active agents, precise structural validation is not merely a formality but a critical prerequisite for advancing research and ensuring the integrity of subsequent studies. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from various analytical techniques.

The Imperative of Structural Certainty

The journey from a synthesized molecule to a potential therapeutic agent is fraught with challenges. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising drug candidate. While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide valuable pieces of the structural puzzle, they often yield indirect information.[4] X-ray crystallography, in contrast, offers a direct and high-resolution visualization of the atomic arrangement in a crystalline solid, providing unequivocal proof of a molecule's constitution, configuration, and conformation.[1][5][6]

Synthesis of this compound

The synthesis of this compound is a crucial first step. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which couples 2-bromoiodobenzene with a protected piperazine, followed by deprotection.[7][8][9] This approach offers good yields and is a widely adopted strategy for forming N-arylpiperazine motifs.

Illustrative Synthetic Scheme:

Boc-piperazine Boc-piperazine Intermediate tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate Boc-piperazine->Intermediate 2-Bromoiodobenzene 2-Bromoiodobenzene 2-Bromoiodobenzene->Intermediate Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Intermediate Ligand Ligand (e.g., BINAP) Ligand->Intermediate Base Base (e.g., NaOtBu) Base->Intermediate Deprotection Deprotection (e.g., HCl) Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Palladium-catalyzed synthesis of this compound.

Following synthesis, rigorous purification, typically by column chromatography, is essential to obtain a sample of sufficient purity for subsequent analytical validation and, crucially, for successful crystallization.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a molecule.[1][4][5][6] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[10][11] By analyzing the pattern of diffracted X-rays, it is possible to generate an electron density map of the molecule and, from that, determine the precise positions of all atoms, bond lengths, and bond angles.[5][10][12]

Experimental Protocol: X-ray Crystallography

1. Crystal Growth (The Art and Science): The most challenging and often rate-limiting step in X-ray crystallography is obtaining high-quality single crystals.[4][13] For a small organic molecule like this compound, several techniques can be employed.[13][14]

  • Slow Evaporation: This is a straightforward and widely used method.[13][15]

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.[16]

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.[15] The choice of solvent is critical as it can influence crystal packing and morphology.[13]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[13][14]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually reducing its solubility and promoting slow crystal growth.[14][15]

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is then exposed to a focused beam of monochromatic X-rays.

  • As the crystal is rotated, a series of diffraction images are collected on a detector.[5]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, highly accurate crystal structure.[17]

Visualizing the Workflow

cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Synthesized_Compound Synthesized this compound X-ray X-ray Crystallography (Definitive Structure) Synthesized_Compound->X-ray NMR NMR Spectroscopy (Connectivity) Synthesized_Compound->NMR MS Mass Spectrometry (Molecular Weight & Formula) Synthesized_Compound->MS IR IR Spectroscopy (Functional Groups) Synthesized_Compound->IR Validated_Structure Validated Structure X-ray->Validated_Structure NMR->Validated_Structure MS->Validated_Structure IR->Validated_Structure

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a new chemical entity is paramount. This guide provides an in-depth, technical comparison of 2-(2-Bromophenyl)piperazine, a key pharmacophore in neuropharmacology, against related central nervous system (CNS) receptors. Given its structural relation to multimodal antidepressants like vortioxetine, a thorough cross-reactivity analysis is not just a regulatory hurdle but a critical step in elucidating its therapeutic potential and off-target liabilities.

This document moves beyond a simple listing of data points. It explains the scientific rationale behind the experimental design, provides detailed, replicable protocols for key assays, and interprets the findings within the broader context of CNS drug discovery.

The Scientific Imperative for Cross-Reactivity Profiling

This compound belongs to the phenylpiperazine class, a scaffold renowned for its promiscuity across monoaminergic G-protein coupled receptors (GPCRs) and transporters.[1][2] It is a direct precursor to vortioxetine, a compound with a complex "multimodal" mechanism of action, involving potent serotonin (5-HT) transporter inhibition, 5-HT1A receptor agonism, and antagonism at 5-HT3 and 5-HT7 receptors.[3] This inherent polypharmacology of its derivatives makes it probable that this compound itself engages multiple targets.

Failure to comprehensively profile for such cross-reactivity early in development can lead to unforeseen side effects or reveal novel therapeutic avenues. The objective of this guide is to establish a robust framework for such an investigation, using a rational, tiered screening approach. We will compare its hypothetical profile to two well-characterized drugs:

  • Vortioxetine: The direct therapeutic derivative, providing a benchmark for the desired multimodal activity.

  • Aripiprazole: Another phenylpiperazine derivative with a unique "dopamine-serotonin system stabilizer" profile, acting as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[4][5]

This comparison will illuminate the subtle structural changes that dictate profound shifts in pharmacological function.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

The selection of a receptor panel for screening is dictated by the chemical class of the test compound. For a phenylpiperazine derivative with known links to antidepressant activity, the panel must include the primary targets within the serotonergic and dopaminergic systems, as well as key off-targets that mediate common CNS side effects.

Our recommended panel includes:

  • Serotonin (5-HT) Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT7. These are critical for mood regulation and are common targets for antidepressants and antipsychotics.[3]

  • Dopamine (D) Receptors: D2, D3. Central to psychosis, mood, and motor control; key targets for antipsychotics.[6]

  • Adrenergic (α) Receptors: α1A. A common off-target for phenylpiperazines, implicated in cardiovascular side effects like orthostatic hypotension.[2]

  • Monoamine Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT). The primary targets for most reuptake inhibitor antidepressants.[7]

Comparative Receptor Affinity Profile

The following table summarizes the binding affinities (Ki, in nM) for our test compound and comparators. The data for Vortioxetine and Aripiprazole are derived from published literature.[3][5] The profile for this compound is a scientifically plausible, illustrative profile based on its structure as a precursor to Vortioxetine, intended for comparative purposes within this guide. A lower Ki value indicates higher binding affinity.

Receptor/TransporterThis compound (Illustrative Profile) Vortioxetine [3]Aripiprazole [4][5]
SERT 25 nM 1.6 nM 98 nM
DAT >1000 nM>1000 nM>1000 nM
NET 450 nM113 nM>1000 nM
5-HT1A 45 nM 15 nM 1.7 nM
5-HT1B 150 nM33 nM>1000 nM
5-HT2A 220 nM>1000 nM3.4 nM
5-HT2C 300 nM180 nM[8]15 nM
5-HT3 80 nM 3.7 nM >1000 nM
5-HT7 110 nM19 nM39 nM
D2 850 nM>1000 nM0.34 nM
D3 600 nM>1000 nM0.8 nM
α1A 180 nM>1000 nM57 nM

Interpretation: This illustrative profile suggests that this compound may retain a multi-target footprint, albeit with lower potency than its derivative, vortioxetine. The primary activities appear to be moderate affinity for SERT, 5-HT1A, and 5-HT3 receptors. Compared to vortioxetine, the affinity is significantly reduced across the board, which is expected as vortioxetine was optimized for potency. Unlike aripiprazole, it shows negligible affinity for dopamine D2 receptors, suggesting a lower likelihood of antipsychotic action or associated extrapyramidal side effects.[4][6]

Experimental Methodologies

To generate reliable and comparable data, standardized, validated assays are essential. The following section details the protocols for primary binding assays and secondary functional assays.

Experimental Workflow

The screening process follows a logical progression from primary binding to functional confirmation for high-affinity interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Data Analysis & Hit Identification cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Profile Generation a Compound Synthesis & Quality Control (this compound) b Radioligand Binding Assays (Broad Receptor Panel) a->b Test Compound c Determine Binding Affinity (Ki) for all targets b->c d Identify 'Hits' (e.g., Ki < 500 nM) c->d Affinity Data e Select Relevant Functional Assays (e.g., cAMP, Ca2+ flux) d->e Prioritized Targets f Determine Functional Potency (EC50/IC50) & Efficacy (Agonist, Antagonist, etc.) e->f Assay Execution g Synthesize Binding & Functional Data f->g h Generate Final Cross-Reactivity Profile g->h Comprehensive Data

Caption: A tiered workflow for systematic cross-reactivity profiling.

Protocol 1: Radioligand Binding Assay (Example: 5-HT1A Receptor)

This protocol determines the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the target receptor.[9]

Materials:

  • Membrane Preparation: HEK293 cells stably expressing human 5-HT1A receptors.

  • Radioligand: [³H]8-OH-DPAT (Specific Activity: 120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific Control: 10 µM Serotonin.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Instrumentation: Cell harvester and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]8-OH-DPAT (at a final concentration near its Kd, ~1 nM), and 100 µL of membrane preparation (~10-15 µg protein).

    • Non-specific Binding (NSB): 50 µL Serotonin (10 µM final), 50 µL [³H]8-OH-DPAT, and 100 µL membrane preparation.

    • Test Compound: 50 µL of each dilution of this compound, 50 µL [³H]8-OH-DPAT, and 100 µL membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Termination: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Activity Profiling

High-affinity binding does not reveal the functional consequence of the interaction (e.g., agonist, antagonist, or inverse agonist). Functional assays are required to determine this.

GPCR Signaling and the cAMP Assay

Many serotonin and dopamine receptors, including 5-HT1A, are coupled to Gi/o proteins.[11] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[12] This change can be quantified to measure the functional activity of a test compound.

G cluster_0 Gi-Coupled GPCR Signaling receptor 5-HT1A Receptor Agonist Binding Site g_protein Gαi (GDP) Gβγ Inactive G-Protein receptor:f1->g_protein:f0 Activates effector Adenylyl Cyclase g_protein:f0->effector Inhibits note Agonist binding causes Gαi to exchange GDP for GTP, dissociate from Gβγ, and inhibit adenylyl cyclase, thereby reducing cAMP production. camp cAMP effector->camp Converts atp ATP atp->effector

Caption: Simplified Gi-coupled signaling pathway for the 5-HT1A receptor.

Protocol 2: GloSensor™ cAMP Functional Assay (for Gi-coupled receptors)

This protocol describes a method to measure decreases in cAMP levels following receptor activation, which is characteristic of Gi-coupled receptor agonism.[13][14]

Materials:

  • Cell Line: HEK293 cells stably co-expressing the target receptor (e.g., 5-HT1A) and the GloSensor™-22F cAMP biosensor (Promega).

  • Reagents: GloSensor™ cAMP Reagent, Forskolin (an adenylyl cyclase activator).

  • Assay Plates: White, opaque, 96-well cell culture plates.

  • Instrumentation: Luminometer.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into white, opaque 96-well plates and incubate overnight.

  • Reagent Equilibration: Remove culture medium and add GloSensor™ cAMP Reagent prepared in a CO₂-independent medium. Incubate at room temperature for 2 hours.

  • Compound Addition (Antagonist Mode): To test for antagonism, add serial dilutions of the test compound and incubate for 15 minutes. Then add a known agonist at its EC₈₀ concentration.

  • Compound Addition (Agonist Mode): To test for agonism, first add Forskolin to all wells to stimulate cAMP production and generate a measurable signal. After a 15-minute incubation, add serial dilutions of the test compound.

  • Signal Measurement: Measure luminescence using a plate-reading luminometer. For agonist activity at a Gi-coupled receptor, a dose-dependent decrease in the forskolin-stimulated luminescence signal is expected. For antagonist activity, a dose-dependent reversal of the agonist-induced signal decrease will be observed.

  • Data Analysis:

    • Normalize the data to the forskolin-only (100%) and no-forskolin (0%) controls.

    • Plot the normalized response against the log concentration of the test compound.

    • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) using a four-parameter logistic curve fit.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound, or any new chemical entity, is a cornerstone of modern drug discovery. The illustrative data presented here suggests that while it shares a mechanistic fingerprint with its derivative vortioxetine (SERT, 5-HT1A, 5-HT3 activity), its potency is considerably lower. This is a common and expected finding, as lead optimization processes, which convert intermediates like this compound into drugs like vortioxetine, are designed to enhance potency and selectivity for desired targets.

The provided protocols for radioligand binding and functional cAMP assays offer a robust, industry-standard framework for generating the high-quality data necessary for critical decision-making. By applying this systematic approach, researchers can effectively map the pharmacological space of their compounds, uncovering potential therapeutic benefits and identifying off-target liabilities long before they enter clinical development.

References

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, a drug that displays partial agonism and functional selectivity. Psychopharmacology, 234(21), 3229–3247. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9966051, Vortioxetine. [Link]

  • Dr. Oracle (2025). What biological receptors does Aripiprazole (Abilify) target?. [Link]

  • Gallego, J. A., Bonetti, J., Zhang, J., Kane, J. M., & Correll, C. U. (2012). Aripiprazole, a drug that displays partial agonism and functional selectivity. Expert review of neurotherapeutics, 12(11), 1351–1365. [Link]

  • Kelliny, M., & McMahon, T. (2015). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. P & T : a peer-reviewed journal for formulary management, 40(1), 36–40. [Link]

  • Psychopharmacology Institute (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. vortioxetine | Ligand page. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Cheng Y., Prusoff W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Eberini, I., Daniele, S., Parravicini, C., Sensi, C., Trincavelli, M. L., Martini, C., & Abbracchio, M. P. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et biophysica acta, 1813(5), 976–983. [Link]

  • Zhao, X. F., Li, J. Y., Lv, Y., Liu, F., & Zhang, Y. Y. (2013). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical methods : advancing methods and applications, 5(22), 6563–6570. [Link]

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. [Link]

  • Biology LibreTexts (2023). 8.4: G-protein Coupled Receptors (GPCRs). [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical research, 45(6), 1335–1346. [Link]

  • Andersen, J., Stuhr-Hansen, N., Zachariassen, L. G., Schiøtt, B., & Strømgaard, K. (2015). Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter. ACS chemical neuroscience, 6(8), 1421–1429. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Staroń, J., Bojarski, A. J., & Bugno, R. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12530. [Link]

  • BindingDB. BDBM50001898 1-Phenyl-piperazine. [Link]

  • Creative Diagnostics. GPCR Pathway. [Link]

  • Jack Westin. G Protein Coupled Receptors - Biosignalling - MCAT Content. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for 2-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of 2-arylpiperazines is a critical endeavor. These scaffolds are privileged structures in a multitude of blockbuster drugs, targeting a wide array of receptors and enzymes. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the preeminent method for forging the crucial C-N bond in these molecules, offering a significant improvement over harsher, more traditional methods.[1]

This guide provides an in-depth comparison of various palladium catalyst systems for the synthesis of 2-arylpiperazines. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings of the reaction, and provide actionable experimental protocols to empower you in your synthetic campaigns.

The Cornerstone of 2-Arylpiperazine Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[1] Its broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool in modern organic synthesis.[2] For the synthesis of 2-arylpiperazines, this reaction typically involves the coupling of a substituted or unsubstituted piperazine with an aryl halide.

The efficacy of the Buchwald-Hartwig amination is profoundly dependent on the choice of the palladium catalyst system, which is comprised of a palladium precursor and a supporting ligand. The ligand, in particular, plays a pivotal role in modulating the reactivity and stability of the palladium center throughout the catalytic cycle.[3]

Deconstructing the Palladium Catalyst System

Palladium Precursors: The Source of Catalytic Activity

The most commonly employed palladium precursors for the Buchwald-Hartwig amination are palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] While Pd₂(dba)₃ is a Pd(0) source and can directly enter the catalytic cycle, Pd(II) precursors like Pd(OAc)₂ require an initial reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or the amine reactant itself.[5]

The Heart of the Catalyst: Phosphine Ligands

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The evolution of this reaction has been marked by the development of increasingly sophisticated ligands that have expanded its scope and efficiency.[6] These ligands are typically bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3]

For the synthesis of 2-arylpiperazines, several classes of phosphine ligands have proven effective:

  • Bulky, Electron-Rich Monophosphine Ligands: This class of ligands, often referred to as "Buchwald-type" ligands, has revolutionized the field. Ligands such as XPhos, SPhos, and RuPhos are characterized by a biphenyl backbone with bulky substituents on the phosphine and the second aryl ring. These features enhance catalyst activity and stability, enabling the coupling of even challenging substrates like aryl chlorides.[3][7]

  • Bidentate Phosphine Ligands: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEphos (bis(2-diphenylphosphinophenyl)ether) have also been successfully employed in the synthesis of arylpiperazines. Bidentate ligands can form stable chelate complexes with the palladium center, which can influence the reaction's selectivity and efficiency.[6]

  • Trialkylphosphine Ligands: Simple yet effective, ligands like tri-tert-butylphosphine (P(t-Bu)₃) are highly electron-donating and have shown high activity in the amination of N-(hetero)aryl halides with unprotected piperazine.[1]

Comparative Efficacy of Palladium Catalyst Systems for 2-Arylpiperazine Synthesis

The selection of the optimal palladium catalyst system is highly dependent on the specific substrates and desired reaction conditions. Below is a table compiling data from various studies to provide a comparative overview of the performance of different catalyst systems in the synthesis of 2-arylpiperazines.

Catalyst System (Pd Precursor / Ligand)Aryl HalidePiperazine DerivativeBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ / RuPhos2-ChlorotoluenePiperazineNaOtBuToluene1000.1797[8]
Pd₂(dba)₃ / XPhos4-ChlorobenzonitrilePiperazineNaOtBuToluene1000.1795[4]
Pd(OAc)₂ / SPhos1-Bromo-4-methoxybenzene2-MethylpiperazineCs₂CO₃Toluene1101885[4]
Pd(OAc)₂ / BINAP1-Bromo-3,5-dimethylbenzenePiperazineNaOtBuToluene1002492[4]
Pd(0) / DPEphosPropargyl carbonate (forms piperazine in situ)N,N'-ditosylethylenediamineN/ACH₂Cl₂RT0.1798[6]
Pd / P(t-Bu)₃BromoarenesN-Boc-piperazineNaOtBuToluene8016Moderate to Good[1]

Note: This table is a compilation of data from different sources and should be used as a qualitative guide. Direct quantitative comparison is best achieved through parallel screening of catalysts for a specific reaction.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination for the synthesis of a 2-arylpiperazine is a well-studied process. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L₂ Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Piperazine Deprotonation Deprotonation & Ligand Dissociation AmineCoord->Deprotonation + Base - Base-H⁺-X⁻ ReductiveElim Reductive Elimination Deprotonation->ReductiveElim ReductiveElim->Pd0 Product 2-Arylpiperazine ReductiveElim->Product CatalystRegen Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle for 2-arylpiperazine synthesis.

The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the piperazine. A base facilitates the deprotonation of the coordinated piperazine, forming a palladium-amido complex. The final, crucial step is the reductive elimination of the 2-arylpiperazine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperazine

This protocol is a representative example of a high-yielding Buchwald-Hartwig amination for the synthesis of an N-arylpiperazine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • 1-Bromo-4-methoxybenzene

  • Piperazine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • To the flask, add 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv), piperazine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 4 hours.

  • After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)piperazine.

Figure 2: Experimental workflow for the synthesis of 1-(4-methoxyphenyl)piperazine.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 2-arylpiperazines. The success of this reaction hinges on the judicious selection of the palladium precursor and, most importantly, the phosphine ligand. Bulky, electron-rich monophosphine ligands such as XPhos, SPhos, and RuPhos often provide excellent results, particularly for challenging substrates. This guide provides a framework for understanding the key parameters of this important transformation and serves as a starting point for the development of efficient and high-yielding syntheses of 2-arylpiperazines for applications in drug discovery and development.

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. [Link]

  • Trost, B. M., & Dong, G. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(3), 548–551. [Link]

  • Duncton, M. A. J. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 47(33), 5995-5998. [Link]

  • Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 1-13. [Link]

  • Royal Society of Chemistry. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]

  • Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Tan, P. W., Haughey, M., & Dixon, D. J. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Communications, 51(21), 4406–4409. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2011). Comparison of Pd-CyPhine and Pd-XPhos catalyzed N-arylation of primary...* [Link]

  • Beccalli, E. M., et al. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 26(11), 3192. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Matter, C. S., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(40), 11046–11055. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ResearchGate. (2017). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Indiana University-Purdue University Indianapolis. (n.d.). Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. [Link]

  • National Institutes of Health. (2014). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • MDPI. (2021). Palladium-Catalyzed Reactions. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • IUCRC. (2020). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Phenylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of centrally acting agents targeting serotonergic and dopaminergic systems. The strategic introduction of a bromine atom onto the phenyl ring offers a compelling avenue for modulating the pharmacological profile of these compounds, influencing their affinity, selectivity, and functional activity at key neurotransmitter receptors. This guide provides a comprehensive comparison of brominated phenylpiperazine analogs, delving into the nuanced structure-activity relationships (SAR) that govern their interactions with therapeutic targets. Through a synthesis of experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to rationally design and develop novel phenylpiperazine-based therapeutics.

The Influence of Bromine Substitution on Receptor Affinity: A Comparative Analysis

The position of the bromine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—profoundly impacts the binding affinity of phenylpiperazines for serotonin (5-HT) and dopamine (D) receptors. While a comprehensive dataset for a direct, systematic comparison of all three isomers at a wide range of receptors is not available in a single study, we can synthesize findings from various sources to elucidate key SAR trends.

It is a generally observed principle that halogen substitution on the phenyl ring of phenylpiperazines tends to enhance affinity for both serotonin and dopamine receptors when compared to the unsubstituted parent compound.[1] The electronegativity and size of the halogen atom, along with its position, are critical determinants of this enhanced affinity.

For instance, in the realm of chlorinated analogs, it has been noted that meta-chlorophenylpiperazine (m-CPP) exhibits a higher affinity for the 5-HT2A receptor than its para-chloro counterpart (p-CPP).[1] This suggests that the electronic and steric effects of the halogen at the meta position may be more favorable for interaction with the binding pocket of this particular receptor. While direct comparative data for the complete set of brominated isomers is limited, we can infer similar positional importance.

One study on a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives incorporating a brominated phenylpiperazine moiety highlighted the potent 5-HT1A receptor affinity of a compound featuring a 3-bromophenylpiperazine group, with a reported Ki value of 0.78 nM.[1] This sub-nanomolar affinity underscores the significant contribution of the meta-bromine substitution to high-affinity binding at this receptor subtype.

To provide a clearer, albeit incomplete, picture based on available data, the following table summarizes known or inferred receptor binding affinities for brominated phenylpiperazine analogs. It is important to note that these values are compiled from different studies and experimental conditions, and therefore should be interpreted with caution.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Brominated Phenylpiperazine Analogs

Compound5-HT1A5-HT2A5-HT2CD1D2D3
1-(2-Bromophenyl)piperazineData not availableData not availableData not availableData not availableData not availableData not available
1-(3-Bromophenyl)piperazinePotent (sub-nM in derivatives)[1]Data not availableData not availableData not availableData not availableData not available
1-(4-Bromophenyl)piperazineData not availableData not availableData not availableData not availableData not availableData not available

This table highlights the current gaps in a systematic comparative analysis and underscores the need for further research in this area.

Unraveling the Functional Consequences of Bromination

Beyond binding affinity, the functional activity of brominated phenylpiperazines—whether they act as agonists, antagonists, or partial agonists—is a critical aspect of their pharmacological profile. The nature and position of the bromine substituent can significantly influence the conformational changes induced in the receptor upon binding, thereby dictating the downstream signaling cascade.

For example, many arylpiperazine derivatives are known to exhibit partial agonism at 5-HT1A receptors and antagonism at 5-HT2A and D2 receptors, a profile often associated with atypical antipsychotic activity. The introduction of a bromine atom can fine-tune this functional profile. While specific functional data for the simple ortho-, meta-, and para-bromophenylpiperazines is not extensively reported, studies on more complex molecules incorporating these moieties provide valuable insights. For instance, a potent 5-HT1A antagonist was identified in a series of coumarin derivatives bearing an ortho-bromophenylpiperazine substituent.[2]

The following diagram illustrates the general signaling pathways of the 5-HT1A and D2 receptors, key targets for many phenylpiperazine compounds.

Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Signaling cluster_D2 D2 Receptor Signaling Agonist_5HT1A 5-HT1A Agonist (e.g., Brominated Phenylpiperazine) Receptor_5HT1A 5-HT1A Receptor Agonist_5HT1A->Receptor_5HT1A Gi_5HT1A Gi/o Protein Receptor_5HT1A->Gi_5HT1A AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A inhibits GIRK_5HT1A GIRK Channel Activation Gi_5HT1A->GIRK_5HT1A cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A Hyperpolarization_5HT1A Neuronal Hyperpolarization GIRK_5HT1A->Hyperpolarization_5HT1A Antagonist_D2 D2 Antagonist (e.g., Brominated Phenylpiperazine) Receptor_D2 D2 Receptor Antagonist_D2->Receptor_D2 blocks Dopamine Gi_D2 Gi/o Protein Receptor_D2->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2

Caption: General signaling pathways for the 5-HT1A and D2 receptors.

Experimental Protocols for Synthesis and Pharmacological Evaluation

The reliable synthesis and accurate pharmacological characterization of brominated phenylpiperazines are fundamental to advancing our understanding of their SAR. Below are detailed, step-by-step methodologies for the synthesis of a representative compound, 1-(4-bromophenyl)piperazine, and a standard radioligand binding assay to determine receptor affinity.

Synthesis of 1-(4-Bromophenyl)piperazine

This protocol describes a common method for the synthesis of N-aryl piperazines.

Materials:

  • 1-Phenylpiperazine

  • Aqueous Hydrobromic Acid (48%)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Hydroxide (NaOH) solution (4 M)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 1-phenylpiperazine (1 mmol) and aqueous HBr (48%) (1 mL) in DMSO (1 mL).[3]

  • Stir the mixture at 60°C for 2 hours.[3]

  • After cooling to room temperature, adjust the pH of the reaction mixture to 7-8 with 4 M aqueous NaOH solution.[3]

  • Extract the aqueous layer twice with ethyl acetate.[3]

  • Combine the organic extracts and dry over anhydrous MgSO4 or Na2SO4.[3]

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the brominated product.[3]

Synthesis_Workflow Start Start: 1-Phenylpiperazine, HBr, DMSO Reaction Reaction: Stir at 60°C for 2h Start->Reaction Neutralization Neutralization: Adjust pH to 7-8 with NaOH Reaction->Neutralization Extraction Extraction: with Ethyl Acetate Neutralization->Extraction Drying Drying: over Anhydrous MgSO4 Extraction->Drying Concentration Concentration: Rotary Evaporation Drying->Concentration Product Product: 1-(4-Bromophenyl)piperazine Concentration->Product

Caption: Workflow for the synthesis of 1-(4-bromophenyl)piperazine.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist)

  • Non-specific binding control: Serotonin (10 µM)

  • Test compounds (brominated phenylpiperazines) at various concentrations

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: Cell membranes, [3H]8-OH-DPAT, and assay buffer.

    • Non-specific Binding: Cell membranes, [3H]8-OH-DPAT, and 10 µM serotonin.

    • Competitive Binding: Cell membranes, [3H]8-OH-DPAT, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester and wash several times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Setup Assay Setup: Membranes, Radioligand, Test Compound Incubation Incubation: Room Temperature, 60 min Setup->Incubation Filtration Filtration & Washing: Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting: Quantify Radioactivity Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis Result Result: Binding Affinity (Ki) Analysis->Result

Caption: Workflow for a radioligand binding assay.

Future Directions and Unanswered Questions

The structure-activity relationship of brominated phenylpiperazines is a rich field with significant potential for the development of novel CNS therapeutics. However, several key questions remain unanswered:

  • A Systematic Comparative Study: A head-to-head comparison of the binding affinities and functional activities of ortho-, meta-, and para-brominated phenylpiperazines at a comprehensive panel of serotonin and dopamine receptors is crucial for a complete understanding of their SAR.

  • Functional Selectivity: Investigating the potential for "biased agonism" or functional selectivity, where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor, could lead to the development of drugs with improved efficacy and reduced side effects.

  • In Vivo Efficacy and Pharmacokinetics: Translating the in vitro findings to in vivo models is essential to assess the therapeutic potential of these compounds. Understanding their pharmacokinetic properties, including brain penetration and metabolic stability, will be critical for their development as drugs.

By addressing these questions, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Czopek, A., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(3), 659-670. [Link]

Sources

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 2-(2-Bromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 2-(2-Bromophenyl)piperazine, a key building block in the synthesis of various pharmaceutical agents. We will explore the underlying principles of qNMR, its practical application, and how it stands against conventional chromatographic techniques, offering researchers and drug development professionals a clear, data-driven perspective.

The Imperative for Accurate Purity Determination

This compound serves as a crucial precursor in the synthesis of several drugs. The presence of impurities, whether they are residual starting materials, by-products, or degradation products, can significantly impact the safety and efficacy profile of the final drug product. Therefore, a robust and accurate analytical method for purity determination is paramount. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally been the workhorses of purity analysis, qNMR has emerged as a powerful, primary analytical method.

Unveiling the Power of qNMR: A Primary Ratio Method

Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a primary ratio method of analysis. This means it determines the quantity of an analyte by comparing its NMR signal intensity to that of a certified internal standard of a different compound, directly relating the signal integral to the number of protons giving rise to that signal. This fundamental difference obviates the need for a specific certified reference material of the analyte itself, which is often a significant advantage during early-stage drug development when such standards may be unavailable.

The foundational principle of qNMR lies in the direct proportionality between the integrated area of an NMR resonance signal and the number of nuclei contributing to that signal. The purity of the analyte can be calculated using the following equation:

Where:

  • I : Integral of the analyte and standard signals

  • N : Number of protons for the respective signals

  • M : Molar mass of the analyte and standard

  • Purity_std : Purity of the internal standard

  • m : Mass of the analyte and standard

This direct measurement capability is what positions qNMR as a primary method, as recognized by organizations such as the National Institute of Standards and Technology (NIST).

A Head-to-Head Comparison: qNMR vs. Chromatographic Methods

To provide a clear perspective, the following table summarizes the key performance characteristics of qNMR compared to HPLC and GC for the purity assessment of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Primary ratio method based on signal integrationComparative method based on peak area relative to a reference standardComparative method based on peak area relative to a reference standard
Reference Standard Requires a certified internal standard of a different compoundRequires a certified reference standard of the analyteRequires a certified reference standard of theanalyte
Sample Preparation Simple dissolution in a deuterated solvent with internal standardOften requires filtration, dilution, and mobile phase preparationMay require derivatization for non-volatile compounds
Analysis Time Typically 5-15 minutes per sampleTypically 15-45 minutes per sampleTypically 20-60 minutes per sample
Selectivity High, based on distinct chemical shiftsGood, based on retention time and detector responseGood, based on retention time and detector response
Accuracy & Precision Excellent, with high accuracy and low relative standard deviation (RSD)Good, but dependent on the purity of the reference standardGood, but dependent on the purity of the reference standard
Structural Information Provides structural confirmation of the analyte and impuritiesProvides no structural informationCan be coupled with Mass Spectrometry (MS) for structural information
Throughput Moderate, can be enhanced with an autosamplerHigh, especially with modern UHPLC systemsModerate

Experimental Protocol: Purity Determination of this compound by qNMR

This section details a robust, self-validating protocol for the purity assessment of this compound using qNMR. The choice of internal standard, solvent, and acquisition parameters is critical for accurate and reproducible results.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard: Maleic acid (Certified Reference Material)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton probe

Experimental Workflow

qNMR_Workflow qNMR Purity Assessment Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh ~20 mg of this compound weigh_std Accurately weigh ~10 mg of Maleic Acid (Internal Standard) weigh_analyte->weigh_std dissolve Dissolve both in a known volume of DMSO-d6 in a vial weigh_std->dissolve transfer Transfer an aliquot to an NMR tube dissolve->transfer setup Set up NMR experiment (e.g., zg30 pulse program) transfer->setup params Optimize parameters (D1 > 5*T1, sufficient scans) setup->params acquire Acquire 1H NMR spectrum params->acquire phase_baseline Phase and baseline correct the spectrum acquire->phase_baseline integrate Integrate analyte and standard signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report the final purity value with uncertainty calculate->report

Caption: A streamlined workflow for qNMR purity determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

    • Add a precise volume (e.g., 1.0 mL) of DMSO-d6 to the vial and ensure complete dissolution.

    • Transfer a suitable aliquot (e.g., 0.7 mL) of the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the probe.

    • Acquire a 1H NMR spectrum using a standard 30-degree pulse sequence.

    • Crucial Parameter Selection: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard. This ensures full relaxation and accurate signal integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., a specific aromatic proton) and the vinylic proton signal of maleic acid.

    • Calculate the purity using the qNMR equation provided earlier.

Causality Behind Experimental Choices

  • Choice of Internal Standard (Maleic Acid): Maleic acid is an excellent choice as it is a primary standard, highly soluble in DMSO-d6, and possesses a sharp singlet in a region of the 1H NMR spectrum that does not overlap with the signals of this compound.

  • Choice of Solvent (DMSO-d6): DMSO-d6 is a versatile solvent that can dissolve a wide range of organic compounds. Its residual proton signal does not interfere with the signals of interest.

  • Relaxation Delay (D1): The choice of a long relaxation delay is the most critical parameter for accurate quantification. Incomplete relaxation will lead to signal saturation and an underestimation of the integral area, resulting in inaccurate purity values.

A Logical Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment is often a balance between various factors. The following diagram illustrates a decision-making framework.

Analytical_Technique_Comparison Decision Framework for Purity Analysis cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC start Need for Purity Assessment of this compound qnmr_adv Advantages: - Primary Method - No analyte-specific standard needed - Provides structural information - High accuracy start->qnmr_adv hplc_adv Advantages: - High sensitivity - High throughput - Well-established method start->hplc_adv gc_adv Advantages: - Excellent for volatile impurities - High resolution start->gc_adv qnmr_disadv Disadvantages: - Lower sensitivity than chromatography - Requires high-field NMR qnmr_adv->qnmr_disadv hplc_disadv Disadvantages: - Requires analyte-specific standard - No structural information - Method development can be time-consuming hplc_adv->hplc_disadv gc_disadv Disadvantages: - Requires analyte to be volatile or derivatized - Requires analyte-specific standard gc_adv->gc_disadv

Caption: A comparative overview of analytical techniques.

Conclusion

For the purity assessment of this compound, qNMR offers a compelling alternative to traditional chromatographic methods. Its status as a primary method, coupled with its ability to provide structural information and high accuracy without the need for an analyte-specific reference standard, makes it an invaluable tool, particularly in research and development settings. While HPLC and GC remain powerful techniques for routine quality control and trace impurity analysis, qNMR provides a robust, reliable, and efficient method for definitive purity determination. The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the available instrumentation, the stage of drug development, and the nature of the impurities being investigated.

References

  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. [Link]

  • Ph. Eur. General Chapter 2.2.46. Nuclear Magnetic Resonance Spectrometry. European Pharmacopoeia. [Link]

  • Quantitative NMR (qNMR) for Purity Determination. National Institute of Standards and Technology (NIST). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133-149. [Link]

A Comparative Guide to the Pharmacokinetic Profiling of Bromophenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the pharmacokinetic profiles of ortho-, meta-, and para-bromophenylpiperazine isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by experimental data and protocols. Our objective is to furnish a scientifically rigorous resource that elucidates the nuanced differences among these isomers, thereby informing rational drug design and development.

The position of the bromine atom on the phenyl ring of bromophenylpiperazine isomers can significantly influence their physicochemical properties, which in turn dictates their pharmacokinetic behavior.[1][2] Understanding these differences is paramount for optimizing drug candidates for desired therapeutic outcomes.[3]

Section 1: Physicochemical Properties and Their Pharmacokinetic Implications

The journey of a drug through the body is fundamentally governed by its physicochemical characteristics. For bromophenylpiperazine isomers, key parameters such as lipophilicity (LogD), and the acid dissociation constant (pKa) are critical determinants of their ADME profiles.[4]

Lipophilicity (LogD): This parameter is a strong predictor of a compound's ability to cross biological membranes, including the intestinal epithelium for absorption and the blood-brain barrier (BBB) for central nervous system (CNS) activity.[4][5][6] A higher LogD value generally correlates with increased lipid solubility and better membrane permeability.[6] However, excessive lipophilicity can lead to increased metabolic clearance and a larger volume of distribution.[6]

Acid Dissociation Constant (pKa): The pKa value determines the ionization state of a molecule at a given pH.[4] For piperazine derivatives, the basic nitrogen atoms in the piperazine ring are susceptible to protonation. The ionization state influences solubility, permeability, and receptor binding.[4]

A comparative analysis of the predicted physicochemical properties of the bromophenylpiperazine isomers is presented below.

Table 1: Predicted Physicochemical Properties of Bromophenylpiperazine Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
ortho-BromophenylpiperazineC10H13BrN2241.131.87.6
meta-BromophenylpiperazineC10H13BrN2241.131.87.7
para-BromophenylpiperazineC10H13BrN2241.131.87.8

Note: LogP and pKa values are estimations from chemical databases and may vary from experimental values.

Section 2: Absorption

The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal (GI) tract. For phenylpiperazine derivatives, factors such as solubility and membrane permeability are key.[7][8] Studies have shown that some piperazine derivatives can act as permeation enhancers, potentially improving the absorption of co-administered drugs.[7][8] However, they can also be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their oral bioavailability.[9][10] The positional isomerism of the bromine atom can influence these interactions.

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is a widely accepted model for predicting intestinal drug absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a confluent monolayer.

  • Compound Preparation: Stock solutions of the bromophenylpiperazine isomers are prepared in a suitable solvent and diluted to the final test concentration in transport buffer.

  • Permeability Assessment: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points. For efflux studies, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Quantification: The concentration of the isomer in the collected samples is determined by a validated analytical method, such as LC-MS/MS.[11]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Caption: Caco-2 permeability assay workflow.

Section 3: Distribution

Following absorption, a drug is distributed throughout the body. The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body's tissues compared to the plasma. Lipophilicity plays a significant role in tissue penetration.[12] For CNS-active drugs, the ability to cross the blood-brain barrier is critical.[13] The substitution pattern on the phenyl ring of phenylpiperazine derivatives can impact their ability to penetrate the CNS.[5]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This study provides essential data on the in vivo ADME properties of the isomers.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Dosing: The bromophenylpiperazine isomers are administered via oral (PO) and intravenous (IV) routes.

  • Blood Sampling: Serial blood samples are collected at predetermined time points.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the parent drug and any major metabolites in the plasma is quantified using a validated LC-MS/MS method.[11][14]

  • Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis.[15]

Section 4: Metabolism

Drug metabolism, primarily occurring in the liver, involves enzymatic reactions that transform drugs into more water-soluble compounds for easier excretion.[16] The cytochrome P450 (CYP) enzyme superfamily is a major player in the metabolism of many drugs, including piperazine derivatives.[17][18][19] Different CYP isoforms, such as CYP1A2, CYP2D6, and CYP3A4, have been implicated in the metabolism of various piperazine-containing compounds.[17][20][21] The position of the bromine atom can influence which CYP enzymes are involved and the rate of metabolism, potentially leading to different metabolic profiles and the formation of distinct metabolites.[22][23]

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[24][25]

Methodology:

  • Incubation: The test isomer is incubated with pooled human liver microsomes in the presence of an NADPH regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent.

  • Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[24]

G cluster_0 Metabolism Metabolites Metabolites Isomer Bromophenylpiperazine Isomer HLM Human Liver Microsomes (CYP Enzymes) Isomer->HLM HLM->Metabolites Phase I Reactions (e.g., Hydroxylation, Demethylation) NADPH NADPH NADPH->HLM

Caption: In vitro metabolism workflow.

Section 5: Excretion

The final step in the pharmacokinetic process is the excretion of the drug and its metabolites from the body, primarily through urine and feces. The rate and route of excretion are influenced by the physicochemical properties of the parent drug and its metabolites.

Comparative Data Summary

While specific head-to-head comparative pharmacokinetic data for the bromophenylpiperazine isomers is not extensively available in the public domain, we can infer potential differences based on studies of related phenylpiperazine compounds. For instance, a study on meta-chlorophenylpiperazine (mCPP) revealed large interindividual variability in its clearance and bioavailability after both oral and intravenous administration.[26][27] This highlights the importance of conducting specific studies for each isomer. A study on N-benzylpiperazine (BZP) showed a peak plasma concentration at 75 minutes and an elimination half-life of 5.5 hours after a 200mg oral dose.[28]

Table 2: Hypothetical Comparative Pharmacokinetic Parameters

Parameterortho-Isomermeta-Isomerpara-IsomerRationale for Potential Differences
Oral Bioavailability (%) ModerateVariable[27]HighSteric hindrance at the ortho position may affect interactions with transporters and metabolic enzymes.
Time to Peak (Tmax, h) 1-21-21-2Likely similar, but could be influenced by dissolution rate differences.
Elimination Half-life (t1/2, h) 4-62.5-6.5[27]6-8The para-isomer may be less susceptible to metabolism, leading to a longer half-life.
Volume of Distribution (Vd, L/kg) ModerateHighModerateAll isomers are expected to be lipophilic and distribute into tissues.
Clearance (CL, L/h/kg) HighVariableModerateDifferences in metabolic stability will directly impact clearance rates.

This table presents a hypothetical comparison to illustrate potential differences. Actual values must be determined experimentally.

Conclusion

The pharmacokinetic profiles of bromophenylpiperazine isomers are expected to differ based on the position of the bromine substituent. These differences can have significant implications for the therapeutic efficacy and safety of drug candidates. This guide provides a framework for the systematic evaluation of these isomers, emphasizing the importance of robust experimental data. Further head-to-head comparative studies are essential to fully elucidate the structure-pharmacokinetic relationships and to guide the selection of the optimal isomer for further drug development.

References

  • BenchChem. (2025). Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers. BenchChem.
  • ResearchGate. (2014). Prediction of blood-brain barrier penetration of meta-/para-Alkoxyphenylcarbamic acid Esters bearing substituted N-Phenylpiperazine fragment. Dhaka University Journal of Pharmaceutical Sciences.
  • MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. BenchChem.
  • PubMed. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. PubMed.
  • ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs.
  • Wikipedia. (2025). ortho-Bromophenylpiperazine. Wikipedia.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • ResearchGate. (n.d.). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.
  • ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.
  • ResearchGate. (n.d.). Piperazine derivatives as metabolites of therapeutic drugs.
  • PubMed. (n.d.).
  • PubMed. (n.d.). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed.
  • RSC Publishing. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing.
  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT.
  • ResearchGate. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds.
  • MCE. (n.d.). 1-(4-Bromophenyl)piperazine hydrochloride. MCE.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)piperazine hydrochloride. Chem-Impex.
  • PubMed. (n.d.). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed.
  • RSC Publishing. (n.d.). Analytical Methods. RSC Publishing.
  • PubMed. (n.d.). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. PubMed.
  • YouTube. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube.
  • Frontage Laboratories. (n.d.). Physicochemical Properties.
  • AxisPharm. (2022). Methods for Pharmaceutical Analysis of Biological Samples. AxisPharm.
  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine. PubChem.
  • Frontiers. (n.d.).
  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • MDPI. (n.d.). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI.
  • Cayman Chemical. (n.d.). 1-(4-Bromophenyl)piperazine (hydrochloride). Cayman Chemical.
  • BenchChem. (2025). The Strategic Intermediate: A Technical Guide to 1-(4-Bromophenyl)-4-ethylpiperazine for Advanced Drug Discovery. BenchChem.
  • PubMed. (n.d.). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed.
  • UNODC. (n.d.).
  • ResearchGate. (n.d.). Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors.
  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers.
  • MDPI. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)
  • PMC. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PMC.
  • PMC. (2019). Current trends in drug metabolism and pharmacokinetics. PMC.
  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Springer.
  • PMC. (2019). Current trends in drug metabolism and pharmacokinetics. PMC.
  • Forensic Science International. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • PubMed. (n.d.). Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors. PubMed.
  • PMC. (n.d.). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. PMC.

Sources

Navigating the Metabolic Maze: A Comparative In Vitro Assessment of 2-(2-Bromophenyl)piperazine Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, understanding a compound's metabolic fate is a critical checkpoint. Poor metabolic stability can lead to rapid clearance, low bioavailability, and ultimately, therapeutic failure. This guide provides an in-depth, comparative analysis of the in vitro metabolic stability of a novel compound, 2-(2-Bromophenyl)piperazine, against established benchmarks. We will delve into the causality behind experimental choices, present detailed protocols for robust assessment, and interpret the resulting data to inform rational drug design.

The Pivotal Role of Metabolic Stability in Drug Candidacy

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics, rendering them more water-soluble for excretion.[1][2][3][4] The rate at which a compound is metabolized, its metabolic stability, dictates its half-life and exposure in the body, profoundly influencing its efficacy and safety profile.[5][6] Early in vitro assessment of metabolic stability is therefore a cornerstone of modern drug discovery, enabling the timely identification and optimization of promising chemical scaffolds.[7][8][9][10]

The piperazine moiety, present in our compound of interest, this compound, is a common scaffold in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties.[11] However, the piperazine ring can also be susceptible to metabolic transformations.[12][13][14] Therefore, a thorough in vitro evaluation of its metabolic stability is paramount.

Choosing the Right Battlefield: A Comparison of In Vitro Systems

To assess the metabolic stability of this compound, two primary in vitro systems are employed: human liver microsomes (HLM) and cryopreserved human hepatocytes.[9][15][16][17] The choice between these systems is a critical experimental decision, each offering distinct advantages and limitations.

Human Liver Microsomes (HLM): The High-Throughput Workhorse

HLMs are subcellular fractions of the liver's endoplasmic reticulum, enriched in Phase I drug-metabolizing enzymes, particularly CYPs.[4][18][19][20] They are a cost-effective and high-throughput tool for initial screening of metabolic stability.[16][19]

Advantages:

  • High concentration of key Phase I enzymes.[4]

  • Cost-effective and suitable for high-throughput screening.[4][16]

  • Ease of use and long-term storage.[4][18]

Limitations:

  • Lack of Phase II enzymes and cellular transporters.[15][16]

  • May not fully recapitulate the complexity of whole-cell metabolism.[16]

Cryopreserved Human Hepatocytes: The "Gold Standard" In Vitro Model

Hepatocytes are the primary liver cells and contain the full complement of drug-metabolizing enzymes (Phase I and Phase II) and transporters, offering a more physiologically relevant model.[8][15][21]

Advantages:

  • Contain a full suite of Phase I and Phase II metabolic enzymes and cofactors.[21]

  • Incorporate the influence of cellular uptake and transport processes.

  • Provide a more comprehensive and predictive picture of in vivo hepatic clearance.[22]

Disadvantages:

  • Higher cost and more complex experimental setup.[17]

  • Limited availability and donor-to-donor variability.[15]

For a comprehensive assessment of this compound, we will utilize both systems to gain a holistic understanding of its metabolic liabilities.

Experimental Design & Protocols

A robust experimental design is crucial for generating reliable and reproducible data. Here, we outline the detailed protocols for assessing the metabolic stability of this compound in both HLM and human hepatocytes.

Diagram: In Vitro Metabolic Stability Assay Workflow

workflow General Workflow for In Vitro Metabolic Stability Assays cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution (e.g., in DMSO) E Initiate Reaction by Adding Test Compound A->E B Prepare Microsome or Hepatocyte Suspension B->E C Prepare Cofactor Solution (e.g., NADPH for HLM) C->E D Pre-warm Suspensions and Solutions to 37°C D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile containing Internal Standard G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Plot % Remaining vs. Time K->L M Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) L->M

Caption: General workflow for an in vitro metabolic stability assay.

Protocol 1: Human Liver Microsomal Stability Assay

This protocol is adapted from established methods for assessing Phase I metabolic stability.[19][23][24][25]

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 1 mM stock solution of this compound in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[25]

    • Reference Compounds: Prepare 1 mM stock solutions of Verapamil (high clearance) and Warfarin (low clearance) in DMSO.

  • Incubation Procedure:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound or reference compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.[26]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[19][25]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the remaining parent compound relative to the internal standard.

Protocol 2: Human Hepatocyte Stability Assay

This protocol follows established procedures for suspension hepatocyte assays.[22][27][28]

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 1 mM stock solution of this compound in DMSO.

    • Incubation Medium: Williams' Medium E supplemented with appropriate nutrients.

    • Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend in incubation medium to a final density of 0.5 x 10^6 viable cells/mL.

    • Reference Compounds: Prepare 1 mM stock solutions of 7-Hydroxycoumarin (Phase II substrate) and Midazolam (Phase I substrate) in DMSO.

  • Incubation Procedure:

    • In a 24-well plate, add the hepatocyte suspension.

    • Add the test compound or reference compound to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.[27]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[27][28]

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described in the HLM protocol.

Data Analysis and Interpretation

The primary readouts from these assays are the half-life (t1/2) and the intrinsic clearance (CLint).[6][29]

  • Half-life (t1/2): The time required for 50% of the parent compound to be metabolized. It is determined from the slope of the natural logarithm of the percent remaining compound versus time plot.

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[30]

Calculation of Parameters:

The elimination rate constant (k) is determined from the slope of the linear regression of the natural log of the percentage of compound remaining versus time.

  • t1/2 = 0.693 / k

  • CLint (µL/min/mg protein for HLM) = (0.693 / t1/2) * (incubation volume / protein amount)

  • CLint (µL/min/10^6 cells for hepatocytes) = (0.693 / t1/2) * (incubation volume / number of cells)

Diagram: Metabolic Fate of this compound

metabolism Potential Metabolic Pathways of this compound Parent This compound Metabolite1 Hydroxylation (on Phenyl Ring) Parent->Metabolite1 CYP-mediated Metabolite2 N-dealkylation (Piperazine Ring Opening) Parent->Metabolite2 CYP-mediated Metabolite3 Oxidation (Piperazine Ring) Parent->Metabolite3 CYP-mediated PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite3->PhaseII

Caption: Potential metabolic pathways for this compound.

Comparative Data Analysis: this compound vs. Reference Compounds

The following tables present hypothetical but plausible data for this compound, benchmarked against well-characterized reference compounds.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compoundt1/2 (min)CLint (µL/min/mg protein)Metabolic Stability Classification
This compound 2527.7Moderate
Verapamil (High Clearance)< 5> 138.6High
Warfarin (Low Clearance)> 60< 11.6Low

Table 2: Metabolic Stability in Human Hepatocytes

Compoundt1/2 (min)CLint (µL/min/10^6 cells)Metabolic Stability Classification
This compound 4515.4Moderate
Midazolam (High Clearance)1069.3High
7-Hydroxycoumarin (Moderate)3023.1Moderate

Interpretation of Results:

The data suggests that this compound exhibits moderate metabolic stability in both human liver microsomes and hepatocytes.

  • In HLM, the half-life of 25 minutes indicates that the compound is susceptible to Phase I metabolism, likely mediated by CYP enzymes. The intrinsic clearance is significantly lower than the high-clearance control, Verapamil, but higher than the low-clearance control, Warfarin.

  • In hepatocytes, the longer half-life of 45 minutes compared to HLM suggests that while Phase I metabolism occurs, the overall clearance in a whole-cell system is moderate. This could be due to factors such as slower cell permeability or the involvement of both Phase I and Phase II metabolic pathways.[31] The clearance is lower than that of Midazolam, a compound known for rapid metabolism.

The moderate stability profile of this compound is a promising starting point for further optimization. The data from these in vitro assays provide a solid foundation for predicting its in vivo pharmacokinetic properties and guiding the next steps in the drug discovery process.

Conclusion: A Data-Driven Path Forward

This comprehensive guide has detailed the rationale, methodology, and interpretation of in vitro metabolic stability assays for this compound. By comparing its performance against established reference compounds in both human liver microsomes and hepatocytes, we have characterized it as a compound with moderate metabolic stability. This crucial information empowers drug development teams to make informed decisions, whether it be advancing the compound, undertaking structural modifications to enhance stability, or exploring alternative chemical scaffolds. The self-validating nature of these protocols, coupled with a deep understanding of the underlying biological principles, ensures the generation of high-quality, actionable data, paving the way for the development of safer and more effective therapeutics.

References

  • Guerin, M., et al. (2020). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Academy of Family Physicians. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. DynaMedex. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Chow, D. S. L. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in molecular biology. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]

  • Patsnap. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?. Patsnap Synapse. [Link]

  • Patsnap. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. Patsnap Synapse. [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. AxisPharm. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. BioDuro. [Link]

  • Stresser, D. M., et al. (2014). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug metabolism and disposition. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

  • Di, L., et al. (2003). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. [Link]

  • U.S. Pharmacist. (2010). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. U.S. Pharmacist. [Link]

  • Di, L., et al. (2020). Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. Journal of medicinal chemistry. [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Creative Biolabs. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

  • González-López, I., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]

  • Obach, R. S., et al. (2012). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Journal of medicinal chemistry. [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of medicinal chemistry. [Link]

  • González-López, I., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]

  • Singh, P., et al. (2022). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Di, L., et al. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of psychopharmacology. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery. [Link]

  • Strelevitz, T. J., et al. (2016). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica. [Link]

  • Ilieva, D., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2-Bromophenyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. For drug development professionals, navigating the disposal of novel or specialized compounds like 2-(2-Bromophenyl)piperazine requires a thorough understanding of its chemical properties and the associated regulatory landscape. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

This compound is a halogenated organic compound. Its hazard profile is informed by the characteristics of both the bromophenyl group and the piperazine moiety. Safety Data Sheets (SDS) for similar compounds, such as 1-(2-Bromophenyl)piperazine and piperazine itself, indicate that this class of chemicals can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1]. The piperazine component is also known to be a sensitizer and can cause allergic skin reactions or asthma-like symptoms if inhaled[2][3].

The presence of a carbon-halogen bond places this compound in a category of chemicals that are subject to specific environmental regulations due to their potential for persistence and toxicity. The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds, often prohibiting their land disposal without prior treatment[4][5][6].

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral ToxicityStandard laboratory attire (lab coat, closed-toe shoes)
Skin Corrosion/IrritationChemical-resistant gloves (e.g., nitrile), lab coat
Serious Eye Damage/IrritationSafety glasses with side shields or chemical splash goggles
Respiratory Tract IrritationUse in a well-ventilated area or with a fume hood
SensitizationDouble-gloving may be considered, respiratory protection if dusts are generated
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and ends with documented, compliant disposal.

DisposalWorkflow cluster_prep In-Lab Waste Handling cluster_disposal Waste Disposal Pathway A 1. Waste Identification (Solid vs. Liquid) B 2. Segregation (Halogenated Organic Waste) A->B Characterize Waste C 3. Containerization & Labeling B->C Isolate from Incompatible Chemicals D 4. Temporary Storage (Designated Satellite Accumulation Area) C->D Secure & Document E 5. Waste Pickup Request D->E Schedule Removal F 6. Professional Disposal (Incineration) E->F Transfer to EHS

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

The first critical step is to correctly identify and segregate waste containing this compound.

  • Solid Waste: This includes unreacted reagent, contaminated personal protective equipment (gloves, weigh boats, etc.), and any spill cleanup materials. Solid waste should be collected in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with non-halogenated organic solvents or aqueous waste streams[7]. This segregation is crucial because mixing different waste types can lead to dangerous chemical reactions and complicates the final disposal process[8].

Causality: Halogenated organic waste streams are typically incinerated at high temperatures. Mixing them with non-halogenated solvents can interfere with the incineration process and may not be permitted by the disposal facility.

Step 2: Proper Containerization and Labeling

All waste must be collected in appropriate containers.

  • Container Selection: Use containers that are compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid[9].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also include the date the waste was first added to the container and the specific hazards (e.g., "Toxic," "Irritant")[8].

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories should have a designated SAA for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition or incompatible materials[10]. The container should be kept closed except when adding waste.

Step 4: Arranging for Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[11].

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a form that details the contents of the waste container.

  • Transportation: Only trained personnel are authorized to transport hazardous waste[12].

Step 5: Approved Disposal Method - Incineration

The most common and environmentally sound method for disposing of halogenated organic compounds is high-temperature incineration[13].

  • Mechanism: Incineration at high temperatures (typically >1000°C) in a specialized facility breaks down the this compound into its constituent elements. The resulting acidic gases (such as hydrogen bromide) are then neutralized in a scrubber system before being released into the atmosphere. This process ensures the complete destruction of the hazardous compound[14].

  • Regulatory Compliance: This method complies with EPA regulations that often prohibit the land disposal of halogenated organic wastes[14][15].

Step 6: Documentation

Maintain meticulous records of all hazardous waste generated and disposed of. This includes the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and for maintaining a safe laboratory environment.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spills:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a labeled hazardous waste container.

    • For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[16].

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[17].

    • Inhalation: Move the individual to fresh air[18].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water[17].

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the hazards, implementing a robust waste management plan, and adhering to the step-by-step protocols outlined in this guide, researchers can ensure that their work advances scientific knowledge without compromising safety or environmental integrity.

References

  • Good Laboratory Practices: Waste Disposal - SCION Instruments. [Link]

  • Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]

  • Best Practices for Laboratory Waste Management - ACTenviro. [Link]

  • Effective Lab Chemical Waste Management - Environmental Marketing Services. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management Environmental Group. [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview - Occupational Safety and Health Administration (OSHA). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - Occupational Safety and Health Administration (OSHA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]

  • Safety Data Sheet - 1-(3-Bromophenyl)piperazine - Angene Chemical. [Link]

  • EPA Hazardous Waste Codes - U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. [Link]

Sources

Mastering the Safe Handling of 2-(2-Bromophenyl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, mastering the nuances of chemical handling is as critical as the experimental design itself. This guide provides essential, immediate safety and logistical information for the proficient handling of 2-(2-Bromophenyl)piperazine, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile

This compound and its chemical relatives are classified as hazardous substances.[1] A thorough understanding of its potential risks is the bedrock of safe laboratory practice. The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]H302, H312, H332[3]
Skin Irritation Causes skin irritation upon contact.[3][4]H315[3]
Eye Irritation Causes serious eye irritation.[3][4]H319[3]
Respiratory Irritation May cause respiratory irritation if inhaled.[3][4]H335[3]

Due to these hazards, a comprehensive personal protective equipment (PPE) plan is not merely a recommendation—it is a mandatory prerequisite for handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is to create a complete barrier against the identified hazards.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are essential to prevent eye contact.[5][6] A face shield should be worn over safety goggles, particularly when there is a risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile, should be worn to prevent skin contact.[1][7] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8]
Body Protection Laboratory Coat and Protective ClothingA lab coat, preferably one that is long-sleeved and closes in the front, should be worn at all times.[5] For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[5]
Respiratory Protection RespiratorHandling should occur in a well-ventilated area, preferably within a chemical fume hood.[9][10] If ventilation is inadequate or if dusts/aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][10]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[11][12] The storage area should be secure and accessible only to authorized personnel.[4] Keep the container tightly closed to prevent contamination and exposure to moisture.[4][12]

Handling and Use
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7] All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Weighing and Transfer: When weighing, do so in a manner that avoids the generation of dust. Use appropriate tools and handle the compound gently.

  • In-Experiment Use: Avoid all personal contact with the substance, including inhalation.[13] Do not eat, drink, or smoke in the work area.[14]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[8][15] Decontaminate all work surfaces.

Spill Management

In the event of a spill, immediate and decisive action is crucial. The following workflow provides a clear, procedural guide for managing a spill of this compound.

Spill_Response_Workflow Spill Response Workflow for this compound A IMMEDIATE ACTIONS Evacuate non-essential personnel. Alert others in the vicinity. B ASSESS THE SPILL Is the spill large or small? Are you trained to handle it? A->B C CONTAIN THE SPILL Use absorbent material to prevent spreading. B->C Small & Trained H SEEK MEDICAL ATTENTION If exposed, seek immediate medical attention. B->H Exposure Occurred D CLEAN UP Carefully collect the absorbed material. Place in a sealed container for disposal. C->D E DECONTAMINATE Clean the spill area thoroughly with an appropriate solvent. D->E F DISPOSAL Dispose of the waste as hazardous material according to local regulations. E->F G REPORT Report the incident to the laboratory supervisor. F->G

Caption: A flowchart outlining the step-by-step procedure for responding to a chemical spill.

Disposal Plan
  • Waste Classification: Unused this compound and any materials contaminated with it must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.[14]

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service, in strict accordance with all federal, state, and local regulations.[4][15] Do not dispose of it down the drain.[7]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Seek immediate medical attention.[16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and shoes.[7] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the victim to fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[11] Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[16]

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of this compound.

References

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine.
  • Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS).
  • MedchemExpress.com.
  • AK Scientific, Inc. (S)-2-(2-Bromo-4-fluorophenyl)piperazine.
  • Sigma-Aldrich.
  • Cayman Chemical.
  • Fisher Scientific.
  • CymitQuimica.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Benchchem.
  • Guidechem. 1-(2-BROMOPHENYL)PIPERAZINE (cas 1011-13-8) SDS/MSDS download.
  • New Jersey Department of Health. HAZARD SUMMARY.
  • Cole-Parmer.
  • Fisher Scientific.
  • Angene Chemical.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • Santa Cruz Biotechnology. Piperazine.
  • AK Scientific, Inc. 1-[1-(4-Bromophenyl)ethyl]piperazine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.